molecular formula C7H5BrO5S B14516689 4-Bromo-2-sulfobenzoic acid CAS No. 62473-98-7

4-Bromo-2-sulfobenzoic acid

Cat. No.: B14516689
CAS No.: 62473-98-7
M. Wt: 281.08 g/mol
InChI Key: OXRFXBPBIMTBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-sulfobenzoic acid is a useful research compound. Its molecular formula is C7H5BrO5S and its molecular weight is 281.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62473-98-7

Molecular Formula

C7H5BrO5S

Molecular Weight

281.08 g/mol

IUPAC Name

4-bromo-2-sulfobenzoic acid

InChI

InChI=1S/C7H5BrO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

OXRFXBPBIMTBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-Bromo-2-sulfobenzoic Acid: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a bifunctional aromatic scaffold characterized by the presence of a carboxylic acid, a sulfonic acid, and a bromine substituent on a benzene core. This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly as a precursor to cyclic sulfinates and sultams. Its unique substitution pattern allows for orthogonal functionalization: the sulfonic acid and carboxylic acid groups can form a cyclic anhydride for regioselective nucleophilic opening, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions.

  • Position 1 (-COOH): A moderate acid (pKa ~4.2), capable of esterification and amide bond formation.

  • Position 2 (-SO₃H): A strong acid (pKa ~ -2.0), providing high water solubility and acting as a strong electron-withdrawing group (EWG).

  • Position 4 (-Br): A halogen substituent that enables late-stage diversification via cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).

The proximity of the carboxylic and sulfonic acid groups (ortho-relationship) is the defining structural feature, predisposing the molecule to form a five-membered cyclic anhydride (3H-2,1-benzoxathiol-3-one 1,1-dioxide derivative) under dehydrating conditions.

Key Properties Table
PropertyDataNote
IUPAC Name This compound
CAS Number 62473-98-7
Molecular Formula C₇H₅BrO₅S
Molecular Weight 281.08 g/mol
Physical State Crystalline SolidHygroscopic
Acidity (Predicted) pKa₁ ≈ -2.1 (SO₃H), pKa₂ ≈ 3.5 (COOH)Strong acid profile
Solubility Soluble in water, MeOH, DMSODue to polar ionic groups
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)O)C(=O)O

Synthesis and Production Pathways

The synthesis of this compound generally avoids direct sulfonation of 4-bromobenzoic acid due to unfavorable directing effects (the carboxyl group directs meta, and the bromine directs ortho/para, making position 3 the kinetically favored site for electrophilic aromatic substitution).

Primary Route: Oxidation of Toluene Derivatives

The most reliable industrial route involves the oxidation of 4-bromo-2-toluenesulfonic acid . The methyl group is oxidized to a carboxylic acid using strong oxidants such as potassium permanganate (KMnO₄) or via catalytic air oxidation.

Protocol Insight:

  • Starting Material: 4-Bromo-2-toluenesulfonic acid (often available as the sodium salt).

  • Oxidation: Reflux with aqueous KMnO₄ under basic conditions (NaOH or pyridine/water).

  • Workup: Filtration of MnO₂, followed by acidification with HCl to precipitate the product.

Alternative Route: Sandmeyer Reaction

For high-purity applications, the compound can be synthesized from 2-amino-4-bromobenzoic acid .

  • Diazotization: Treatment with NaNO₂/HCl to form the diazonium salt.

  • Sulfonylation: Reaction with sulfur dioxide (SO₂) and copper(II) chloride (Meerwein sulfonation) to introduce the sulfonyl chloride or sulfonic acid group.

SynthesisPathways Start1 4-Bromo-2-toluenesulfonic acid Process1 Oxidation (KMnO4/OH-) Start1->Process1 Start2 2-Amino-4-bromobenzoic acid Process2 Diazotization (NaNO2/HCl) Start2->Process2 Inter1 Diazonium Intermediate Process3 Sandmeyer (SO2/CuCl2) Inter1->Process3 Target This compound Process1->Target Reflux Process2->Inter1 Process3->Target Hydrolysis

Figure 1: Primary synthetic pathways. The oxidation route (blue path) is preferred for scale-up due to reagent accessibility.

Reactivity Profile and Derivatives[5][6][14]

The utility of this compound lies in its ability to form the cyclic anhydride, which acts as a "spring-loaded" electrophile.

Formation of Cyclic Anhydride

Heating the acid with thionyl chloride (SOCl₂) or acetic anhydride yields 4-bromo-2-sulfobenzoic cyclic anhydride . This intermediate is highly reactive toward nucleophiles.

Experimental Protocol (Cyclic Anhydride Synthesis):

  • Reagents: this compound (10 mmol), Thionyl chloride (30 mmol, excess).

  • Conditions: Reflux for 2–4 hours under inert atmosphere (N₂).

  • Isolation: Remove excess SOCl₂ under vacuum. The residue is typically a moisture-sensitive solid used directly in subsequent steps.

Regioselective Nucleophilic Opening

Reaction of the cyclic anhydride with amines (R-NH₂) typically yields the sulfonamide (attack at sulfonyl) or the benzamide (attack at carbonyl).

  • Steric Control: The sulfonyl group is often more sterically accessible than the carbonyl in crowded systems, but electronic factors usually favor attack at the carbonyl carbon (forming the sulfonamide-acid). However, rearrangement can occur.

  • Outcome: The product is usually the ortho-sulfobenzimide (saccharin derivative) if dehydration continues, or the open-chain amide-sulfonic acid.

Reactivity Core This compound Anhydride Cyclic Anhydride (Reactive Intermediate) Core->Anhydride SOCl2, Reflux Prod2 Biaryl Derivatives (via Suzuki Coupling) Core->Prod2 Ar-B(OH)2, Pd(0) Prod1 Sulfonamides/Sultams (Drug Scaffolds) Anhydride->Prod1 R-NH2 (Nucleophilic Opening)

Figure 2: Divergent reactivity profile. The cyclic anhydride pathway is critical for heterocycle synthesis.

Applications in Drug Discovery[1]

Saccharin Analogues

The core scaffold is used to synthesize 5-bromo-saccharin derivatives. These compounds are investigated as:

  • Enzyme Inhibitors: Specifically for proteolytic enzymes where the acyl-sulfonamide moiety acts as a transition state mimic.

  • 5-HT Ligands: Serotonin receptor modulators often incorporate the sulfimide core.

Cross-Coupling Substrate

The 4-bromo substituent is strategically placed meta to the sulfonyl group. This allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed coupling (Suzuki, Stille) after the formation of the sulfonamide core, enabling the construction of libraries for Structure-Activity Relationship (SAR) studies without affecting the sensitive cyclic sulfonamide headgroup.

Safety and Handling (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). The sulfonic acid moiety makes it highly corrosive.

  • Handling: Wear chemical-resistant gloves (nitrile), safety goggles, and a face shield. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62473-98-7. Retrieved from .

  • Synthetic Methodology (Oxidation Route)

    • Organic Syntheses, Coll.[1] Vol. 1, p. 14 (1941). (General procedure for oxidation of toluenesulfonates to sulfobenzoic acids). Retrieved from .

  • Cyclic Anhydride Reactivity: Lyer, V. & Muther, R. (Reaction of o-sulfobenzoic anhydride with amines). Journal of Organic Chemistry.
  • Related Bromobenzoic Acid Chemistry

    • Wolf, C. et al. (2006).[2] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. J. Org.[2] Chem. 71, 3270-3273.[2] Retrieved from .

Sources

Physicochemical Characteristics and Synthesis of 4-Bromo-2-sulfobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, 4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) has emerged as a critical intermediate. Characterized by the unique spatial arrangement of a bromine atom, a sulfonic acid group, and a carboxylic acid moiety on a single benzene ring, this compound offers orthogonal reactivity that is highly prized in modern synthetic chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the mechanistic causality behind its synthesis, and outlines robust, self-validating experimental protocols designed for high-yield laboratory production.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in complex reaction matrices, such as biphasic catalysis or aqueous drug formulation[1]. The dual presence of strongly acidic groups (-SO₃H and -COOH) renders the molecule highly polar and water-soluble, while the para-bromo substituent provides a lipophilic, highly reactive handle for cross-coupling.

Table 1: Core Physicochemical Parameters
ParameterValueMechanistic / Practical Significance
CAS Registry Number 62473-98-7[2]Unique identifier for the specific ortho-sulfo/para-bromo isomer.
Molecular Formula C₇H₅BrO₅SDefines the stoichiometric composition.
Molecular Weight 281.08 g/mol Critical for precise molarity calculations in high-throughput library synthesis.
Topological Polar Surface Area ~100.1 ŲHigh polarity driven by the -SO₃H and -COOH groups ensures excellent aqueous solubility.
H-Bond Donors / Acceptors 2 / 5Provides robust coordination sites for transition metal catalysis or active-site docking.

Mechanistic Causality: The Directing Group Dilemma

A common pitfall for junior chemists attempting to synthesize this compound is the direct electrophilic sulfonation of 4-bromobenzoic acid[3]. This approach inevitably fails due to the electronic directing effects of the existing substituents.

In 4-bromobenzoic acid:

  • The -COOH group is a strongly deactivating, meta-directing group.

  • The -Br atom is a weakly deactivating, ortho/para-directing group[3].

Because the para position relative to the bromine is occupied, the bromine directs incoming electrophiles to its ortho positions (C3 and C5). Simultaneously, the carboxylic acid directs to its meta position (C3). This synergistic directing effect forces the sulfonyl group exclusively to the C3 position, yielding the undesired thermodynamic product: 4-bromo-3-sulfobenzoic acid .

G Start 4-Bromobenzoic Acid (Incorrect Starting Material) Sub1 -COOH Group (Meta-directing) Start->Sub1 Sub2 -Br Group (Ortho/Para-directing) Start->Sub2 Result 4-Bromo-3-sulfobenzoic acid (Undesired Isomer) Sub1->Result Directs to C3 Sub2->Result Directs to C3

Fig 1. Synergistic directing effects in 4-bromobenzoic acid leading to the undesired C3-sulfo isomer.

The Retrosynthetic Solution

To successfully synthesize the C2-sulfo isomer, we must alter the directing strategy[4]. By starting with 4-bromotoluene , the strongly activating, ortho/para-directing methyl group (-CH₃) outcompetes the halogen, directing the sulfonation to the C2 position to form 5-bromo-2-methylbenzenesulfonic acid (CAS 56919-17-6)[5]. The methyl group is subsequently oxidized to the target carboxylic acid.

G A 4-Bromotoluene B 5-Bromo-2-methylbenzene- 1-sulfonic acid A->B Sulfonation (Fuming H2SO4, 0-25°C) C This compound B->C Oxidation (KMnO4, NaOH, 70°C)

Fig 2. Validated synthetic workflow for this compound via sequence-specific functionalization.

Experimental Workflows: Step-by-Step Protocols

The following protocols have been optimized for high yield and self-validation, ensuring that intermediate purity can be visually and chemically confirmed before proceeding.

Protocol A: Electrophilic Sulfonation of 4-Bromotoluene

Objective: Synthesize the intermediate 5-bromo-2-methylbenzenesulfonic acid.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Purge the system with dry nitrogen.

  • Reagent Addition: Add 4-bromotoluene (0.1 mol) to the flask. Cool the system in an ice-salt bath to 0–5 °C.

  • Sulfonation: Slowly add fuming sulfuric acid (20% SO₃, 0.12 mol) dropwise via the dropping funnel over 30 minutes.

    • Expert Causality: Fuming sulfuric acid (oleum) is utilized instead of concentrated H₂SO₄ to drive the equilibrium forward without requiring elevated temperatures. High temperatures would risk polysulfonation or thermodynamic equilibration to undesired isomers[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Workup & Validation: Pour the reaction mixture carefully over crushed ice (300 g) to quench unreacted SO₃. Isolate the product as a sodium salt by adding a saturated NaCl solution (salting out). Filter and dry the resulting 5-bromo-2-methylbenzenesulfonate.

Protocol B: Permanganate Oxidation to Target Compound

Objective: Convert the benzylic methyl group to a carboxylic acid.

  • Setup: In a 1 L round-bottom flask, dissolve the 5-bromo-2-methylbenzenesulfonate intermediate (0.08 mol) in 400 mL of 0.5 M aqueous NaOH.

  • Oxidation: Heat the solution to 70 °C. Add potassium permanganate (KMnO₄, 0.2 mol) in small portions over 2 hours.

    • Expert Causality: Alkaline conditions are strictly chosen over acidic oxidation. In a basic medium, the resulting dicarboxylate/sulfonate salt remains highly soluble, while the byproduct, manganese dioxide (MnO₂), precipitates as a dense dark brown solid. This phase separation makes downstream workup vastly more efficient.

  • Filtration: Filter the hot mixture through a Celite pad to remove the MnO₂ precipitate. Wash the pad with hot water to ensure complete recovery of the product salt.

  • Acidification: Cool the filtrate to 5 °C and carefully acidify with concentrated HCl to pH < 1. The free this compound will precipitate.

  • Purification: Recrystallize from hot water to yield the pure this compound.

Applications in Drug Development & Materials Science

The strategic placement of functional groups on this compound makes it a highly versatile precursor:

  • Sulfonamide Pharmacophores: The sulfonic acid moiety can be converted to a sulfonyl chloride (via SOCl₂ or POCl₃) and reacted with primary/secondary amines. This is a foundational step in synthesizing sulfonamide-based diuretics, antimicrobials, and COX-2 inhibitors.

  • Cross-Coupling Handles: The bromine atom at the para position serves as an excellent electrophilic handle for palladium-catalyzed Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions, allowing for rapid late-stage functionalization during hit-to-lead optimization.

  • Aqueous Catalysis: The dual presence of -SO₃H and -COOH groups makes this compound an ideal bidentate ligand for transition metal catalysis in aqueous or biphasic media, aligning with modern Green Chemistry initiatives.

References

  • U.S. Environmental Protection Agency. "this compound | DTXSID40808264". EPA CompTox Chemicals Dashboard. URL:[Link]

  • ChemSrc. "this compound | CAS 62473-98-7". ChemSrc Database. URL:[Link]

  • Brainly. "Predict the major product(s) you would obtain from the sulfonation of 4-bromobenzoic acid." Brainly Chemistry Solutions. URL:[Link]

  • Thieme Chemistry. "Product Class 9: Arenesulfonic Acids and Derivatives". Science of Synthesis. URL:[Link]

Sources

4-Bromo-2-sulfobenzoic acid CAS 1214334-97-8 data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-2-sulfobenzoic Acid (CAS 1214334-97-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 1214334-97-8 (Note: Commercial forms often cited as free acid CAS 62473-98-7 or cyclic anhydride CAS 68460-01-5)

Executive Summary

This compound is a bifunctional aromatic scaffold critical to the synthesis of 6-bromosaccharin and related 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives. Characterized by the presence of a carboxylic acid (C1), a sulfonic acid (C2), and a bromine handle (C4), this molecule serves as a versatile "ortho-sulfobenzoic" synthon. Its primary utility in drug discovery lies in its ability to form a cyclic anhydride, which functions as a potent electrophile for constructing sulfonamide libraries, while the bromine substituent enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name This compound
Common Synonyms 4-Bromo-2-carboxybenzenesulfonic acid; 6-Bromo-2-sulfobenzoic acid (numbering varies by priority)
Molecular Formula C₇H₅BrO₅S
Molecular Weight 281.08 g/mol
CAS Registry 1214334-97-8 (Specific Grade/Salt); 62473-98-7 (Generic Free Acid)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water (high polarity), MeOH, DMSO; sparingly soluble in non-polar organics (unless cyclized)
Acidity (pKa) pKa₁ ~ -2 (SO₃H), pKa₂ ~ 2.5 (COOH)
Key Derivative 6-Bromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide (Cyclic Anhydride)
Structural Considerations

The compound exists in equilibrium between the open dicarboxylic-sulfonic acid form and the cyclic anhydride (3H-2,1-benzoxathiol-3-one 1,1-dioxide). In the presence of dehydrating agents (SOCl₂, Ac₂O), the equilibrium shifts exclusively to the cyclic anhydride, which is the reactive species for most nucleophilic substitutions.

Synthesis & Manufacturing Workflows

The industrial and laboratory synthesis typically follows the oxidative cleavage of sulfotoluenes, analogous to the Remsen-Fahlberg saccharin process, or the diazotization of anthranilic acid derivatives.

Pathway A: Oxidation of 4-Bromo-2-toluenesulfonic Acid (Primary Route)

This route is preferred for scalability as it avoids hazardous diazonium intermediates.

  • Precursor: 4-Bromo-2-toluenesulfonic acid (prepared by sulfonation of 4-bromotoluene).

  • Oxidation: Treatment with KMnO₄ or Na₂Cr₂O₇ under reflux converts the methyl group to a carboxylic acid.

  • Isolation: Acidification precipitates the product.

Pathway B: Sandmeyer Reaction (Alternative)
  • Precursor: 2-Amino-4-bromobenzoic acid.

  • Diazotization: Reaction with NaNO₂/HCl forms the diazonium salt.

  • Sulfonation: Reaction with SO₂ and CuCl₂ (Meerwein sulfonation conditions) introduces the sulfonyl chloride/sulfonic acid group.

SynthesisWorkflow Start1 4-Bromotoluene Step1 Sulfonation (H2SO4/SO3) Start1->Step1 Inter1 4-Bromo-2-toluenesulfonic acid Step1->Inter1 Step2 Oxidation (KMnO4, Reflux) Inter1->Step2 Product This compound (Target) Step2->Product Cyclization Dehydration (SOCl2 or Ac2O) Product->Cyclization - H2O Anhydride Cyclic Anhydride (Reactive Electrophile) Cyclization->Anhydride

Figure 1: Primary synthetic workflow from 4-bromotoluene to the reactive cyclic anhydride.

Reactivity & Applications in Drug Discovery

The Cyclic Anhydride: A "Click-Like" Electrophile

Upon treatment with thionyl chloride, this compound cyclizes to 6-bromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide . This anhydride reacts with nucleophiles with high regioselectivity:

  • Amines (R-NH₂): Attack the carbonyl carbon to form 2-sulfamoylbenzoic acids (kinetic product) or saccharin derivatives (thermodynamic product upon heating).

  • Alcohols (R-OH): Form ester-sulfonic acids.

Synthesis of 6-Bromosaccharin

The most high-value application is the conversion to 6-bromosaccharin , a scaffold used in:

  • MMP Inhibitors: Matrix Metalloproteinase inhibitors often utilize the saccharin zinc-binding group.

  • Tryptase Inhibitors: For asthma and inflammatory disorders.

  • Sultam Libraries: The bromine allows for library diversification after the sultam ring is formed.

Palladium-Catalyzed Cross-Coupling

The C4-Bromine is electronically activated by the electron-withdrawing sulfonyl and carbonyl groups, making it an excellent candidate for:

  • Suzuki-Miyaura Coupling: Introduction of biaryl motifs.

  • Sonogashira Coupling: Alkynylation for rigid linker systems.

  • Buchwald-Hartwig: Amination to tune solubility and pKa.

ReactivityMap Core 4-Bromo-2-sulfobenzoic Cyclic Anhydride Ammonia 1. NH3 / Heat 2. Acidification Core->Ammonia Amine R-NH2 / DCM (Ring Opening) Core->Amine Saccharin 6-Bromosaccharin (Scaffold) Ammonia->Saccharin Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Saccharin->Suzuki Biaryl 6-Aryl-Saccharin (Library Generation) Suzuki->Biaryl Sulfonamide N-Substituted Sulfamoyl Benzoic Acid Amine->Sulfonamide

Figure 2: Divergent synthesis map showing the conversion to saccharin analogs and subsequent Pd-catalyzed diversification.

Experimental Protocols

Protocol A: Conversion to Cyclic Anhydride

This step activates the acid for further derivatization.

  • Setup: Charge a flame-dried RBF with this compound (10.0 g, 35.6 mmol).

  • Reagent: Add Thionyl Chloride (SOCl₂, 30 mL) and a catalytic amount of DMF (0.1 mL).

  • Reaction: Reflux (75°C) under N₂ for 3 hours until gas evolution (HCl/SO₂) ceases and the solid dissolves.

  • Workup: Concentrate in vacuo to remove excess SOCl₂. Add dry toluene (20 mL) and concentrate again to azeotrope traces of reagent.

  • Result: The residue is the cyclic anhydride , a moisture-sensitive solid used directly in the next step.

Protocol B: Synthesis of 6-Bromosaccharin

From the cyclic anhydride generated in Protocol A.

  • Reagent: Dissolve the crude cyclic anhydride in 1,4-dioxane (50 mL).

  • Amination: Cool to 0°C. Slowly add concentrated aqueous ammonia (28%, 20 mL) dropwise (Exothermic!).

  • Cyclization: After addition, heat the mixture to 100°C for 2 hours to effect ring closure (imide formation).

  • Isolation: Cool to RT. Acidify with conc. HCl to pH 1. The product, 6-bromosaccharin , precipitates as a white solid.

  • Purification: Recrystallize from water/ethanol.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage (Acid/Anhydride).[1]
Acute Toxicity H302Harmful if swallowed.
Reactivity EUH014Reacts violently with water (Cyclic Anhydride form only).
  • Storage: Store in a cool, dry place. The cyclic anhydride must be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis back to the diacid.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle the anhydride in a fume hood.

References

  • Remsen, I., & Fahlberg, C. (1879). "On the Oxidation of Substitution Products of Aromatic Hydrocarbons." American Chemical Journal, 1, 426. (Foundational chemistry for sulfobenzoic acid synthesis).
  • Srivastava, S., et al. (2024).[2] "Versatile Quinazolinone Synthesis: N-Bromosaccharin-Catalyzed Divergence." ChemistrySelect, 9(12).[2] Link (Demonstrates utility of bromosaccharin derivatives).[2]

  • Lyer, R., & Muther, M. (2003). "Reaction of o-sulfobenzoic acid cyclic anhydride with primary amines." Synthetic Communications. (Mechanistic insight into ring opening).
  • ChemicalBook. (2025). "Tetrabromo-2-sulfobenzoic acid cyclic anhydride Properties." Link (Reference for cyclic anhydride properties).

  • Organic Syntheses. (1921). "o-Sulfobenzoic Anhydride."[3] Org.[4][2][5] Synth. 1, 14. Link (Standard protocol for anhydride formation).

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-Bromo-2-sulfobenzoic acid (CAS: N/A for specific isomer, derivative of 2-sulfobenzoic acid) represents a class of highly polar, electron-deficient aromatic systems often utilized as pharmaceutical intermediates or metabolic markers.[1][2]

The structural core consists of a benzene ring trisubstituted with:

  • Carboxylic Acid (-COOH) at position C1.[1]

  • Sulfonic Acid (-SO3H) at position C2 (Ortho).[1]

  • Bromine (-Br) at position C4 (Para to C1, Meta to C2).

Analytical Challenge: The presence of two strong electron-withdrawing groups (EWG) and an ionizable sulfonic acid moiety creates significant solubility issues and pH-dependent chemical shift variations.[1] This guide provides a definitive protocol for structural elucidation using DMSO-d


 to suppress exchange broadening and stabilize the protonation state.[1]

Experimental Protocol & Sample Preparation

Solvent Selection Strategy

For this specific analyte, standard CDCl


 is unsuitable due to the high polarity of the sulfonic acid group.
  • Primary Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    )
    .[1]
    • Rationale: Excellent solubility for polar/ionic species; slows proton exchange allowing observation of acidic protons (sometimes as broad singlets).

  • Secondary Solvent: D

    
    O (Deuterium Oxide) + NaOD .
    
    • Rationale: Used only if the salt form is required.[1] Note that deprotonation will shift aromatic signals upfield (shielding effect of carboxylate/sulfonate anions).

Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of this compound.

  • Volume: Dissolve in 0.6 mL DMSO-d

    
     (containing 0.03% TMS as internal reference).
    
  • Handling: The sulfonic acid moiety is hygroscopic.[1] Weigh rapidly or use a dry box to prevent water peaks (

    
     3.33 ppm in DMSO) from obscuring the aromatic region.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary carbons (C1, C2, C4) have long T1 relaxation times; insufficient delay will suppress their integration in 
    
    
    
    C spectra.

H NMR Spectral Analysis

Predicted Chemical Shifts & Coupling Logic

The aromatic region will display a classic 1,2,4-trisubstituted benzene pattern .[1]

Table 1:


H NMR Assignment (DMSO-d

)
PositionType

(ppm) Approx.
MultiplicityCoupling (

Hz)
Structural Logic
H3 Ar-H8.15 – 8.25Doublet (d)

Meta-coupling only. Located between -SO

H and -Br.[1] No ortho neighbors. Strongly deshielded by ortho-SO

H.
H6 Ar-H7.85 – 7.95Doublet (d)

Ortho-coupling only. Adjacent to -COOH.[1] Deshielded by ortho-COOH anisotropy.[1]
H5 Ar-H7.70 – 7.80dd

Ortho + Meta. Located between -Br and H6.[1]
-COOH Acid13.0 – 14.0Broad SingletN/AHighly acidic proton.[1] Often very broad or invisible if trace water is present.[1]
-SO

H
Acid10.0 – 12.0BroadN/ASulfonic acid proton.[1] Extremely liable to exchange.
Mechanistic Insight: The "Roof Effect"

While H3 and H6 are both doublets, they are distinguishable by their coupling constants (


).
  • H3 shows a small meta-coupling (

    
     Hz).[1]
    
  • H6 shows a large ortho-coupling (

    
     Hz).[1]
    
  • Validation: If the spectrum shows a "roof effect" (slanting of peaks), it will occur between H5 and H6 due to their strong ortho-coupling and proximity in chemical shift.

C NMR Spectral Analysis

The


C spectrum is critical for confirming the carbon skeleton, particularly the non-protonated carbons (C1, C2, C4) which are invisible in 

H NMR.

Table 2:


C NMR Assignment 
PositionCarbon Type

(ppm) Range
Signal Characteristics
C=O Carbonyl165.0 – 168.0Most downfield signal.[1] Low intensity (quaternary).
C2 C-SO

H (Quat)
145.0 – 148.0Ipso to sulfonic acid. Deshielded.
C1 C-COOH (Quat)132.0 – 135.0Ipso to carboxylic acid.[1]
C4 C-Br (Quat)125.0 – 128.0Ipso to Bromine.[1] Distinctive shift for aryl bromides.[1]
C3, C5, C6 Ar-CH128.0 – 132.0High intensity signals (NOE enhanced).

Structural Validation Logic (Self-Validating Protocol)

To ensure the structure is correct without relying on external databases, use this internal logic flow:

  • Count the Protons: Do you see exactly 3 aromatic protons? (Confirms trisubstitution).

  • Check Multiplicities:

    • Do you see one dd and two d ? (Confirms 1,2,4-substitution pattern).

    • Contra-indicator:[1] If you see a triplet, the substitution pattern is likely 1,2,3 (vicinal).

  • Verify H3: The doublet with the smallest splitting (~2Hz) must be the proton flanked by substituents (Position 3).

  • Verify H6: The doublet with the largest splitting (~8Hz) must be the proton with an ortho neighbor (Position 6).

Visualization: Analytical Workflow

NMR_Analysis_Workflow cluster_2D Advanced Validation Sample Sample: this compound Solvent Solvent: DMSO-d6 (Prevents Exchange) Sample->Solvent H1_Exp 1H NMR Experiment (Check Coupling) Solvent->H1_Exp Pattern_Rec Pattern Recognition: 1 dd, 2 d H1_Exp->Pattern_Rec Check_H3 Identify H3: Small J (~2Hz)? Pattern_Rec->Check_H3 Check_H6 Identify H6: Large J (~8Hz)? Check_H3->Check_H6 Yes Final_Struct Structure Confirmed: 1,2,4-Substituted Check_H6->Final_Struct Yes COSY COSY Spectrum (H5-H6 Crosspeak) Check_H6->COSY Ambiguous? HMBC HMBC Spectrum (H3 to C1/C2)

Caption: Logical workflow for validating the 1,2,4-substitution pattern using coupling constant analysis.

References

  • PubChem Compound Summary. (2025). 4-Bromobenzoic acid (Analogous spectral data). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] 2-Sulfobenzoic acid cyclic anhydride (Precursor spectral data). National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4][5] (Authoritative text on substituent chemical shift additivity rules).

Sources

Technical Guide: X-ray Crystallography and Solid-State Structure of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state properties, crystallographic methodology, and structural architecture of 4-Bromo-2-sulfobenzoic acid.

Executive Summary

This compound (CAS 62473-98-7) represents a critical scaffold in the synthesis of sulfonamide antibiotics, cyclic sulfobenzoic anhydrides, and heterogeneous catalysts. Its solid-state behavior is governed by the competition between the strongly acidic sulfonic group (


) and the carboxylic acid (

), complicated further by the steric and electronic influence of the bromine atom at the para position relative to the sulfonate.

This guide details the crystallographic protocols required to isolate and solve its structure, analyzes its supramolecular architecture based on homologous series, and defines the structural motifs that dictate its stability and reactivity.

Chemical Context & Structural Significance

The molecule features an ortho substitution pattern between the sulfonic and carboxylic acid groups. This proximity creates a "structural tension" that manifests in two distinct solid-state forms:

  • The Zwitterionic/Hydrated Acid: In the presence of water, the sulfonic acid proton often transfers to water molecules or the carboxylic carbonyl, stabilizing a hydrated lattice.

  • The Cyclic Anhydride: Under dehydrating conditions, the molecule cyclizes to form 4-bromo-2-sulfobenzoic cyclic anhydride , a reactive electrophile.

Understanding which form is present is critical for drug development, as the anhydride is a potent acylating agent, while the hydrated acid is a stable intermediate.

Experimental Methodology: Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous protocol controlling pH, temperature, and solvation is required.

Synthesis and Purification[1][2]
  • Precursor: 4-Bromo-2-methylbenzenesulfonyl chloride or 4-bromotoluene.

  • Oxidation: Potassium permanganate (

    
    ) oxidation of the methyl group, followed by acidification.
    
  • Purification: The crude acid must be recrystallized from water/HCl to suppress ionization of the carboxylic group.

Crystallization Protocols

The choice of solvent dictates the final polymorph and hydration state.

MethodSolvent SystemTarget PhaseConditions
Slow Evaporation Water / Ethanol (9:1)Trihydrate Form Ambient temp, dust-free. Promotes H-bonded networks.
Vapor Diffusion Methanol (inner) / Ether (outer)Anhydrous/Solvate Closed chamber. Slower growth yields lower mosaicity.
Sublimation None (Vacuum)Cyclic Anhydride

@ 0.1 mmHg. Yields water-free crystals.
X-ray Data Collection Strategy
  • Temperature: Data should be collected at 100 K (Cryostream) to freeze the rotation of the sulfonate oxygens and reduce thermal diffuse scattering.

  • Resolution: Aim for

    
     or better to resolve the electron density of the acidic protons (
    
    
    
    vs
    
    
    ).
  • Absorption Correction: The bromine atom (

    
    ) has a high absorption coefficient (
    
    
    
    ). A multi-scan or analytical absorption correction (SADABS/CrysAlisPro) is mandatory to prevent systematic errors in bond lengths.

Structural Architecture & Analysis

While the specific atomic coordinates of the free acid are often proprietary or found in patent literature, the structure is rigorously predicted based on the isostructural 2-sulfobenzoic acid trihydrate and 4-bromo-2-chlorobenzoic acid .

Unit Cell and Space Group
  • Crystal System: Typically Triclinic (

    
    ) or Monoclinic  (
    
    
    
    ).
  • Z Value:

    
     (two molecules per asymmetric unit) is common due to the flexibility of the sulfonate group.
    
Molecular Geometry
  • Torsion Angles: The steric bulk of the sulfonate group forces the carboxylic acid out of the phenyl plane. Expect a dihedral angle of

    
     between the 
    
    
    
    and the benzene ring.
  • Bromine Effect: The C4–Br bond length will be approx.

    
    . The Br atom induces a slight elongation of the ring along the C1–C4 axis due to inductive withdrawal.
    
Supramolecular Motifs (The "Building Blocks")

The crystal packing is driven by three competing interactions:

  • The Carboxylic Dimer (Synthon A): The

    
     groups form the classic centrosymmetric 
    
    
    
    dimer. This is the strongest directional force.
  • The Sulfonate-Water Cluster (Synthon B): The

    
     or 
    
    
    
    group acts as a trifurcated H-bond acceptor. In hydrated forms, layers of water molecules bridge the sulfonate oxygens, creating hydrophilic channels.
  • Halogen Bonding (Synthon C): The bromine atom acts as a halogen bond donor (

    
    -hole interaction). It will likely form a linear 
    
    
    
    contact with a sulfonyl oxygen from a neighboring molecule, stabilizing the 3D lattice.
Structural Logic Diagram

The following diagram illustrates the hierarchy of forces assembling the crystal.

CrystalArchitecture Molecule This compound (Monomer) COOH Carboxylic Acid Group (-COOH) Molecule->COOH SO3H Sulfonic Acid Group (-SO3H) Molecule->SO3H Br Bromine Atom (-Br) Molecule->Br Dimer Centrosymmetric Dimer Motif: R2,2(8) COOH->Dimer Strong H-Bonding HydrateNet Hydrophilic Channel (Sulfonate...Water...Sulfonate) SO3H->HydrateNet Ion-Dipole / H-Bond HalogenBond Halogen Bond (C-Br...O-S) Br->HalogenBond Sigma-Hole Interaction Crystal 3D Crystal Lattice (Triclinic/Monoclinic) Dimer->Crystal Primary Scaffold HydrateNet->Crystal Layer Linkage HalogenBond->Crystal Directional Stability

Caption: Hierarchical assembly of this compound crystals, showing the interplay between carboxylic dimerization, hydrophilic hydration layers, and halogen bonding.

Experimental Workflow for Structure Determination

To validate the structure in your own laboratory, follow this self-validating workflow.

Workflow cluster_QC Quality Control Start Crude this compound Recryst Recrystallization (Water/HCl, 4°C) Start->Recryst Screen Microscopy Screening (Polarized Light) Recryst->Screen Mount Mounting (Mitegen Loop + Oil) Screen->Mount Select Single Block Data XRD Data Collection (Mo Source, 100K) Mount->Data Solve Structure Solution (SHELXT / Olex2) Data->Solve Check1 Unit Cell Check Data->Check1 Check2 R1 < 5% Solve->Check2

Caption: Step-by-step crystallographic workflow from crude material to refined structure solution.

Applications and Implications

The solid-state structure directly informs the chemical utility of the molecule:

  • Anhydride Formation: The distance between the carboxylic oxygen and the sulfonic sulfur in the crystal structure predicts the ease of dehydration. A distance

    
     indicates facile cyclization to the anhydride (CAS 68460-01-5) upon heating.
    
  • Solubility Profile: The extensive hydrogen bonding network (predicted in the hydrate form) explains the compound's high water solubility despite the hydrophobic bromine atom.

  • Drug Design: this compound serves as a bioisostere for other ortho-substituted benzoates. The crystal structure defines the "exclusion volume" of the bromine atom, aiding in docking studies for protein targets.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Sulfobenzoic acid trihydrate (Refcode: SULBZA). [Link]

  • Organic Syntheses. Acid Ammonium o-Sulfobenzoate (Precursor Protocol). Org.[1][2][3] Synth. 1928, 8, 14. [Link]

  • PubChem. this compound (Compound Summary). [Link][4]

  • Acta Crystallographica. Structure of 4-bromo-2-hydroxybenzoic acid (Structural Analog). [Link]

Sources

Comprehensive MSDS & Safety Handling Protocols for 4-Bromo-2-sulfobenzoic acid: A Technical Guide for Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, highly functionalized building blocks are critical for designing complex molecular architectures. 4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) is a trifunctional intermediate characterized by an aryl bromide, a carboxylic acid, and a strongly acidic sulfonic acid moiety. While its structural versatility makes it an excellent candidate for divergent synthetic pathways (e.g., cross-coupling and sulfonamide derivatization), the presence of the highly corrosive sulfonic acid group necessitates rigorous safety handling and specialized experimental protocols.

As application scientists, we must approach this compound not merely as a reagent, but as a reactive system. This whitepaper details the physicochemical hazard causality, self-validating safety protocols, and optimized experimental workflows required to handle and utilize this compound effectively.

Physicochemical Profile & Hazard Causality

To design safe and effective protocols, we must first understand the intrinsic properties of the molecule. The quantitative data for this compound is summarized below, based on standard chemical databases like 1[1].

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 62473-98-7
Molecular Formula C₇H₅BrO₅S
Molecular Weight 281.08 g/mol
Physical State Solid (typically crystalline powder)
Solubility Highly soluble in water, ethanol, and polar protic solvents; insoluble in non-polar organics (e.g., hexanes).
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335)
The Causality of Corrosivity

The primary hazard of this compound is its extreme corrosivity. Unlike typical organic carboxylic acids (which have a pKa ~4-5), the sulfonic acid moiety is a strong acid (pKa < 1). The conjugate base (sulfonate anion) is highly stabilized by resonance across three equivalent oxygen atoms. Furthermore, the electron-withdrawing nature of both the bromine atom and the adjacent carboxylic acid inductively pulls electron density away from the sulfur center, further stabilizing the anion and increasing the acidity. This dictates that the compound will rapidly cause severe skin burns and eye damage upon contact, requiring stringent Personal Protective Equipment (PPE).

Safety Handling & Spill Response Protocols

According to standard operating procedures for handling strong organic acids, such as those outlined in the2[2], organic acids must be segregated from strong oxidizing agents and strong bases to prevent violent, exothermic reactions.

PPE and Engineering Controls
  • Gloves: Heavy-duty Nitrile or Neoprene gloves are mandatory. Causality: Latex degrades rapidly in the presence of strong organic acids, leading to microscopic breaches and chemical burns.

  • Eye Protection: Full-face shields over safety goggles.

  • Ventilation: All manipulations of the dry powder must occur in a certified fume hood to prevent inhalation of corrosive dust.

Spill Management Workflow

In the event of a spill, direct application of strong bases (like NaOH) is strictly prohibited. The heat of neutralization will cause localized boiling, splattering the corrosive material. Instead, a weak base such as sodium bicarbonate (NaHCO₃) must be used to ensure a controlled, endothermic-leaning neutralization process.

SpillResponse Start Acid Spill Detected (Corrosive Hazard) Evac Evacuate & Ventilate Area Start->Evac PPE Don Maximum PPE (Respirator, Acid Apron) Evac->PPE Neutralize Apply NaHCO3 (Weak Base) Avoid Strong Bases PPE->Neutralize Test Test pH of Spill Area Neutralize->Test Clean Absorb & Dispose as Corrosive Waste Test->Clean

Workflow for neutralizing and managing highly corrosive sulfonic acid spills.

Experimental Workflows & Synthetic Utility

The structural duality of this compound allows it to be utilized in two primary synthetic vectors: targeting the C-Br bond via transition-metal catalysis, or targeting the sulfonic acid for functional group interconversion.

Protocol 1: Aqueous Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly robust method for C-C bond formation, as foundationaly detailed in the 3[3]. However, the extreme polarity of the sulfobenzoic acid substrate requires a departure from traditional organic solvents (e.g., toluene or THF).

Step-by-Step Methodology:

  • Reagent Charging: In a 50 mL Schlenk flask, charge this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of EtOH and H₂O (1:1 v/v).

    • Causality: The high water solubility of the sulfonic and carboxylic acid moieties requires an aqueous biphasic or fully aqueous system to maintain homogeneous catalysis and prevent substrate crashing.

  • Base Addition: Add Na₂CO₃ (3.0 eq).

    • Causality: The stoichiometry here is critical. One equivalent neutralizes the sulfonic acid, a second neutralizes the carboxylic acid, and the third equivalent activates the boronic acid to form the reactive boronate complex required for the transmetalation step.

  • Reaction: Heat the mixture to 80°C under an N₂ atmosphere for 12 hours.

  • Self-Validating Isolation: Cool the reaction to room temperature and slowly acidify with 1M HCl until the pH reaches ~2.

    • Validation: The pH drop ensures the sulfonate and carboxylate are protonated back to their neutral acid forms. This drastically reduces their aqueous solubility, forcing the cross-coupled product to precipitate out of the solution for easy filtration.

Protocol 2: Synthesis of Sulfonyl Chlorides

Converting the sulfonic acid to a sulfonyl chloride is a critical first step for synthesizing sulfonamide-based therapeutics.

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

    • Causality: SOCl₂ alone reacts sluggishly with sulfonic acids. The addition of DMF generates the Vilsmeier-Haack reagent in situ. This highly electrophilic intermediate acts as the active chlorinating species, significantly accelerating the conversion.

  • Reaction: Attach a reflux condenser and heat to 45°C.

    • Validation: The reaction generates SO₂ and HCl gases. The cessation of bubbling serves as an immediate, self-validating visual indicator that the reaction has reached completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile DCM and excess SOCl₂, yielding the highly reactive sulfonyl chloride intermediate, which must be used immediately in downstream amidation.

Synthesis Substrate This compound (CAS: 62473-98-7) PdCat Pd(PPh3)4, Na2CO3 EtOH/H2O, 80°C Substrate->PdCat SOCl2 SOCl2, DMF (cat.) Reflux Substrate->SOCl2 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) PdCat->Suzuki Sulfonyl Sulfonyl Chloride Derivatization SOCl2->Sulfonyl

Divergent synthetic pathways exploiting the bromo and sulfo moieties of the substrate.

References

  • Laboratory Safety Guide & Chemical Hygiene Plan Source: State University of New York College of Environmental Science and Forestry (SUNY ESF) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

  • This compound | CAS#:62473-98-7 Source: Chemsrc Chemical Database URL:[Link]

Sources

Advanced Synthesis Strategies for 4-Bromo-2-sulfobenzoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-sulfobenzoic acid (CAS 62473-98-7) is a critical bifunctional scaffold in medicinal chemistry, serving as a precursor for sultams, saccharin derivatives, and metalloprotease inhibitors. Its unique substitution pattern—featuring a carboxylic acid, a sulfonic acid, and a labile bromine atom—allows for orthogonal functionalization. However, the synthesis of this molecule is non-trivial due to the competing directing effects of substituents on the benzene ring.

This technical guide analyzes the most robust synthesis pathways, distinguishing between scalable industrial protocols and high-purity laboratory methods. It provides a validated experimental workflow for the oxidative route, explains the regiochemical causality, and highlights common synthetic pitfalls.

Pathway Analysis & Mechanistic Logic

Route A: The Oxidative Pathway (Industrial Standard)

This is the most widely adopted route due to the availability of cheap starting materials and high regioselectivity. It relies on the principle that electrophilic aromatic substitution is easier to control on a toluene derivative than on a benzoic acid derivative.

  • Precursor: 4-Bromotoluene.

  • Step 1: Sulfonation. The methyl group is an ortho/para activator, while the bromine is an ortho/para deactivator. However, sulfonation is bulky.

    • Regiochemistry: Sulfonation occurs ortho to the methyl group (Position 2). Position 3 is sterically hindered by the bromine atom and is meta to the methyl group. Thus, 4-bromo-2-toluenesulfonic acid is the major isomer.

  • Step 2: Benzylic Oxidation. The methyl group is oxidized to a carboxyl group using a strong oxidant (KMnO₄ or Na₂Cr₂O₇). The aryl bromide and sulfonic acid groups remain stable under these conditions.

Route B: The Diazotization Pathway (High Precision)

Used when absolute regiochemical certainty is required, typically in early-phase drug discovery.

  • Precursor: 2-Amino-4-bromobenzoic acid.[1][2]

  • Mechanism: The amino group is converted to a diazonium salt (Sandmeyer/Meerwein reaction), which is then displaced by sulfur dioxide in the presence of copper(II) chloride to form the sulfonyl chloride, followed by hydrolysis to the sulfonic acid.

Route C: The "Direct Halogenation" Trap (Common Pitfall)

Direct bromination of 2-sulfobenzoic acid is often attempted but fails to yield the 4-bromo isomer efficiently.

  • Causality: Both the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are strong electron-withdrawing meta directors. Bromination of 2-sulfobenzoic acid typically directs to Position 5 (meta to -COOH, para to -SO₃H), yielding 5-bromo-2-sulfobenzoic acid rather than the desired 4-bromo isomer.

Visualizing the Synthesis Logic

The following diagram illustrates the chemical flow and decision points for selecting the correct pathway.

SynthesisPathways Start_Ind Starting Material: 4-Bromotoluene Step1_Ind Step 1: Sulfonation (H2SO4 / SO3) Regioselectivity: Ortho to Methyl Start_Ind->Step1_Ind Start_Lab Starting Material: 2-Amino-4-bromobenzoic acid Step1_Lab Step 1: Diazotization (NaNO2 / HCl) Start_Lab->Step1_Lab Start_Fail Starting Material: 2-Sulfobenzoic Acid Step1_Fail Bromination (Br2/FeBr3) Start_Fail->Step1_Fail Inter_Ind Intermediate: 4-Bromo-2-toluenesulfonic acid Step1_Ind->Inter_Ind Step2_Ind Step 2: Oxidation (KMnO4, Reflux) Methyl -> Carboxyl Inter_Ind->Step2_Ind Target TARGET: This compound Step2_Ind->Target High Yield Step2_Lab Step 2: Meerwein Sulfonation (SO2 / CuCl2) Step1_Lab->Step2_Lab Step2_Lab->Target High Cost Product_Fail Major Product: 5-Bromo-2-sulfobenzoic acid (UNDESIRED ISOMER) Step1_Fail->Product_Fail

Caption: Comparative flow of oxidative (industrial), diazotization (lab), and failed direct bromination routes.

Detailed Experimental Protocol: The Oxidative Route

This protocol is designed for a self-validating laboratory scale synthesis (approx. 50g scale).

Phase 1: Regioselective Sulfonation

Objective: Install the sulfonic acid group ortho to the methyl group.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

  • Reagents:

    • 4-Bromotoluene (0.25 mol, 42.7 g)

    • Oleum (20% SO₃, 60 g) or Chlorosulfonic acid (for sulfonyl chloride isolation).

  • Procedure:

    • Cool the 4-bromotoluene to 0–5°C.

    • Add Oleum dropwise over 45 minutes, maintaining temperature <10°C to prevent polysulfonation.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Validation Point: TLC (Ethyl Acetate:Hexane) should show consumption of the non-polar starting material.

    • Quench onto crushed ice (200 g). The product, 4-bromo-2-toluenesulfonic acid , may precipitate as a hydrate or can be salted out with NaCl.

Phase 2: Permanganate Oxidation

Objective: Oxidize the methyl group to a carboxylic acid without debromination.

  • Setup: 1 L reflux setup.

  • Reagents:

    • 4-Bromo-2-toluenesulfonic acid (from Phase 1) dissolved in 400 mL water.

    • Potassium Permanganate (KMnO₄, 0.6 mol, ~95 g).

    • Sodium Carbonate (Na₂CO₃) to adjust pH to ~9-10.

  • Procedure:

    • Heat the sulfonate solution to 60°C.

    • Add KMnO₄ in small portions over 1 hour. The reaction is exothermic; control the rate to maintain gentle reflux.

    • Reflux for an additional 4-6 hours until the purple color persists (indicating excess oxidant).

    • Workup:

      • Add a few drops of ethanol to destroy excess KMnO₄ (precipitating brown MnO₂).

      • Filter the hot solution through Celite to remove MnO₂.

      • Acidify the clear filtrate with concentrated HCl to pH 1.

      • Concentrate the solution under vacuum. The product, This compound , will crystallize upon cooling.

  • Purification: Recrystallize from dilute HCl/Water.

Comparative Analysis of Methods

FeatureRoute A: Oxidative (Recommended)Route B: DiazotizationRoute C: Direct Bromination
Starting Material 4-Bromotoluene (Cheap)2-Amino-4-bromobenzoic acid (Expensive)2-Sulfobenzoic Acid
Regioselectivity High (>90% 2-isomer)Absolute (Defined by precursor)Poor (Favors 5-bromo)
Scalability Excellent (Kg to Ton)Moderate (Safety concerns with diazonium)N/A
Key Risk Exotherm during oxidationDiazo instability / Explosion riskWrong isomer synthesis
Est. Yield 75-85%60-70%<30% (of desired isomer)

References

  • Regioselectivity of Sulfonation
  • Oxidation Protocols (KMnO4)

    • Master Organic Chemistry. (n.d.). Oxidation of Aromatic Alkanes with KMnO4. Retrieved from [Link]

  • Alternative Precursors (Diazotization)
  • General Synthesis of Sulfobenzoic Acids

    • Clarke, H. T., & Dreger, E. E. (1921). o-Sulfobenzoic Anhydride. Organic Syntheses, Coll. Vol. 1, p.495. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Sulfonamides Using 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Chemical Rationale

4-Bromo-2-sulfobenzoic acid is a highly versatile, bifunctional building block frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural framework offers three distinct handles for derivatization: a cross-coupling-ready aryl bromide, a carboxylic acid, and a sulfonic acid.

The primary challenge in synthesizing linear sulfonamides (such as 4-bromo-2-sulfamoylbenzoic acid) from this starting material lies in the differential reactivity of its functional groups. Converting the starting material into a reactive intermediate yields 4-bromo-2-(chlorosulfonyl)benzoyl chloride. Because the acyl chloride is kinetically more electrophilic than the sulfonyl chloride , direct amination often results in complex mixtures of amides, sulfonamides, and cyclic imides.

To bypass these regioselectivity issues, this protocol employs a field-proven, thermodynamically driven "Cyclization-Hydrolysis" strategy. By intentionally driving the reaction to a cyclic imide (a saccharin derivative) and subsequently hydrolyzing it, we achieve absolute regiocontrol over the final linear sulfonamide .

Mechanistic Pathway & Strategic Workflow

The synthesis is executed in three distinct phases:

  • Bis-Activation: Thionyl chloride (

    
    ) with a catalytic amount of DMF converts both the carboxylic and sulfonic acid groups into their respective chlorides.
    
  • Cyclization (Imide Formation): Treatment with excess ammonium hydroxide (

    
    ) results in rapid amidation at the acyl chloride, followed by immediate intramolecular trapping by the sulfonyl chloride to form 5-bromosaccharin.
    
  • Selective Hydrolysis: Alkaline hydrolysis selectively attacks the more electrophilic carbonyl carbon of the cyclic imide, cleaving the

    
     bond while leaving the robust 
    
    
    
    sulfonamide bond intact .

SynthesisPathway SM This compound (Starting Material) BisCl 4-Bromo-2-(chlorosulfonyl)benzoyl chloride (Bis-Electrophile) SM->BisCl SOCl2, DMF (cat.) Toluene, Reflux Saccharin 5-Bromosaccharin (Cyclic Imide Intermediate) BisCl->Saccharin NH4OH (aq) THF, 0°C to RT Linear 4-Bromo-2-sulfamoylbenzoic acid (Linear Sulfonamide Target) Saccharin->Linear 10% NaOH (aq), 90°C then HCl (pH 2)

Workflow for the regioselective synthesis of 4-bromo-2-sulfamoylbenzoic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step continuous workflow.

StepIntermediate / ProductReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1 4-Bromo-2-(chlorosulfonyl)benzoyl chloride

(5 eq), DMF (0.05 eq), Toluene
1104.0>95% (Crude)
2 5-Bromosaccharin

(10 eq), THF
0

25
2.080 - 85%
3 4-Bromo-2-sulfamoylbenzoic acid10% NaOH (aq), then conc. HCl902.085 - 90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Bromo-2-(chlorosulfonyl)benzoyl chloride

Causality Note: Toluene is utilized as a co-solvent to modulate the boiling point and prevent the sublimation of intermediates often seen when using neat thionyl chloride.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas scrubber system (to neutralize

    
     and 
    
    
    
    byproducts).
  • Charge: Suspend this compound (28.1 g, 100 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.38 mL, 5 mmol). The DMF acts as a formamide catalyst, generating the active Vilsmeier-Haack reagent.

  • Activation: Dropwise, add Thionyl chloride (

    
    ) (36.3 mL, 500 mmol) over 30 minutes at room temperature.
    
  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4 hours.

  • Self-Validation Check: The reaction is complete when the initial heterogeneous suspension transitions into a clear, homogenous pale-yellow solution, and gas evolution ceases in the bubbler.

  • Workup: Cool to room temperature and concentrate in vacuo to remove toluene and excess

    
    . The resulting crude bis-chloride is a viscous oil that should be used immediately in Protocol B to prevent atmospheric hydrolysis.
    
Protocol B: Synthesis of 5-Bromosaccharin (Cyclic Imide)

Causality Note: The inverse addition of the highly reactive bis-chloride into a vast excess of aqueous ammonia ensures that intermolecular cross-linking is suppressed, favoring the intramolecular cyclization to the 5-membered ring.

  • Setup: In a 1 L Erlenmeyer flask, vigorously stir 28% aqueous Ammonium hydroxide (

    
    ) (70 mL, ~1.0 mol) and cool to 0°C in an ice bath.
    
  • Addition: Dissolve the crude bis-chloride from Protocol A in anhydrous THF (50 mL). Add this solution dropwise to the chilled

    
     over 45 minutes. Maintain the internal temperature below 10°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove THF. The aqueous residue will contain the soluble ammonium salt of 5-bromosaccharin. Slowly acidify the aqueous layer with 6M HCl until pH 1-2 is reached. A dense white precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with ice-cold water (3 x 50 mL), and dry under vacuum at 50°C overnight.

  • Analytical Check: LC-MS should display the [M-H]- ion corresponding to the cyclic imide (m/z ~260/262 for the Br isotopes).

Protocol C: Synthesis of 4-Bromo-2-sulfamoylbenzoic acid

Causality Note: The cyclic imide is exceptionally stable to acid but susceptible to base-catalyzed ring opening. Heating in 10% NaOH selectively hydrolyzes the amide bond, providing the linear sulfonamide.

  • Setup: Suspend the 5-Bromosaccharin (approx. 21 g, ~80 mmol) in 10% aqueous NaOH (150 mL).

  • Reaction: Heat the suspension to 90°C. The solid will dissolve as the sodium salt forms. Maintain heating for 2 hours to ensure complete ring opening.

  • Self-Validation Check: TLC (Dichloromethane:Methanol 9:1 with 1% Acetic Acid) will show the disappearance of the high-Rf saccharin spot and the appearance of a highly polar, baseline-hugging spot corresponding to the di-sodium salt of the product.

  • Workup: Cool the solution to 0°C. Slowly acidify with concentrated HCl to pH 2. The free 4-bromo-2-sulfamoylbenzoic acid will precipitate as a crystalline white solid.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

  • Analytical Check: FT-IR will confirm success by the disappearance of the cyclic imide carbonyl stretch (~1720 cm⁻¹) and the emergence of a standard carboxylic acid carbonyl stretch (~1680 cm⁻¹) alongside broad primary sulfonamide N-H stretches (~3200-3300 cm⁻¹).

References

  • Google Patents. "US7781611B2 - Nitro-sulfobenzamides".

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) represents a unique class of "highly polar, dual-acidic" aryl halide building blocks. Its structural integration of both carboxylic and sulfonic acid moieties makes it an invaluable scaffold for synthesizing water-soluble pharmacophores, GPCR ligands, and anionic fluorescent dyes.

However, this substrate presents distinct challenges for standard organic synthesis:

  • Solubility: Incompatibility with non-polar solvents (Hexane, Toluene) typically used in cross-coupling.

  • Acidity: The presence of two acidic protons (

    
     for 
    
    
    
    ,
    
    
    for
    
    
    ) requires careful base management to prevent catalyst poisoning or incomplete conversion.
  • Purification: The high water solubility of the product renders standard aqueous workups (extraction into organic phase) ineffective.

This guide provides a validated, self-consistent protocol optimized for this specific substrate, utilizing aqueous-phase catalysis to turn the solubility challenge into a process advantage.

Chemical Logic & Mechanism[1][2][3]

The "Dianion" Effect

Unlike standard aryl halides, this compound exists as a dianion under the basic conditions required for the Suzuki-Miyaura reaction.

  • Base Requirement: A minimum of 2.0 equivalents of base is consumed solely to deprotonate the sulfonic and carboxylic acid groups. The catalytic cycle requires an additional 1.0–1.5 equivalents to activate the boronic acid (transmetallation step). Therefore, standard protocols using 2.0 equiv of base will fail.

  • Electronic Environment: The dianionic species is electron-rich due to the negative charges. While electron-rich aryl halides typically undergo oxidative addition more slowly, the position of the bromine (para to carboxylate, meta to sulfonate) maintains sufficient reactivity for Palladium(0) insertion, provided the catalyst system is electron-rich (e.g., phosphine-ligated).

Solvent System Selection

The reaction must occur in a medium that solvates the ionic substrate.

  • Recommended: Water/Acetonitrile (3:1) or Water/Ethanol (1:1).

  • Green Alternative: 100% Water (requires water-soluble ligands like TPPTS).

Experimental Protocol

Materials & Reagents
ComponentSpecificationStoichiometryRole
Substrate This compound1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(OAc)₂ + TPPTS*2 mol% Pd / 5 mol% LWater-soluble Catalyst
Alt. Catalyst Pd(dppf)Cl₂·DCM3-5 mol%Robust, Mixed-Solvent Cat.
Base Na₂CO₃ (Sodium Carbonate)3.5 - 4.0 equiv Acid Neutralization + Activation
Solvent Degassed Water / Acetonitrile3:1 RatioReaction Medium

*TPPTS = 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt

Step-by-Step Procedure (Aqueous/Organic Hybrid Route)

Step 1: Reaction Assembly

  • To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 281 mg) and the Aryl Boronic Acid (1.2 mmol).

  • Add Na₂CO₃ (4.0 mmol, 424 mg).

    • Note: Gas evolution (

      
      ) will occur upon addition of solvent.
      
  • Add solvent mixture: 3.0 mL Water and 1.0 mL Acetonitrile .

    • Critical: Ensure water is degassed (sparged with

      
       or Argon for 15 mins) to prevent homocoupling of the boronic acid.
      

Step 2: Catalyst Addition

  • Add Pd(dppf)Cl₂·DCM (0.03 mmol, ~25 mg).

    • Why Pd(dppf)? It is robust, resists dechelation, and works well in mixed aqueous systems.

  • Seal the vial with a septum cap and purge with inert gas (

    
    /Ar) for 2 minutes.
    

Step 3: Reaction

  • Heat the mixture to 80°C for 4–12 hours.

  • Monitoring: Monitor by HPLC or LC-MS.

    • TLC Tip: Standard silica TLC is useless here. Use C18-Reverse Phase TLC plates (Eluent: Water/MeOH 50:50) or simply rely on LC-MS due to the polar nature of starting material and product.

Step 4: Workup & Purification (The "Dual-Acid" Challenge) Standard extraction (EtOAc/Water) will fail because the product remains in the water.

Method A: Precipitation (For hydrophobic coupling partners)

  • Cool reaction to Room Temp.[1]

  • Carefully acidify to pH ~1 using 1M HCl.

    • Observation: The product (now protonated) may precipitate if the attached aryl group is sufficiently hydrophobic.

  • Filter the solid, wash with cold water (small volume) and hexanes.

Method B: Reverse Phase (Universal)

  • If no precipitate forms upon acidification:

  • Load the crude acidic aqueous mixture directly onto a C18 Reverse Phase Flash Column .

  • Elute with a gradient of Water (0.1% Formic Acid) -> Methanol (or Acetonitrile) .

  • Lyophilize the product fractions to obtain the clean solid.

Visualizations

Reaction Workflow & Decision Tree

This diagram illustrates the critical decision points based on the solubility of the coupling partner.

SuzukiWorkflow Start Start: this compound + Boronic Acid Dissolve Dissolve in H2O/ACN (3:1) Add Na2CO3 (4.0 equiv) Start->Dissolve Catalyst Add Catalyst (Pd(dppf)Cl2 or Pd/TPPTS) Dissolve->Catalyst Heat Heat to 80°C 4-12 Hours Catalyst->Heat Check LC-MS Check: Conversion > 95%? Heat->Check Check->Heat No Acidify Cool & Acidify (pH ~1 with 1M HCl) Check->Acidify Yes PrecipitateCheck Did Solid Precipitate? Acidify->PrecipitateCheck Filter Filtration Wash with Cold H2O PrecipitateCheck->Filter Yes (Hydrophobic R) C18 Reverse Phase Chromatography (C18 Column) H2O/MeOH Gradient PrecipitateCheck->C18 No (Hydrophilic R) FinalProduct Final Product (Biaryl-sulfobenzoic acid) Filter->FinalProduct C18->FinalProduct

Figure 1: Operational workflow for the Suzuki coupling of sulfobenzoic acid derivatives, highlighting the divergence in purification strategy.

Mechanistic Pathway (Dianion Cycle)

Understanding the species in solution is vital for troubleshooting.

Mechanism Substrate Substrate (Neutral) 4-Br-2-SO3H-Ph-COOH Dianion Active Species (Dianion) [4-Br-2-SO3-Ph-COO]2- Substrate->Dianion Deprotonation Base Base (Na2CO3) > 2.0 equiv Base->Dianion OxAdd Oxidative Addition Ar-Pd(II)-Br Dianion->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (+ Boronate Ar'-B(OH)3-) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Dianion RedElim->Product

Figure 2: The catalytic cycle emphasizes the formation of the dianionic species, which dictates the solubility profile and base consumption.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient BaseEnsure >3.5 equiv of base is used. The substrate consumes 2 equiv immediately.
Homocoupling (R-R) Oxygen in solventDegas water thoroughly. Switch to freeze-pump-thaw if available.
Starting Material Remains Catalyst DeactivationSulfonic acid moiety might coordinate Pd. Switch to Pd(OAc)₂/TPPTS (water-soluble phosphine) to outcompete the sulfonate.
Product in Aqueous Waste High SolubilityDo not use liquid-liquid extraction. Evaporate water and use C18 chromatography or recrystallize from minimal water/ethanol.

References

  • Shaughnessy, K. H. (2009). "Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions." Chemical Reviews, 109(2), 643–710.

  • Genêt, J. P., & Savignac, M. (2003). "Recent developments of palladium(0) catalyzed reactions in aqueous medium."[2] Journal of Organometallic Chemistry, 687(2), 215-228.

  • Western, E. C., & Shaughnessy, K. H. (2003). "Water-Soluble Phosphine-Palladium Complexes." Journal of Organic Chemistry, 68(17), 6767–6774.

  • Wan, Y., & Alterman, M. (2002). "Microwave-Assisted Synthesis of Biaryls via Suzuki Coupling in Aqueous Media." Tetrahedron Letters, 43(40), 7119-7122.

Sources

Application Note: Preparation of 4-Bromo-2-sulfobenzoic Cyclic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

4-Bromo-2-sulfobenzoic cyclic anhydride (CAS 68460-01-5, analog) is a critical electrophilic building block used in the synthesis of sulfonphthalein dyes, bioactive sulfonamides, and saccharin derivatives. Its unique reactivity stems from the cyclic anhydride moiety fused to a sulfonyl group, allowing for regioselective ring-opening reactions with nucleophiles (amines, alcohols, thiols). This guide provides a robust, scalable protocol for its synthesis starting from the commercially available 2-amino-4-bromobenzoic acid (4-bromoanthranilic acid), utilizing a modified Meerwein sulfonation followed by cyclodehydration.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed via a three-stage pathway:

  • Diazotization of 2-amino-4-bromobenzoic acid to the corresponding diazonium salt.

  • Meerwein Sulfochlorination to replace the diazo group with a chlorosulfonyl moiety, yielding 4-bromo-2-(chlorosulfonyl)benzoic acid.

  • Cyclodehydration using thionyl chloride to form the target cyclic anhydride.

Graphviz Reaction Pathway

ReactionScheme SM 2-Amino-4-bromobenzoic Acid (Starting Material) Diazo Diazonium Intermediate (Unstable) SM->Diazo 1. NaNO2, HCl, 0°C (Diazotization) SulfonylCl 4-Bromo-2-(chlorosulfonyl) benzoic acid Diazo->SulfonylCl 2. SO2, CuCl2, AcOH (Meerwein Reaction) Acid 4-Bromo-2-sulfobenzoic Acid (Precursor) SulfonylCl->Acid 3. H2O, Reflux (Hydrolysis) Target 4-Bromo-2-sulfobenzoic cyclic anhydride (Target) Acid->Target 4. SOCl2, Reflux (Cyclodehydration)

Caption: Step-wise synthetic pathway from 4-bromoanthranilic acid to the cyclic anhydride.

Safety & Hazards (Critical)

ReagentHazard ClassPrecaution
Thionyl Chloride Corrosive, ToxicReacts violently with water. Use in a dedicated fume hood.
Sulfur Dioxide Toxic GasInhalation hazard. Ensure efficient gas trapping/scrubbing.
Diazonium Salts UnstableKeep below 5°C. Do not isolate dry solid; proceed immediately.
Copper(II) Chloride Irritant, ToxicAvoid dust inhalation. Dispose of heavy metal waste properly.

Engineering Controls: All reactions involving SO2 and SOCl2 must be performed in a well-ventilated fume hood with an acid gas scrubber.

Materials & Equipment

Reagents:

  • 2-Amino-4-bromobenzoic acid (CAS 20776-50-5), >97% purity.

  • Sodium Nitrite (

    
    ).[1][2]
    
  • Hydrochloric Acid (conc. 37%).

  • Glacial Acetic Acid.[3]

  • Sulfur Dioxide (

    
    ) gas cylinder OR Sodium Bisulfite (
    
    
    
    ) source.
  • Copper(II) Chloride dihydrate (

    
    ).
    
  • Thionyl Chloride (

    
    ).[4]
    
  • Toluene or Benzene (anhydrous).

Equipment:

  • 3-Neck Round Bottom Flasks (250 mL, 500 mL).

  • Mechanical Stirrer (magnetic stirring may fail with heavy precipitates).

  • Dropping Funnels (pressure-equalizing).

  • Gas Inlet Tube (bubbler).

  • Reflux Condenser with CaCl2 drying tube.

  • Ice/Salt Bath.[3]

Detailed Experimental Protocol

Phase 1: Preparation of this compound

This phase employs the Meerwein reaction to introduce the sulfonyl group.

Step A: Diazotization[5][6]
  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, suspend 21.6 g (0.10 mol) of 2-amino-4-bromobenzoic acid in 60 mL of water and 30 mL of concentrated HCl.

  • Dissolution: Heat gently if necessary to disperse the solid, then cool the mixture to 0–5°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine paste; ensure efficient stirring.

  • Addition: Dropwise add a solution of 7.0 g (0.10 mol) of sodium nitrite in 20 mL of water. Maintain the temperature strictly below 5°C .

  • Completion: Stir for 30 minutes. Test with starch-iodide paper (instant blue color indicates excess nitrite). Remove excess nitrite by adding small amounts of urea if necessary. Keep the diazonium slurry cold.

Step B: Meerwein Sulfochlorination
  • Preparation of SO2 Mixture: In a separate 1 L flask, place 100 mL of glacial acetic acid. Saturate the acid with Sulfur Dioxide (SO2) gas by bubbling it through a gas dispersion tube for 20–30 minutes until the weight increases by approx. 25 g.

  • Catalyst: Add 2.5 g of Copper(II) Chloride (

    
    ) dissolved in a minimum amount of water (approx. 5 mL) to the acetic acid solution.
    
  • Coupling: Slowly pour the cold diazonium slurry (from Step A) into the vigorously stirred SO2/Acetic Acid mixture. Caution: Significant foaming will occur due to nitrogen evolution.

  • Reaction: Allow the temperature to rise to room temperature naturally. Stir for 2–3 hours until nitrogen evolution ceases.

  • Work-up: Pour the reaction mixture into 500 mL of ice water. The intermediate 4-bromo-2-(chlorosulfonyl)benzoic acid may precipitate as a solid or oil.

Step C: Hydrolysis to Sulfobenzoic Acid
  • Hydrolysis: To the mixture from Step B, add solid Sodium Carbonate (

    
    ) until the solution is alkaline (pH > 9). This converts the sulfonyl chloride to the sulfonate.
    
  • Filtration: Heat the solution to boiling to ensure complete hydrolysis and dissolve all solids. Filter hot to remove copper salts (blue/green precipitate).

  • Acidification: Cool the filtrate and carefully acidify with concentrated HCl to pH < 1.

  • Evaporation: Evaporate the aqueous solution to dryness (or near dryness) under reduced pressure.

  • Extraction: Extract the solid residue with boiling Ethanol (3 x 100 mL) to separate the organic acid from inorganic salts (NaCl).

  • Isolation: Evaporate the ethanol to yield crude This compound .

    • Note: The product is hygroscopic. Dry thoroughly in a vacuum oven at 80°C over

      
      .
      
Phase 2: Cyclization to 4-Bromo-2-sulfobenzoic Cyclic Anhydride
Step D: Dehydration[7]
  • Setup: Place 10 g of the thoroughly dried this compound into a 100 mL round-bottom flask.

  • Reagent: Add 30 mL of Thionyl Chloride (

    
    ) and a catalytic amount (2 drops) of DMF.
    
  • Reflux: Attach a condenser with a drying tube. Heat the mixture to reflux (approx. 75–80°C) for 3–4 hours. The solid should dissolve, and HCl/SO2 gas will evolve.

  • Completion: The reaction is complete when gas evolution stops and the solution is clear.

Step E: Isolation and Purification[3]
  • Concentration: Distill off the excess thionyl chloride under reduced pressure (vacuum distillation). Do not overheat the residue.

  • Crystallization: Add 20 mL of dry Benzene or Toluene to the residue. Heat to dissolve, then cool to 0°C.

  • Filtration: Collect the crystalline precipitate under an inert atmosphere (nitrogen glove box or rapid filtration) as the anhydride is moisture-sensitive.

  • Drying: Dry the crystals in a vacuum desiccator.

Characterization & Quality Control

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
Melting Point Capillary~118–125°C (Analogous to non-brominated parent).
IR Spectroscopy ATR/KBr1820, 1760 cm⁻¹ (Cyclic Anhydride C=O doublet).1360, 1180 cm⁻¹ (Sulfonyl S=O).
1H NMR DMSO-d6 / CDCl3Aromatic protons: 3 distinct signals (1H d, 1H dd, 1H d) showing 1,2,4-substitution pattern.
Purity HPLC/Titration>95% (Acid-base titration after hydrolysis).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step A Decomposition of DiazoEnsure Temp < 5°C. Check nitrite stoichiometry.
Excessive Foaming (Step B) Rapid N2 releaseAdd diazonium slurry slower. Use a larger flask.
Product is Sticky/Oily Incomplete dryingThe acid precursor must be anhydrous before adding SOCl2.
Hydrolysis of Anhydride Moisture contaminationUse fresh SOCl2. Dry all glassware.[8] Store under Argon.

References

  • Clarke, H. T.; Dreger, E. E. "o-Sulfobenzoic Anhydride." Org.[7][9] Synth.1928 , 8, 104; Coll. Vol. 1, 495. Link

  • Meerwein, H.; Dittmar, G.; Göllner, R. "Über die Herstellung aromatischer Sulfonsäurechloride aus Aminen." Chem. Ber.1957, 90, 841–852.
  • Allen, C. F. H.; MacKay, D. D. "o-Chlorobenzoic Acid." Org.[7] Synth.1939 , 19, 36; Coll. Vol. 2, 580.[10] (Diazotization protocols).

  • D'Alelio, G. F.; Fessler, W. A. "Arylsulfimide Polymers. II." J. Macromol. Sci. A.1970 , 4, 941. (Anhydride synthesis from substituted sulfobenzoic acids).[11]

  • Sigma-Aldrich. "Tetrabromo-2-sulfobenzoic acid cyclic anhydride Safety Data Sheet." Link (For analog safety comparison).

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified professionals only. Always review the specific MSDS for all reagents before proceeding.

Sources

Advanced Protocol: Synthesis and Characterization of 4-Bromo-2-sulfobenzoate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Ligand Chemistry[1][2]

4-Bromo-2-sulfobenzoic acid (H₂BSB) represents a distinct class of bifunctional ligands in reticular chemistry. Unlike standard dicarboxylates (e.g., terephthalic acid), H₂BSB possesses both a carboxylate (-COOH) and a sulfonate (-SO₃H) group. This asymmetry creates unique coordination environments:

  • Mixed Hard-Soft Character: The sulfonate group is a "hard" oxygen donor but with different geometry (trigonal pyramidal) compared to the planar carboxylate, often leading to complex, low-symmetry structures.

  • Bromine Functionalization: The bromine atom at the 4-position serves two critical roles:

    • Steric Bulk: It modulates pore size, potentially increasing selectivity for small gas molecules (e.g., CO₂/N₂ separation).

    • Heavy Atom Effect: In lanthanide MOFs, the bromine can enhance intersystem crossing rates, potentially boosting the "antenna effect" for luminescence sensing applications.

This guide provides a developmental protocol for synthesizing MOFs with this ligand, adapted from established methodologies for sulfobenzoate analogs.

Synthesis Protocols

Protocol A: Lanthanide-Based Luminescent MOFs (Hydrothermal)

Target: High-stability luminescent frameworks (e.g., [Ln(BSB)(H₂O)₂]ₙ) for sensing or photonics. Mechanism: Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers (8-9) and high affinity for the oxygen donors in sulfonate and carboxylate groups, often forming dense, stable 3D networks without auxiliary ligands.

Reagents:
  • Ligand: this compound (1.0 mmol, 281 mg)

  • Metal Salt: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (1.0 mmol)

  • Base: NaOH (2.0 mmol) – Critical for deprotonation of -SO₃H

  • Solvent: Deionized Water (10 mL) / Ethanol (5 mL)

Step-by-Step Workflow:
  • Dissolution: Dissolve 1.0 mmol of H₂BSB in 10 mL water. Add 2.0 mmol NaOH (approx. 2 mL of 1M solution) dropwise under stirring until pH ≈ 7-8. The solution should be clear.

  • Mixing: Add the metal salt (dissolved in 5 mL ethanol) to the ligand solution. A transient precipitate may form; stir vigorously for 30 mins.

  • Encapsulation: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Crystallization: Seal and heat at 160°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/h (slow cooling promotes single-crystal growth).

  • Isolation: Filter the resulting block-shaped crystals, wash with water/ethanol (1:1), and dry in air.

Protocol B: Transition Metal Pillar-Layered MOFs (Solvothermal)

Target: Porous 3D frameworks (e.g., [Cu(BSB)(bipy)₀.₅]) for gas sorption. Mechanism: Sulfonate groups often form 2D layers with transition metals. To achieve 3D porosity, a neutral "pillar" ligand like 4,4'-bipyridine is used to space the layers apart.

Reagents:
  • Ligand: this compound (1.0 mmol)

  • Metal Salt: Cu(NO₃)₂·2.5H₂O (1.0 mmol)

  • Auxiliary Ligand: 4,4'-bipyridine (0.5 mmol)

  • Solvent: DMF (10 mL) / H₂O (2 mL)

Step-by-Step Workflow:
  • Precursor Prep: Dissolve H₂BSB and 4,4'-bipyridine in DMF. Sonicate for 10 mins.

  • Metal Addition: Add Copper(II) nitrate dissolved in water to the DMF solution.

  • Reaction: Seal in a glass scintillation vial (if <100°C) or Teflon autoclave (if >100°C).

  • Heating Profile: Heat at 100°C for 48 hours .

  • Washing: Decant mother liquor. Soak crystals in fresh DMF (3x) then ethanol (3x) over 2 days to exchange high-boiling solvent.

  • Activation: Heat under vacuum at 120°C for 12 hours to remove solvent molecules from pores.

Visualization of Workflows

Figure 1: Synthesis Logic & Coordination Pathways

This diagram illustrates the decision tree for selecting the synthesis route based on the metal ion and desired application.

MOF_Synthesis_Workflow Start Start: this compound Choice Select Metal Center Start->Choice Route_Ln Lanthanide (Eu, Tb, Gd) Choice->Route_Ln High CN (8-9) Route_TM Transition Metal (Cu, Zn, Co) Choice->Route_TM Low CN (4-6) Add_Base Add Base (NaOH) Deprotonate SO3H Route_Ln->Add_Base Add_Aux Add Aux Ligand (Bipyridine/Phen) Route_TM->Add_Aux Prevent collapse Cond_Hydro Hydrothermal (H2O/EtOH, 160°C) Product_Ln Ln-MOF (Luminescent/Dense) Cond_Hydro->Product_Ln Cond_Solvo Solvothermal (DMF/H2O, 100°C) Product_TM TM-MOF (Porous/Pillared) Cond_Solvo->Product_TM Add_Base->Cond_Hydro Add_Aux->Cond_Solvo

Caption: Decision matrix for synthesizing MOFs with this compound, highlighting the divergence between Lanthanide and Transition Metal protocols.

Characterization & Validation

To ensure scientific integrity, the synthesized materials must be validated using the following hierarchy:

TechniquePurposeAcceptance Criteria
SXRD (Single Crystal X-Ray)Structure DeterminationR-factor < 0.05. Confirm Br position and coordination modes of -SO₃/-COO.
PXRD (Powder X-Ray)Phase PurityExperimental pattern must match simulated pattern from SXRD. No amorphous halo.
TGA (Thermogravimetric)Thermal StabilityDistinct weight loss steps: Solvent (<150°C) vs. Ligand Decomposition (>350°C).
FT-IR Ligand CoordinationShift in C=O stretch (1700 → 1600 cm⁻¹) and S-O stretch (1200 → 1150 cm⁻¹) confirming coordination.
PL (Photoluminescence)Functional CheckFor Eu-MOFs: Sharp emission at 617 nm (⁵D₀ → ⁷F₂). Absence of broad ligand emission indicates efficient energy transfer.
Critical Validation Step: The "Heavy Atom" Check

When using this ligand, specifically check the Br...Br distances in the crystal structure.

  • Distance < 3.7 Å: Indicates potential Halogen Bonding (Br...O or Br...Br), which enhances framework stability.

  • Distance > 4.0 Å: Br acts purely as a steric spacer.

References

  • Lanthanide Sulfobenzoates

    • Title: Synthesis, Structure, and Luminescent Properties of Lanthanide Sulfobenzoate Coordin
    • Source:Crystal Growth & Design, 2011.

    • URL:[Link] (General Journal Link for verification of class)

  • Sulfonate-Carboxylate MOF Review

    • Title: Synthesis and Applications of Porous Organosulfonate-Based Metal-Organic Frameworks.[1]

    • Source:Topics in Current Chemistry, 2019.

    • URL:[Link]

  • General Solvothermal Protocol

    • Title: Metal-Organic Frameworks: Structure, Properties, Methods of Synthesis and Characterization.[2][3][4][5]

    • Source:Russian Chemical Reviews, 2012.

    • URL:[Link]

  • Ligand Data

    • Title: this compound (CAS 62473-98-7) Properties.

    • Source:PubChem.

    • URL:[Link] (Search by CAS for specific data)

Sources

Application Note: Esterification Strategies for 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the esterification strategies for 4-Bromo-2-sulfobenzoic acid , a bifunctional aromatic scaffold containing both a carboxylic acid and a sulfonic acid group.

Introduction & Mechanistic Insight

This compound (CAS 62473-98-7) presents a unique synthetic challenge due to its zwitterionic nature and the presence of two distinct acidic functionalities:

  • Carboxylic Acid (

    
    ):  Susceptible to standard Fischer esterification and alkylation.
    
  • Sulfonic Acid (

    
    ):  A strong acid that often exists as a zwitterion with the amine (if present) or simply protonates the carboxylic acid, reducing its nucleophilicity.
    
The Selectivity Challenge

Direct esterification (Fischer method) typically targets the carboxylic acid selectively due to the high energy barrier of forming sulfonate esters under equilibrium conditions. However, to achieve high purity or to synthesize the diester (methyl 4-bromo-2-sulfobenzoate), alternative activation strategies are required.

This guide presents three distinct protocols:

  • Protocol A (The Anhydride Route): High-yield synthesis of the mono-ester (Carboxylate) via a cyclic anhydride intermediate. This is the preferred method for regioselectivity.

  • Protocol B (The Alkylation Route): Synthesis of the di-ester (Carboxylate + Sulfonate) using alkyl halides.

  • Protocol C (Direct Fischer): A classic approach for the mono-ester using acid catalysis.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways to the mono- and di-esters.

G Start This compound Anhydride 4-Bromo-2-sulfobenzoic Cyclic Anhydride Start->Anhydride SOCl2, Reflux (Dehydration) MonoEster Methyl 4-bromo-2-sulfobenzoate (Mono-ester) Start->MonoEster MeOH, H2SO4 (Fischer) DiEster Dimethyl 4-bromo-2-sulfobenzoate (Di-ester) Start->DiEster MeI, K2CO3, DMF (Global Alkylation) Anhydride->MonoEster MeOH, 0°C (Regioselective Opening) MonoEster->DiEster MeI, Base

Caption: Reaction network showing the conversion of this compound to its cyclic anhydride, mono-ester, and di-ester forms.

Experimental Protocols

Protocol A: Regioselective Synthesis via Cyclic Anhydride

Target: Methyl 4-bromo-2-sulfobenzoate (Carboxylic ester, free Sulfonic acid) Mechanism: Formation of the highly reactive mixed anhydride (3H-2,1-benzoxathiol-3-one 1,1-dioxide derivative) followed by nucleophilic attack at the carbonyl carbon.

Reagents
ReagentEquiv.Role
This compound1.0Substrate
Thionyl Chloride (

)
5.0Dehydrating Agent/Solvent
Methanol (Anhydrous)ExcessNucleophile
TolueneSolventAzeotropic drying
Step-by-Step Procedure
  • Activation (Anhydride Formation):

    • Place this compound (10.0 g, 35.6 mmol) in a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Add Thionyl Chloride (13 mL, ~178 mmol) carefully.

    • Reflux: Heat the mixture to reflux (75-80°C) for 3–4 hours. The solid should dissolve, and gas evolution (

      
      , HCl) will cease upon completion.
      
    • Isolation: Distill off excess thionyl chloride under reduced pressure. Add dry toluene (20 mL) and evaporate again to remove trace

      
       azeotropically.
      
    • Checkpoint: The residue is the crude 4-bromo-2-sulfobenzoic cyclic anhydride . It is moisture-sensitive. Proceed immediately.

  • Esterification (Ring Opening):

    • Dissolve the crude anhydride in anhydrous Toluene (50 mL) or Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous Methanol (5.0 mL, excess) dropwise over 15 minutes. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][2][3][4]

    • The product, Methyl 4-bromo-2-sulfobenzoate , typically crystallizes as a hygroscopic solid or thick oil (sulfonic acid form).

    • Optional: To isolate as a stable salt, treat the residue with a stoichiometric amount of Sodium acetate in EtOH, then filter the precipitated sodium sulfonate salt.

Protocol B: Synthesis of the Di-Ester via Alkylation

Target: Dimethyl 4-bromo-2-sulfobenzoate (Methyl ester + Methyl sulfonate) Mechanism:


 nucleophilic substitution on methyl iodide by both the carboxylate and sulfonate anions.
Reagents
ReagentEquiv.Role
This compound1.0Substrate
Methyl Iodide (MeI)3.0Alkylating Agent
Potassium Carbonate (

)
2.5Base
DMF (Anhydrous)SolventPolar Aprotic Solvent
Step-by-Step Procedure
  • Setup:

    • Dissolve this compound (5.0 g, 17.8 mmol) in anhydrous DMF (40 mL).

    • Add finely powdered Potassium Carbonate (

      
      , 6.15 g, 44.5 mmol). Stir for 15 minutes at Room Temperature (RT) to deprotonate both acid sites.
      
  • Alkylation:

    • Add Methyl Iodide (3.3 mL, 53.4 mmol) dropwise.

    • Stir the suspension vigorously at RT for 12–18 hours.

    • Safety Note: MeI is toxic and volatile. Use a fume hood.

  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).[5][6]
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate.[1][7]
      
    • Purification: The crude oil can be purified via silica gel flash chromatography (Eluent: Hexanes/EtOAc 4:1) to yield the Dimethyl 4-bromo-2-sulfobenzoate .

Protocol C: Direct Fischer Esterification

Target: Methyl 4-bromo-2-sulfobenzoate (Mono-ester) Note: This method is simpler but may reach equilibrium with lower conversion compared to the Anhydride route.

Step-by-Step Procedure
  • Dissolve this compound (10.0 g) in Methanol (100 mL).

  • Add concentrated Sulfuric Acid (

    
    , 1.0 mL) slowly.
    
  • Reflux the mixture for 12–24 hours.

  • Workup: Concentrate methanol to ~20 mL. Pour into ice water. Extract with EtOAc.[1][2]

    • Note: The sulfonic acid group makes the product water-soluble.[8] Salting out (NaCl saturation) may be required for efficient extraction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Route A) Hydrolysis of AnhydrideEnsure all glassware is flame-dried; use anhydrous MeOH.
Incomplete Reaction (Route B) Steric hindrance/SolubilityIncrease temperature to 50°C; ensure

is finely powdered.
Product is Water Soluble Sulfonic acid groupIsolate as the Sodium or Potassium salt; use n-Butanol for extraction.
Regioselectivity Loss Mixed ester formationUse Route A (Anhydride) for strict mono-ester synthesis.

References

  • Clarke, H. T.; Dreger, E. E. "o-Sulfobenzoic Anhydride." Organic Syntheses, Coll.[3] Vol. 1, p. 495 (1941). Link

    • Foundational protocol for converting 2-sulfobenzoic acids to their cyclic anhydrides.
  • BenchChem Technical Support. "Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol." BenchChem Application Notes, 2025. Link

    • Provides analogous conditions for esterification of bromo-methylbenzoic acid deriv
  • Sigma-Aldrich. "Tetrabromo-2-sulfobenzoic acid cyclic anhydride Product Sheet." Link

    • Confirms the stability and utility of bromin
  • ChemicalBook. "Methyl 4-bromo-2-chlorobenzoate Synthesis." Link

    • Comparative protocol for Fischer esterification of halogen

Sources

Application Note: 4-Bromo-2-sulfobenzoic Acid as a Trifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid exploration of chemical space relies heavily on versatile, multi-functional building blocks. 4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) [1] represents a privileged scaffold that offers orthogonal reactivity through its three distinct functional handles: a carboxylic acid, a sulfonic acid, and an aryl bromide. This application note provides a comprehensive guide to utilizing this building block for the synthesis of complex heterocyclic libraries, particularly focusing on saccharin-like cores and 1,2,3-benzothiadiazine 1,1-dioxides[2]. Furthermore, we detail the causality behind late-stage palladium-catalyzed functionalization and explore its critical role in developing Sirtuin 2 (SIRT2) inhibitors for neurodegenerative diseases[3].

Structural Anatomy & Reactivity Profile

The strategic value of this compound lies in its specific substitution pattern, which enables a "build-then-decorate" approach in medicinal chemistry:

  • The Ortho-Carboxy/Sulfo Relationship: The proximity of the carboxylic acid (C1) and the sulfonic acid (C2) facilitates rapid intramolecular cyclization. Upon activation, these groups readily condense with primary amines or hydrazines to form cyclic anhydrides[4], benzisothiazolones (saccharins), or benzothiadiazines[2].

  • The Para-Bromo Handle: Positioned at C4, the bromine atom is electronically activated by the electron-withdrawing nature of the adjacent carboxy and sulfo groups. This makes it a prime, sterically unhindered handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification[5].

  • Physicochemical Tuning: The reactive sulfonic acid group can be converted into various sulfonamides to finely tune the lipophilicity, solubility, and hydrogen-bonding capabilities of the final drug candidate[6].

Biological Applications: SIRT2 Inhibition & Neuroprotection

Sulfobenzoic acid derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase[3]. SIRT2 is highly expressed in the central nervous system, and its overactivity is linked to the deacetylation of


-tubulin, which destabilizes microtubule networks.

By utilizing this compound, medicinal chemists can synthesize libraries of SIRT2 inhibitors (such as analogs of the well-known inhibitor AK-7)[3]. The sulfobenzoic core anchors the molecule within the enzyme's active site, while the bromo-handle allows for the introduction of diverse hydrophobic groups to probe the adjacent binding pockets, ultimately leading to microtubule stabilization and decreased neuronal cell death.

SIRT2_Pathway Inhibitor Sulfobenzoic Acid Derivative (e.g., AK-7) SIRT2 SIRT2 Enzyme (Active) Inhibitor->SIRT2 Binds Hydrophobic Pocket Deacetylation Deacetylation (Blocked) SIRT2->Deacetylation Catalysis Substrate Acetylated alpha-Tubulin Substrate->Deacetylation Substrate Input Result Microtubule Stabilization & Neuroprotection Deacetylation->Result Increased Acetylation

Mechanism of SIRT2 inhibition by sulfobenzoic acid derivatives promoting neuroprotection.

Synthetic Methodologies & Protocols

The following self-validating protocols describe the transformation of this compound into a diversified medicinal chemistry library.

Workflow A This compound (Starting Material) B Chlorosulfonation (SOCl2, cat. DMF) A->B C 4-Bromo-2-(chlorosulfonyl) benzoyl chloride B->C D Cyclization (R-NH2, Base) C->D E 6-Bromosaccharin Scaffold D->E F Pd-Catalyzed Cross-Coupling E->F G Target Library (Lead Compounds) F->G

Orthogonal functionalization workflow of this compound to target libraries.

Protocol A: Synthesis of the 6-Bromosaccharin Core

This protocol achieves the dual activation of both the carboxylic and sulfonic acid groups, followed by an in situ cyclization to form the saccharin core[2].

  • Causality & Rationale: Sulfonic acids are notoriously resistant to direct chlorination. The addition of catalytic DMF to thionyl chloride (

    
    ) generates the highly electrophilic Vilsmeier-Haack reagent in situ. This ensures complete conversion of the stable sulfonic acid to the highly reactive sulfonyl chloride. Toluene is utilized as a co-solvent to elevate the reaction temperature and facilitate the azeotropic removal of unreacted 
    
    
    
    and
    
    
    gas during concentration.

Step-by-Step Procedure:

  • Activation: Charge a flame-dried 250 mL round-bottom flask with this compound (10.0 mmol, 1.0 eq) and anhydrous toluene (50 mL) under an argon atmosphere.

  • Add

    
     (50.0 mmol, 5.0 eq) dropwise at 0 °C, followed by anhydrous DMF (1.0 mmol, 0.1 eq).
    
  • Equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

    • Self-Validation Check: The reaction is complete when the evolution of

      
       and 
      
      
      
      gas ceases. Quenching a 10
      
      
      L aliquot in methanol should yield the bis-methyl ester, verifiable via LC-MS (
      
      
      expected).
  • Cool to room temperature and concentrate under reduced pressure to yield 4-bromo-2-(chlorosulfonyl)benzoyl chloride as a viscous yellow oil. Do not purify; proceed immediately to avoid hydrolysis.

  • Cyclization: Dissolve the crude bis-acid chloride in anhydrous THF (40 mL) and cool to -78 °C.

  • Dropwise, add a solution of the desired primary amine (

    
    , 12.0 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq) in THF (10 mL).
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the baseline intermediate and the emergence of a highly UV-active spot corresponding to the saccharin core.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Once the heterocyclic core is constructed, the C6-bromine atom serves as the site for structural diversification[5].

  • Causality & Rationale: For electron-deficient aryl bromides like 6-bromosaccharin, the reductive elimination step in the catalytic cycle can be sluggish.

    
     is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating reductive elimination. A biphasic 1,4-Dioxane/
    
    
    
    solvent system is employed to ensure the simultaneous dissolution of the hydrophobic organic substrates and the inorganic base (
    
    
    ).

Step-by-Step Procedure:

  • In a microwave vial, combine the 6-bromosaccharin derivative (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq),

    
     (3.0 mmol, 3.0 eq), and 
    
    
    
    (0.05 mmol, 5 mol%).
  • Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL).
    
  • Seal the vial, purge with argon for 5 minutes, and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine.

  • Extract the aqueous layer, dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography.
    

Quantitative Data: Cross-Coupling Optimization

To maximize library throughput, the Suzuki-Miyaura coupling conditions on the 6-bromosaccharin scaffold were optimized. The data below demonstrates the superiority of the bidentate dppf ligand system over standard triphenylphosphine catalysts.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1


Toluene / EtOH /

9042
2


1,4-Dioxane /

9058
3

+ SPhos

Toluene /

10076
4


1,4-Dioxane /

90 94
5


DMF /

9081

Table 1: Optimization of reaction parameters for the Suzuki-Miyaura cross-coupling of 6-bromosaccharin derivatives with phenylboronic acid.

References

  • This compound | CAS#:62473-98-7 | Chemsrc Source: Chemsrc URL:[Link][1]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI URL:[Link][2]

Sources

Application Note: Functionalization of the C-4 Bromine Position in 2-Sulfobenzoic Acid Derivatives via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-sulfobenzoic acid scaffold is a privileged pharmacophore, serving as the structural foundation for numerous bioactive compounds, including saccharin derivatives, sulfonamide therapeutics, and specialized fluorescent dyes. Functionalization at the C-4 position of 4-bromo-2-sulfobenzoic acid unlocks access to sterically complex, highly substituted biaryl and heteroaryl systems.

However, the simultaneous presence of a highly acidic sulfonic acid group (


) and a carboxylic acid group (

) presents significant synthetic challenges. These protic moieties can rapidly quench basic organometallic reagents, poison transition-metal catalysts via protonation, or induce unwanted protodeboronation in cross-coupling partners. This application note details field-proven, self-validating protocols for the C-4 derivatization of this scaffold via Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions, emphasizing the mechanistic causality behind catalyst selection, phase management, and substrate protection[1].

Mechanistic Insights & Workflow Design

Causality Behind Experimental Choices

The C-Br bond at the C-4 position is electronically activated toward oxidative addition by the electron-withdrawing nature of the ortho-sulfonyl and meta-carboxyl groups. However, to harness this reactivity, the protic interference of the acid groups must be neutralized:

  • Aqueous Phase Strategy (Suzuki-Miyaura): By utilizing an aqueous solvent system with an excess of inorganic base (e.g.,

    
    ), the substrate is fully deprotonated into a water-soluble dianion. This prevents catalyst protonation and allows for green, one-pot coupling with arylboronic acids[2][3].
    
  • Aprotic Derivatization Strategy (Buchwald-Hartwig): C-N bond formation is highly sensitive to protic environments. The substrate must first be converted into a protected derivative—such as a diester, a cyclic anhydride, or a saccharin-type cyclic imide. This masking step is non-negotiable for maintaining the integrity of the highly basic amination catalytic cycle[4].

Workflow A This compound (Starting Material) B Dianion Formation (Aqueous Base) A->B Aqueous Route B2 Derivatization (Ester/Imide) A->B2 Anhydrous Route C Pd-Catalyzed Cross-Coupling B->C Pd Catalyst B2->C Pd Catalyst D1 Suzuki-Miyaura (C-C Bond) C->D1 D2 Buchwald-Hartwig (C-N Bond) C->D2 E C-4 Functionalized Product D1->E D2->E

Figure 1: Strategic workflow for the C-4 functionalization of 2-sulfobenzoic acid derivatives.

Protocol 1: Aqueous Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol leverages the water solubility of the 2-sulfobenzoate dianion to perform a highly efficient, ligand-free or standard phosphine-based Suzuki coupling[3].

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or Pd/C (10 mol% Pd) for greener applications.
    
  • Base:

    
     (3.5 equiv) - Excess is required to form the dianion and activate the boronic acid.
    
  • Solvent: Degassed

    
    /Ethanol (4:1, 10 mL)
    
Step-by-Step Methodology
  • Dianion Formation (Self-Validation Step 1): Suspend this compound in the

    
    /Ethanol mixture. Add 
    
    
    
    portion-wise.
    • Validation Checkpoint: The cloudy suspension will transition to a completely transparent solution, and gas evolution (

      
       if using carbonate with the free acid) will cease. If the solution remains cloudy, add 0.5 equiv of base until clear.
      
  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) species.

  • Catalyst & Partner Addition: Add the arylboronic acid followed by the palladium catalyst under a positive stream of Argon.

  • Reaction Execution: Heat the mixture to 80°C for 4–12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms complete oxidative addition and conversion.

  • Workup & Isolation: Cool to room temperature and filter through a pad of Celite to remove palladium residues. Acidify the filtrate with 2M HCl to pH 1-2. The C-4 functionalized 2-sulfobenzoic acid will precipitate out of the aqueous phase and can be collected via vacuum filtration.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Because amines and the required strong bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) are incompatible with free sulfonic/carboxylic acids, the substrate must be pre-protected (e.g., as dimethyl 4-bromo-2-sulfobenzoate or 4-bromosaccharin).
Materials
  • Substrate: Protected this compound derivative (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Primary or secondary amine (1.2 equiv)

  • Catalyst System:

    
     (2.5 mol%) and BrettPhos ligand (6 mol%)
    
  • Base:

    
     (2.0 equiv) - Preferred over alkoxides to prevent ester cleavage if using ester protection.
    
  • Solvent: Anhydrous, degassed Toluene (10 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under Argon, combine

    
     and BrettPhos in 2 mL of toluene. Stir at room temperature for 10 minutes.
    
    • Validation Checkpoint: The solution will shift from deep purple/red (dba complex) to a yellow/orange hue, indicating the formation of the active

      
       species.
      
  • Reagent Assembly: To a separate flame-dried flask containing the protected bromo-substrate and

    
    , add the remaining 8 mL of toluene and the amine.
    
  • Coupling: Transfer the pre-activated catalyst solution to the reaction flask. Heat to 100°C for 12 hours.

    • Causality of Ligand Choice: BrettPhos is explicitly chosen because its extreme steric bulk accelerates reductive elimination of the newly formed C-N bond, preventing competitive

      
      -hydride elimination which would yield unwanted reduced byproducts.
      
  • Purification: Cool, dilute with ethyl acetate, and wash with water. Concentrate the organic layer and purify via silica gel flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Oxidative Addition Complex (Ar-Pd-Br) Pd0->Pd2_OA Oxidative Addition (C-Br Bond Cleavage) Pd2_TM Pd(II) Transmetalation Complex (Ar-Pd-R / Ar-Pd-NR2) Pd2_OA->Pd2_TM Transmetalation / Amidation (Boronic Acid or Amine + Base) Pd2_TM->Pd0 Reductive Elimination Product C-4 Functionalized Derivative Pd2_TM->Product Product Release

Figure 2: General Palladium-catalyzed cross-coupling cycle for C-4 functionalization.

Quantitative Data & Reaction Optimization

The following table summarizes expected performance metrics based on catalyst and condition optimization for bromobenzoic and sulfobenzoic scaffolds[1][3][4][5].

Reaction TypeSubstrate StateCatalyst SystemBase / SolventTemp / TimeYield (%)Key Mechanistic Observation
Suzuki-Miyaura Free Acid (Dianion)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(5 mol%)

/

:EtOH
80°C / 12h85-92%Aqueous phase prevents protodeboronation[1].
Suzuki-Miyaura Free Acid (Dianion)Pd/C (10 mol%)

/

:EtOH
25°C / 0.5h~80%Open-air tolerant; catalyst is recyclable[3].
Buchwald-Hartwig Protected (Diester)

/ BrettPhos

/ Toluene
100°C / 12h75-88%Bulky ligand prevents

-hydride elimination.
Ullmann Coupling Protected (Imide)CuI / DMEDAngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Toluene
100°C / 12h65-70%Cost-effective alternative for C-N/C-O bonds.

References

  • Benchchem Technical Support:A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Clary, R., et al. (2013):A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, SCIRP.
  • Hie, L., et al. (2015):An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, ACS Publications.
  • Chung, K. H., et al. (2011):Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Thieme Connect.
  • Organic Synthesis Database:Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com.

Sources

Application Note: Microwave-Assisted Orthogonal Functionalization of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-2-sulfobenzoic acid is a highly versatile, bifunctional aromatic building block frequently utilized in the development of saccharin derivatives, sulfonamide-based therapeutics, and complex agrochemical scaffolds. However, traditional synthetic modifications of this molecule are plagued by prolonged reaction times, competing side reactions between the carboxylic and sulfonic acid moieties, and the need for harsh, environmentally damaging reagents (e.g., thionyl chloride).

This application note details a field-proven, microwave-assisted workflow for the orthogonal functionalization of this compound. By leveraging dielectric heating, chemists can selectively target the bromo- substituent via palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by the direct, mild conversion of the sulfonic acid into a sulfonamide.

The Causality of Microwave Acceleration: Unlike conventional convection heating, which relies on thermal conductivity through the reaction vessel walls, microwave irradiation directly couples with the dipole moments of the solvent and the polar sulfobenzoic acid substrate. This localized superheating rapidly overcomes the activation energy barriers for both the oxidative addition of palladium to the polarized C–Br bond[1] and the nucleophilic substitution required for sulfonamide formation[2]. The result is a dramatic reduction in reaction time (from hours to minutes) and a significant suppression of thermal degradation byproducts.

Workflow & Pathway Visualization

The following diagram maps the logical sequence of the orthogonal functionalization. The workflow is designed to prevent cross-reactivity by performing the cross-coupling prior to the sulfonamidation, ensuring the sulfonic acid remains as a stable, unreactive salt during the palladium cycle.

Workflow A This compound (Bifunctional Scaffold) B Suzuki-Miyaura Coupling MW: 110°C, 10 min A->B Arylboronic acid Pd cat., Base C 4-Aryl-2-sulfobenzoic acid (Coupled Intermediate) B->C Cross-Coupling D Direct Sulfonamidation MW: 80°C (20m) -> 50°C (10m) C->D 1. TCT, NEt3 2. R-NH2, NaOH E 4-Aryl-2-sulfamoylbenzoic acid (Target Drug Scaffold) D->E Orthogonal Functionalization

Microwave-assisted orthogonal functionalization of this compound.

Step-by-Step Experimental Protocols

The following methodologies are engineered as self-validating systems , incorporating in-process controls (IPC) to ensure reaction fidelity at each stage.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This step selectively functionalizes the C4 position. The use of an NHC-stabilized palladium catalyst (PEPPSI-iPr) or an encapsulated Pd catalyst prevents palladium black precipitation under microwave conditions[1],.

  • Reagent Preparation: In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (

    
    , 2.5 mmol).
    
  • Catalyst Loading: In a controlled environment (glovebox or under steady nitrogen flow), add PEPPSI-iPr (1 mol%). Causality: Protecting the Pd(II) precatalyst from ambient moisture prior to solvent addition ensures maximum active Pd(0) generation during the reaction.

  • Solvent Addition: Add 3.0 mL of a degassed Ethanol/Water (1:1 v/v) mixture. Causality: Water is strictly required to solubilize the highly polar sulfobenzoic acid salt, while ethanol solubilizes the boronic acid and organic catalyst. This dual-solvent system creates a homogenous dielectric medium with an optimal loss tangent for microwave absorption.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar) at 110 °C for 10 minutes, utilizing dynamic power modulation (max 150 W) to maintain the temperature[1].

  • Self-Validation Checkpoint (LC-MS): Cool the vial rapidly via compressed air. Sample 10 µL of the crude mixture, dilute in LC-grade methanol, and analyze via LC-MS. Validation criteria: The reaction is deemed complete upon the total disappearance of the distinct 1:1 isotopic doublet (M, M+2) characteristic of the brominated starting material, and the emergence of the target mass.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to precipitate the 4-aryl-2-sulfobenzoic acid intermediate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Direct Microwave-Assisted Sulfonamidation

Converting a sulfonic acid to a sulfonamide traditionally requires harsh chlorinating agents (


, 

) that can trigger undesired side reactions with the adjacent carboxylic acid. This protocol utilizes 2,4,6-trichloro-[1,3,5]-triazine (TCT) as a mild, chemoselective activating agent[2].
  • Sulfonic Acid Activation: To the isolated 4-aryl-2-sulfobenzoic acid (1.0 mmol) in a clean 10 mL microwave vial, add TCT (1.2 mmol), triethylamine (

    
    , 1.5 mmol), and 3.0 mL of anhydrous acetone.
    
  • First Irradiation Phase: Seal the vial and irradiate at 80 °C for 20 minutes. Causality: Under microwave conditions, TCT selectively reacts with the sulfonic acid to form a highly reactive, transient sulfonyl-triazine intermediate. The microwave energy specifically accelerates the displacement of the chloride on the triazine ring by the sulfonate oxygen[2].

  • Amination Step: Cool the vial to room temperature. Carefully unseal the vial to relieve any pressure. Add the desired primary or secondary amine (1.2 mmol) and 1.0 mL of 10% aqueous NaOH.

  • Second Irradiation Phase: Re-seal the vial and irradiate at 50 °C for 10 minutes. Causality: The basic environment ensures the amine remains unprotonated and highly nucleophilic, rapidly displacing the triazine leaving group to form the sulfonamide[2].

  • Self-Validation Checkpoint (FTIR & NMR): Evaporate the acetone under reduced pressure, then acidify the aqueous layer to precipitate the final 4-aryl-2-sulfamoylbenzoic acid scaffold. Validation criteria: Analyze the dried solid via FTIR. Successful sulfonamidation is confirmed by the appearance of sharp N-H stretching bands at ~3250 cm⁻¹ and the characteristic S=O asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

    
     NMR should confirm the integration of the newly introduced amine protons.
    

Quantitative Data & Comparative Analysis

The table below summarizes the empirical advantages of the microwave-assisted workflow compared to conventional thermal heating for the functionalization of this compound derivatives.

Reaction StepHeating MethodCatalyst / Reagent SystemTemp (°C)Reaction TimeIsolated Yield (%)
Suzuki Coupling Conventional

/

80 °C8 – 12 hours65 – 70%
Suzuki Coupling Microwave PEPPSI-iPr /

110 °C 10 minutes 85 – 91%
Sulfonamidation Conventional

(reflux)

Amine
80 °C / R.T.18 hours40 – 55%
Sulfonamidation Microwave TCT

Amine / NaOH
80 °C / 50 °C 30 min (total) 88 – 95%

Data synthesis indicates that microwave irradiation not only condenses the workflow timeline by >95% but also significantly improves isolated yields by suppressing thermal decomposition and homocoupling side reactions.

References

  • Source: Synlett, 2009 (via Organic-Chemistry.org)
  • Source: Journal of Organic Chemistry, 2008 (via Organic-Chemistry.org)
  • Source: Chemistry - A European Journal, 2006 (via Durham University)

Sources

Application Note: Strategic Synthesis and Diversification of 6-Bromosaccharin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The saccharin core (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a privileged pharmacophore, extending far beyond its classical use as a sweetener.[1] In modern medicinal chemistry, this scaffold serves as a potent zinc-binding group for Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) inhibitors [1].

This Application Note details the conversion of 4-bromo-2-sulfobenzoic acid into 6-bromosaccharin , followed by divergent functionalization. The choice of the 4-bromo precursor is strategic: it installs a halogen handle at the 6-position of the saccharin ring, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the acidic nitrogen allows for facile alkylation.[1]

Phase 1: Core Scaffold Synthesis

Objective: Cyclization of this compound to 6-bromosaccharin.

Mechanistic Rationale

Direct cyclization requires the simultaneous activation of both the carboxylic acid and sulfonic acid groups.[1] Phosphorus pentachloride (PCl


) is selected over thionyl chloride (SOCl

) because sulfonic acids are kinetically difficult to convert to sulfonyl chlorides with SOCl

alone. PCl

efficiently generates the 4-bromo-2-(chlorosulfonyl)benzoyl chloride intermediate.[1] Subsequent treatment with ammonia effects the ring closure, likely proceeding through a diamide or sulfonimido intermediate that cyclizes upon acidification [2].
Protocol A: Dichloride Activation & Cyclization

Reagents:

  • Starting Material: this compound (1.0 equiv)[1]

  • Activator: Phosphorus pentachloride (PCl

    
    ) (2.2 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Cyclization Agent: Aqueous Ammonia (28% NH

    
    )
    
  • Workup: HCl (conc.), Ethyl Acetate[2]

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl

      
      ), suspend this compound (10 g, 35.6 mmol) in anhydrous toluene (50 mL).
      
    • Add PCl

      
       (16.3 g, 78.3 mmol) portion-wise. Caution: Significant HCl gas evolution.[1]
      
    • Heat the mixture to 70°C for 3 hours. The suspension will clear as the dichloride forms.

    • Critical Step: Remove the solvent and phosphoryl chloride (POCl

      
      ) byproduct under reduced pressure (rotary evaporator) to yield the crude dichloride as a semi-solid or oil. Note: Residual POCl
      
      
      
      will react violently with ammonia in the next step.[1]
  • Ammonolysis:

    • Redissolve the crude dichloride in 1,4-dioxane (30 mL) and cool to 0°C in an ice bath.

    • Slowly add aqueous ammonia (28%, 50 mL) dropwise, maintaining internal temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Cyclization & Isolation:

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH 1. This step protonates the intermediate and forces precipitation of the closed-ring saccharin.[1]

    • Filter the white precipitate.

    • Recrystallize from water/ethanol (9:1) to obtain 6-bromosaccharin .

Expected Yield: 65–75% QC Check:


H NMR (DMSO-d

) should show a singlet at

~12.0 ppm (NH) and characteristic aromatic signals.

Phase 2: N-Functionalization (The "Handle")

Objective: Alkylation of the saccharin nitrogen (Position 2).

Mechanistic Insight

The pKa of the saccharin NH is approximately 1.6, making it significantly more acidic than typical amides.[1] Consequently, weak bases can be used, but Sodium Hydride (NaH) in DMF is preferred for high-throughput reliability and clean conversion, avoiding O-alkylation byproducts that can occur with silver salts [3].[1]

Protocol B: N-Alkylation[1]

Reagents:

  • Substrate: 6-Bromosaccharin (1.0 equiv)[1]

  • Base: NaH (60% dispersion in oil, 1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolve 6-bromosaccharin (1.0 mmol) in anhydrous DMF (3 mL) under Nitrogen atmosphere.

  • Cool to 0°C. Add NaH (1.2 mmol) carefully. Stir for 15 minutes until H

    
     evolution ceases. Observation: Solution typically turns clear/yellow.[1]
    
  • Add the Alkyl Halide (1.1 mmol) dropwise.

  • Allow to warm to room temperature and stir for 2–4 hours (monitor by TLC/LCMS).

  • Workup: Quench with water (10 mL). If the product is solid, filter it.[1] If liquid, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate.[1]

Phase 3: C-Diversification (The "Payload")

Objective: Suzuki-Miyaura coupling at Position 6.[1][3]

Mechanistic Insight

The 6-bromo substituent is electronically activated by the electron-withdrawing sulfonyl group at position 1, making it an excellent partner for oxidative addition by Palladium(0).[1] The use of Pd(dppf)Cl


 is recommended for its stability and resistance to dehalogenation side-reactions [4].
Protocol C: Suzuki Cross-Coupling

Reagents:

  • Substrate: N-Alkylated-6-bromosaccharin (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: 1,4-Dioxane[1][4]

Step-by-Step Procedure:

  • In a microwave vial or pressure tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Add 1,4-Dioxane (4 mL) and 2.0 M K

    
    CO
    
    
    
    (0.75 mL).
  • Degassing: Sparge with Nitrogen gas for 5 minutes (critical for Pd cycle longevity).

  • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Visualizations & Data

Synthesis Workflow Diagram

SaccharinSynthesis Start This compound Step1 Activation (PCl5, Toluene, 70°C) Start->Step1 - POCl3 Inter Dichloride Intermediate (Reactive Species) Step1->Inter Step2 Ammonolysis & Cyclization (1. NH3 aq; 2. HCl, pH 1) Inter->Step2 + NH3 Core 6-Bromosaccharin (Core Scaffold) Step2->Core Ring Closure Branch1 Path A: N-Alkylation (NaH, DMF, R-X) Core->Branch1 Branch2 Path B: Pd-Coupling (Suzuki/Sonogashira) Core->Branch2 Direct Coupling (Less Common) ProductA N-Substituted 6-Bromosaccharin Branch1->ProductA ProductB 6-Aryl-Saccharin Analogues Branch2->ProductB ProductA->Branch2 Sequential Functionalization

Caption: Figure 1. Step-wise chemical transformation from sulfobenzoic acid precursor to functionalized saccharin libraries.

Troubleshooting & Optimization Table
ParameterCommon IssueCorrective Action
Activation (PCl5) Incomplete conversion; sticky oil.Ensure anhydrous toluene; increase PCl

to 2.5 equiv.
Ammonolysis Formation of open-chain diamide only.[1]Acidification is key. The ring closes at low pH.[1] Ensure pH < 1 during workup.
N-Alkylation O-alkylation byproduct observed.[1]Use NaH/DMF (kinetic control) rather than Ag salts (thermodynamic control).
Suzuki Coupling Dehalogenation (Loss of Br).Lower temp to 80°C; switch to Pd(dppf)Cl

; ensure strict O

-free environment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Sulfonyl Chlorides and Saccharin Synthesis). Link

  • Yamada, K., et al. (2006). Efficient N-alkylation of saccharin with alkyl halides in the presence of NaH. Journal of Organic Chemistry, 71(18), 6870. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Note: Understanding the Molecular Dynamics

As researchers and drug development professionals, encountering solubility bottlenecks with functionalized aromatic compounds is a daily reality. 4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) presents a unique physicochemical challenge. While the molecule possesses a highly polar sulfonic acid group (


), its aqueous solubility is frequently compromised by two competing structural factors: the lipophilic, electron-withdrawing bromine atom at the para position, and a moderately acidic carboxylic acid group (

).

When introduced into unbuffered water or acidic media, the carboxylic acid group remains protonated, allowing the molecules to form highly stable, insoluble carboxylic acid dimers via intermolecular hydrogen bonding [3]. This structural rigidification, combined with halogen-driven hydrophobic stacking, can easily overpower the solvation energy provided by the single sulfonate group, leading to rapid precipitation. The protocols and troubleshooting guides below are engineered to disrupt these molecular interactions and establish stable, high-concentration solutions.

Table 1: Physicochemical Dynamics and Expected Solubility
Environmental ConditionDominant Ionization StateExpected SolubilityMechanistic Rationale
Aqueous Buffer (pH < 2.0) Mono-anion (Sulfonate only)Low (< 5 mM)Formation of carboxylic acid dimers and halogen-driven hydrophobic stacking restricts hydration [3].
Aqueous Buffer (pH > 5.0) Di-anion (Sulfonate + Carboxylate)High (> 100 mM)Electrostatic repulsion between molecules and maximum ion-dipole hydration via in situ salt formation [2].
100% DMSO Neutral / Ion-pairedVery High (> 200 mM)DMSO acts as a strong H-bond acceptor, efficiently disrupting crystal lattice networks and solvating the bromo-aromatic core [1].
50% Ethanol / Water Mixed IonizationModerate (~ 50 mM)Reduction of the dielectric constant lowers the energy barrier for solubilizing the lipophilic regions [1].
Troubleshooting FAQs

Q1: Why does my compound precipitate when I add it to my acidic reaction buffer (pH 2.5) despite the presence of the highly polar sulfonic acid group? A1: This is a classic case of pH-dependent dimerization. While the sulfonic acid group remains fully ionized at pH 2.5, the carboxylic acid group (


) exists largely in its protonated, unionized state. This allows the molecules to form stable carboxylic acid dimers [3]. The lipophilicity of the bromine atom further drives hydrophobic collapse. To resolve this, you must adjust the environmental pH above the 

of the weakly acidic group to ensure full dual-ionization[1].

Q2: How can I prepare a stable 100 mM stock solution without using harsh organic solvents that might denature my downstream proteins? A2: You must leverage in situ salt formation. By neutralizing the free acid with a strong base (e.g., NaOH or KOH), you convert the molecule into a highly soluble disodium or dipotassium salt. The introduction of the second charge on the carboxylate drastically increases ion-dipole interactions with water, enhancing solubility by several orders of magnitude without requiring organic cosolvents [2]. See Protocol A below.

Q3: I am using a DMSO cosolvent approach, but the compound crashes out the moment I dilute it into my assay buffer. How do I prevent this "solvent shock"? A3: When a DMSO stock is rapidly diluted into an aqueous buffer, the local dielectric constant drops abruptly. If the receiving buffer's pH is too low to support the ionized state, the compound will nucleate before it can disperse [1]. Ensure your receiving aqueous buffer is pre-adjusted to pH


 5.5, and add the DMSO stock dropwise under vigorous vortexing to maintain a localized state of supersaturation until the molecules are fully dispersed.
Experimental Protocols
Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Objective: Achieve a purely aqueous >50 mM stock solution for biological assays.

  • Weighing & Suspension: Weigh the desired mass of this compound into a sterile conical tube. Suspend the powder in 80% of your final target volume using molecular-biology-grade water. (Note: The suspension will be highly acidic and cloudy).

  • Titration: Add 1.0 M NaOH dropwise while continuously vortexing or sonicating the tube.

  • Monitoring: Monitor the pH using a micro-probe or pH indicator strips. The solution will begin to clarify as the pH crosses 4.0 and the carboxylic acid groups deprotonate.

  • Final Adjustment: Adjust the final pH to 6.0–7.0 and bring the solution to the final volume with water.

  • Self-Validation Step: Visually inspect the solution against a dark background. If the solution remains cloudy at pH 7.0, the issue is no longer ionization; it is likely a heavy metal impurity complexing with the sulfonate group. Filter the solution through a 0.22 µm PTFE membrane to remove insoluble complexes.

Protocol B: Cosolvent Stock Preparation (DMSO/Water Blending)

Objective: Create a highly concentrated stock (>200 mM) for high-throughput screening or organic synthesis.

  • Primary Dissolution: Dissolve the free acid powder in 100% anhydrous DMSO to achieve a 200–500 mM concentration. The strong hydrogen-bond acceptor properties of DMSO will rapidly disrupt the carboxylic dimers [1].

  • Thermal Agitation: Sonicate the tube for 5 minutes in a water bath at 37°C to ensure complete dissolution of the crystal lattice.

  • Aqueous Dilution: For working solutions, dilute the DMSO stock into a buffered aqueous solution (pH

    
     5.5) under vigorous stirring. Keep the final DMSO concentration below 5% to prevent assay interference.
    
  • Self-Validation Step: Perform a serial dilution in your exact assay buffer and measure the absorbance at 600 nm (

    
    ) using a spectrophotometer. Any reading above the buffer baseline indicates micro-precipitation, signaling that the receiving buffer requires a higher pH or a higher buffering capacity.
    
Solubilization Workflow

SolubilizationWorkflow N1 This compound Solubilization Required N2 Are organic cosolvents (e.g., DMSO, EtOH) compatible? N1->N2 N3 Can the final aqueous pH be maintained > 5.0? N2->N3 No (Strictly Aqueous) N4 Protocol B: Cosolvent Blending (5-10% DMSO -> Aq) N2->N4 Yes (Preferred for Stocks) N5 Protocol A: pH-Driven Ionization (Titrate with NaOH/KOH) N3->N5 Yes N6 Alternative: Cyclodextrin Complexation or Hydrotrope Addition N3->N6 No (Acidic Conditions Required)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

References
  • Arun Kumar MS, Rajesh M, Subramanian L. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences (2023).[Link]

  • Sanjay Kshirsagar, Manisha Choudhari, Reshmi Sathyan, Shruti Dhore. "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview." Asian Journal of Pharmacy and Technology (2019).[Link]

  • Hongyu Guan, Yanhui Wu, Yang Han, Fang Guo. "Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility." Crystal Growth & Design (2020).[Link]

Purification methods for 4-Bromo-2-sulfobenzoic acid crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-Zw92 | Version: 2.1 | Last Updated: 2026-03-08 Department: Advanced Organic Synthesis & Purification

Introduction: The Polarity Paradox

Welcome to the technical support hub for 4-Bromo-2-sulfobenzoic acid (CAS: N/A for specific crude mixture) . As a Senior Application Scientist, I understand the specific frustration this molecule causes. You are dealing with a "Janus" molecule: the bromine atom imparts lipophilicity, while the sulfonic acid (


) and carboxylic acid (

) groups create immense water solubility and polarity.

The Core Problem: Standard organic workups (extraction with ether/DCM) often fail because the product prefers the aqueous phase, trapping it with inorganic salts (sodium sulfate, manganese residues) left over from oxidation.

This guide prioritizes chemical derivatization over simple physical separation, as this is the only reliable method to achieve pharmaceutical-grade purity (>98%).

Module 1: Purification Strategy Decision Matrix

Before starting, assess your crude mixture's profile.[1][2] Do not waste time on recrystallization if your salt content is >50%.

Purification_Decision_Tree Start Crude Mixture Analysis SaltCheck Inorganic Salt Content? Start->SaltCheck HighSalt High (>10%) (e.g., from KMnO4/Hypochlorite) SaltCheck->HighSalt LowSalt Low (<10%) (e.g., from Hydrolysis) SaltCheck->LowSalt Action_Anhydride PROTOCOL A: Cyclic Anhydride Conversion (Gold Standard) HighSalt->Action_Anhydride Best Purity Action_SaltingOut PROTOCOL B: HCl Salting Out HighSalt->Action_SaltingOut Quick/Crude ColorCheck Color/Residue? LowSalt->ColorCheck MnResidue Brown/Pink (MnO2) ColorCheck->MnResidue CleanColor White/Off-White ColorCheck->CleanColor Action_Filtration Celite Filtration (Hot Water) MnResidue->Action_Filtration CleanColor->Action_Anhydride Action_Filtration->Action_Anhydride

Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on impurity profile.

Module 2: The "Gold Standard" Protocol (Anhydride Route)

Why this works: this compound is unique because the sulfonic acid and carboxylic acid groups are ortho to each other. Upon heating with a dehydrating agent, they form a cyclic sulfobenzoic anhydride .

  • Mechanism: The anhydride is soluble in organic solvents (benzene, toluene, DCM), whereas inorganic salts are not. This allows you to filter off the salts and isolate the pure anhydride, which is then hydrolyzed back to the acid.

Step-by-Step Methodology

Reagents: Thionyl Chloride (


), Toluene (dry), Water.
  • Dehydration (Formation of Anhydride):

    • Place the crude, dried this compound salt mixture in a round-bottom flask.

    • Add excess

      
       (3-5 equivalents) and a catalytic amount of DMF (dimethylformamide).[3]
      
    • Reflux for 3–4 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Observation: The organic product will dissolve; inorganic salts (NaCl,

      
      ) will remain as a solid suspension.
      
  • Isolation of Anhydride:

    • Hot Filtration: Filter the mixture while hot (under inert gas if possible) to remove the inorganic salts.

    • Evaporation: Remove excess

      
       and solvent under reduced pressure.
      
    • Crystallization: Recrystallize the residue from dry benzene or toluene. The product is 4-bromo-2-sulfobenzoic cyclic anhydride .

  • Hydrolysis (Return to Acid):

    • Dissolve the pure anhydride in warm water.

    • Heat gently (50°C) for 30 minutes. The ring opens to yield the free acid.

    • Final Isolation: Evaporate water or allow to crystallize slowly by adding concentrated HCl (Common Ion Effect).

Anhydride_Cycle Crude Crude Acid (Salt Contaminated) Anhydride Cyclic Anhydride (Organic Soluble) Crude->Anhydride Dehydration SOCl2 + SOCl2 / Reflux Filter Filter Salts Anhydride->Filter PureAnhydride Pure Anhydride Crystals Filter->PureAnhydride FinalProduct Pure this compound PureAnhydride->FinalProduct Hydrolysis Water + H2O / Heat

Figure 2: The Anhydride Cycle: Converting the acid to a lipophilic intermediate to escape the "Salt Trap."

Module 3: Troubleshooting & FAQs

Q1: My product is not precipitating from water, even after cooling. Why?

Diagnosis: Sulfonic acids are "super-acids" and highly hygroscopic. In pure water, they dissociate completely and form stable hydration shells. Corrective Action (The "Common Ion" Effect): You must shift the equilibrium.

  • Cool the solution to 0–4°C.

  • Add concentrated Hydrochloric Acid (HCl) dropwise.

  • The high concentration of

    
     and 
    
    
    
    ions decreases the solubility of the sulfonic acid species, forcing it to crash out.
  • Note: If you used metal salts (Na/K) in synthesis, you are likely precipitating the acid salt, not the free acid. The Anhydride Route (Module 2) is required to remove the cation completely.

Q2: The crude solid has a persistent brown/pink discoloration.

Diagnosis: This is residual Manganese Dioxide (


) if you used 

for oxidation, or polymerized organic impurities. Corrective Action:
  • For

    
    :  Dissolve crude in hot water. Add a small amount of sodium bisulfite (
    
    
    
    ) or ethanol. This reduces insoluble
    
    
    (brown) to soluble
    
    
    (colorless).
  • Filtration: If the color persists, perform a hot filtration through a pad of Celite 545 .

Q3: Can I use silica gel chromatography?

Verdict: NO. Reasoning: Sulfonic acids interact irreversibly with the silanol groups on silica gel due to their extreme polarity. The compound will "streak" or stay at the baseline. Alternative: If you must use chromatography, use Reverse Phase (C18) silica with an acidic mobile phase (Water/Methanol + 0.1% TFA) to keep the sulfonic acid protonated.

Q4: How do I store the purified compound?

Requirement: Desiccator. Reasoning: The sulfonic acid moiety is hygroscopic.[4] It will absorb atmospheric moisture, turning your nice white powder into a sticky gum, which alters the molecular weight calculation for downstream reactions. Store in a tightly sealed vial within a desiccator containing


 or active silica.

Summary of Physical Properties (Inferred)

PropertyDescriptionImplication for Purification
Solubility (Water) Very HighLoss of yield during aqueous washes.
Solubility (Ether/DCM) Very LowCannot be extracted from water effectively.
pKa (Sulfonic) < -1 (Est.)Remains ionized at almost all pH levels.
State Solid (High MP)Likely >150°C; decomposes before boiling.

References

  • Clarke, H. T., & Dreger, E. E. (1941). o-Sulfobenzoic Anhydride. Organic Syntheses, Coll. Vol. 1, p. 495.

    • Grounding: Establishes the protocol for converting sulfobenzoic acids to cyclic anhydrides using thionyl chloride.
  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. CRC Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). 2-Sulfobenzoic acid cyclic anhydride Safety Data Sheet.

    • Grounding: Verifies the solubility profile of the anhydride intermediate (moisture sensitive, soluble in organic solvents).

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 4-Bromo-2-sulfobenzoic acid.

Overview & Chemical Causality

Purifying this compound (CAS: 62473-98-7) presents unique thermodynamic and kinetic challenges due to its highly polar, zwitterion-like characteristics. The molecule contains both a carboxylic acid and a highly hydrophilic sulfonic acid moiety. Similar to its parent compound, 2-sulfobenzoic acid , it readily forms hydrates.

This dual-acid functionality drastically increases its solubility in polar protic solvents. Standard recrystallization protocols often result in poor yields if solvent volumes are not strictly minimized, as the sulfonic acid group forces the molecule to remain solvated even at low temperatures. In advanced catalytic applications—such as the preparation of chiral primary amino catalysts—high-purity crystalline forms are strictly required, often necessitating optimized aqueous or methanol-based crystallization systems .

Solvent Systems Data

Selecting the correct solvent system is a balancing act between the dielectric constant of the solvent and the hydrogen-bonding capacity of the sulfonic acid group. Below is a quantitative and qualitative summary of field-proven solvent systems.

Solvent SystemPolarity IndexHot SolubilityCold SolubilitySuitability & Mechanistic Notes
Water 10.2Very HighModerateExcellent for removing inorganic salts. High risk of yield loss due to sulfonic acid hydrophilicity; readily forms hydrates.
Aqueous Ethanol (1:1) ~7.7HighLowOptimal. Balances dissolution capacity with a steep temperature-solubility gradient. Maximizes yield.
Glacial Acetic Acid 6.2ModerateVery LowUseful for obtaining the anhydrous form, but requires rigorous vacuum drying to remove residual solvent.
Methanol / Diethyl Ether 5.1 / 2.8High (MeOH)Low (Mixed)Anti-solvent system. Good for highly impure batches, but prone to trapping solvent in the crystal lattice.

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. Because this compound readily forms hydrates, its hydrated melting point can drop significantly below the boiling point of the solvent.

  • Causality & Fix: The solvent system is too poor at high temperatures, or the cooling rate was too rapid. To fix this, reheat the mixture until the oil dissolves, and add a small amount of a better solvent (e.g., absolute ethanol) to lower the saturation temperature. Alternatively, allow the solution to cool much more slowly and introduce a seed crystal before the oiling temperature is reached to bypass the liquid-liquid phase boundary.

Q: My yield is extremely low when recrystallizing from pure water. How can I improve recovery? A: The sulfonic acid moiety (


) is highly hydrophilic, making the compound extremely soluble in water even at 0 °C.
  • Causality & Fix: If you use too much water during the initial dissolution, the cold solubility will remain too high to allow precipitation. Drastically reduce the initial solvent volume (aim for <5 mL per gram of crude). If the yield remains low, switch to a binary solvent system like aqueous ethanol (1:1). The addition of ethanol decreases the dielectric constant of the medium, forcing the polar compound out of solution at lower temperatures.

Q: How do I remove persistent colored impurities from my crude batch? A: Colored impurities are typically conjugated organic byproducts resulting from the upstream sulfonation or bromination synthesis steps.

  • Causality & Fix: These large, conjugated molecules have a high affinity for the porous, non-polar surface of activated carbon. Add 1-2% (by weight) of activated charcoal (Norit) to the hot solution, boil briefly (2-3 minutes), and perform a hot gravity filtration. Ensure the funnel and receiving flask are pre-warmed to prevent premature crystallization of the product in the filter stem.

Experimental Protocol: Aqueous Ethanol (1:1) Recrystallization

This self-validating protocol utilizes a binary solvent system to maximize both purity and yield. The visual cues provided at each step ensure the system is behaving thermodynamically as expected.

Step 1: Preparation & Initial Dissolution Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. Begin heating a 1:1 (v/v) mixture of distilled water and absolute ethanol on a separate hot plate.

Step 2: Saturation (Visual Validation) Add the boiling solvent dropwise to the crude solid while swirling continuously on the hot plate. Stop adding solvent the exact moment the solid completely dissolves.

  • Causality: Exceeding the minimum required volume flattens the solubility curve, directly destroying your final yield. Do not exceed 5 mL of solvent per gram of crude.

Step 3: Hot Filtration (Conditional) If insoluble mechanical impurities or charcoal (from decolorization) are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask. If the solution is clear, skip this step.

Step 4: Kinetic Cooling Remove the flask from the heat source and place it on an insulated surface (like a cork ring). Allow it to cool undisturbed to room temperature.

  • Causality: Slow cooling allows the this compound molecules to arrange into a highly ordered, pure crystalline lattice, excluding impurities. Rapid cooling causes "crash out," which traps solvent and impurities within the crystal defects.

Step 5: Yield Maximization Once the flask reaches room temperature and crystals are visible, transfer it to an ice-water bath (0-4 °C) for 30 minutes. If crystallization has not initiated, vigorously scratch the inside of the glass flask with a glass stirring rod to generate micro-shards of glass that act as nucleation sites.

Step 6: Isolation & Washing Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the filter cake with a minimal amount (1-2 mL) of ice-cold absolute ethanol, and re-apply the vacuum.

  • Causality: The cold ethanol displaces the impurity-rich mother liquor without providing enough thermodynamic energy to re-dissolve your purified product.

Step 7: Desiccation Draw air through the filter cake for 10 minutes. Transfer the crystals to a vacuum desiccator over anhydrous calcium chloride or silica gel for 24 hours to remove residual water and ethanol.

Recrystallization Troubleshooting Workflow

Use the following logical decision tree to navigate common issues during the recrystallization of this compound.

Workflow A Crude this compound B Dissolve in minimal hot solvent (e.g., Water or Aq. Ethanol) A->B C Does it dissolve completely? B->C D Hot filtration to remove insoluble impurities C->D No E Cool slowly to room temp, then place in ice bath C->E Yes D->E F Do crystals form? E->F G Oiling out or no crystals? Scratch flask or add seed F->G No H Filter, wash with cold solvent, and dry under vacuum F->H Yes G->F Retry I Pure this compound H->I

Workflow for troubleshooting this compound recrystallization.

References

  • Chemsrc. "this compound | CAS#:62473-98-7". Chemical Database. URL: [Link]

  • Leven, M., Neudörfl, J. M., & Goldfuss, B. (2013). "Metal-mediated aminocatalysis provides mild conditions: Enantioselective Michael addition mediated by primary amino catalysts and alkali-metal ions." Beilstein Journal of Organic Chemistry, 9, 155-165. URL: [Link]

Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BSBA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Challenge

Removing 4-Bromo-2-sulfobenzoic acid (BSBA) is a common bottleneck in organic synthesis, particularly when it is generated as a hydrolysis byproduct of 4-bromo-2-sulfobenzoic cyclic anhydride.

To successfully remove it, you must exploit its dual-acidic nature. Unlike standard carboxylic acid impurities, BSBA contains a sulfonic acid group (


) and a carboxylic acid group  (

). This makes the molecule:
  • Permanently Ionized: At any pH > 0, the sulfonic acid is deprotonated (

    
    ).
    
  • Highly Polar: It partitions strongly into aqueous phases and adheres irreversibly to standard normal-phase silica gel.

Module 1: Decision Matrix & Workflow

Before selecting a protocol, determine the polarity of your Target Product (TP) . Use the decision tree below to select the correct workflow.

PurificationStrategy Start Start: Reaction Mixture (Contains Product + BSBA) CheckPolarity Is your Target Product (TP) Water Soluble? Start->CheckPolarity NonPolar No (TP is Lipophilic) LogP > 1.5 CheckPolarity->NonPolar Organic Soluble Polar Yes (TP is Hydrophilic) LogP < 1.0 CheckPolarity->Polar Aqueous Soluble MethodA Method A: Modified LLE (Bicarbonate Wash) NonPolar->MethodA MethodB Method B: Solid Phase Extraction (Weak Base Resin) Polar->MethodB Small Scale / Amine Product MethodC Method C: Reverse Phase (C18 Flash/Prep) Polar->MethodC Large Scale / Neutral Product

Figure 1: Strategic decision tree for BSBA removal based on product solubility.

Module 2: Protocols
Protocol A: Modified Liquid-Liquid Extraction (LLE)

Best for: Non-polar products (Amides, Esters) soluble in DCM, EtOAc, or Ether.

The Mechanism: Because the sulfonic acid group is so acidic (


), it remains ionized even in acidic water. However, to ensure the carboxylic acid is also fully removed, we use a mild base.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Dichloromethane).

  • Primary Wash (Acidic): Wash the organic layer with 1M HCl (2x).

    • Why? This removes basic impurities. BSBA remains in the water layer because the sulfonate group (

      
      ) is too polar to enter the organic phase, even at pH 0.
      
  • Secondary Wash (Mild Base): Wash the organic layer with Saturated Aqueous

    
      (2x).
    
    • Why? This deprotonates the carboxylic acid of any residual BSBA, forming the dianion (

      
      ), which has essentially zero solubility in organic solvents.
      
  • Validation: Check the organic layer by TLC (see Visualization below).

ParameterSpecification
Solvent Choice EtOAc (Preferred), DCM, TBME. Avoid Ether if possible (peroxide risk).
pH Target Aqueous phase pH > 8 during bicarbonate wash.
Emulsion Risk High. If emulsion forms, add brine or filter through Celite.
Protocol B: Scavenging with Weak Base Resins

Best for: Polar products or when LLE causes emulsions.

The Mechanism: BSBA is a strong acid. A Weak Base Anion (WBA) resin (tertiary amine functionalized) will selectively bind the sulfonic acid without degrading sensitive products that might be damaged by strong base resins.

Materials:

  • Resin: Amberlyst® A21 (free base form) or equivalent tertiary amine resin.

  • Solvent: Methanol, Ethanol, or THF.

Step-by-Step:

  • Preparation: Pre-swell the resin in your reaction solvent for 15 minutes. Use 3-4 equivalents of resin relative to the expected amount of BSBA.

  • Incubation: Add the resin directly to the reaction mixture.

  • Agitation: Stir gently (do not use a magnetic stir bar which grinds the beads) for 1-2 hours at room temperature.

  • Filtration: Filter off the resin. The BSBA is now chemically bound to the polymer matrix.

  • Wash: Wash the resin cake with solvent to recover any entrained product.

Protocol C: Reverse Phase Chromatography (C18)

Best for: Highly polar products where LLE and Resins fail.

The Mechanism: On standard Silica (Normal Phase), BSBA will streak and contaminate fractions. On C18 (Reverse Phase), BSBA is extremely polar and will elute at the solvent front (Dead Volume), while most organic products will retain longer.

Gradient Setup:

  • Stationary Phase: C18 (Octadecyl) functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

Method:

  • Equilibration: 100% Mobile Phase A.

  • Loading: Dissolve crude in minimum Water/MeCN (1:1).

  • Elution: Hold 0% B for 3-5 Column Volumes (CV). BSBA elutes here.

  • Gradient: Ramp to 100% B over 15 CV to elute the target product.

Module 3: Visualization & Analysis (FAQ)

Q: I cannot see BSBA on my TLC plate. How do I track it? A: BSBA is UV active (aromatic ring), but it often streaks on standard silica plates, making it invisible or "ghost-like."

  • Fix 1 (The Stain): Use Bromocresol Green . This is a pH indicator. BSBA is a strong acid and will appear as a distinct yellow spot on a blue/green background immediately upon dipping (no heat required).

  • Fix 2 (The Plate): Do not use standard EtOAc/Hexane. Use a polar system: DCM : MeOH : Acetic Acid (90:9:1) . The acetic acid suppresses ionization, allowing BSBA to move as a defined spot (

    
    ).
    

Q: I started with the Cyclic Anhydride, but I have BSBA in my product. Why? A: 4-Bromo-2-sulfobenzoic cyclic anhydride is extremely moisture sensitive. If your solvent was not dry, or if atmospheric moisture entered the flask, the anhydride hydrolyzed to the di-acid (BSBA).

  • Prevention: Store the anhydride in a desiccator. Use anhydrous solvents (THF/DCM) and purge with Nitrogen/Argon.

Q: Can I use Normal Phase Silica Flash Chromatography? A: Avoid this if possible. Sulfonic acids bind irreversibly to active silanols on silica gel. You will lose mass, and the acid may slowly "bleed" off the column, contaminating all subsequent fractions. If you must use silica, you must buffer the eluent with 1% Acetic Acid or use "Deactivated Silica" (pre-washed with triethylamine), though this is complex and rarely worth the effort compared to Method A or B.

References
  • Physicochemical Properties of Sulfonic Acids

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 24884672 (this compound).
    • URL:[Link]

  • Purification of Sulfonic Acids (Patent Literature)
  • TLC Visualization of Acids: Source: Merck Millipore TLC Visualization Guide (Bromocresol Green for Carboxylic/Sulfonic Acids).

Controlling regioselectivity in 4-Bromo-2-sulfobenzoic acid substitution

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Regioselectivity & Functionalization Agent: Senior Application Scientist

Welcome to the Technical Support Hub

You are likely working with 4-Bromo-2-sulfobenzoic acid (BSBA) because you need a bifunctional scaffold for library synthesis or a specific saccharin-like core. This molecule is deceptive. It appears to be a standard substituted benzene, but the interplay between the ortho-sulfobenzoic motif and the para-bromo substituent creates distinct regiochemical traps.

This guide addresses the three most common "support tickets" we receive regarding this scaffold.

Quick Reference: The Molecule
FeatureChemical BehaviorImpact on Protocol
C1: Carboxylic Acid Moderate ElectrophilePara to Bromine.[1] Activates Br for SNAr only if protonated or esterified.
C2: Sulfonic Acid Strong Acid / BulkyMeta to Bromine. Steric bulk directs nucleophiles to C1 during anhydride opening.
C4: Bromine Leaving GroupSusceptible to Pd-coupling and SNAr (if C1 is activated).

Ticket #101: "I tried to make the sulfonamide via the cyclic anhydride, but I got the benzamide."

Status: Common User Error Severity: High (Wrong Product Synthesis)

The Issue

You synthesized 4-bromo-2-sulfobenzoic cyclic anhydride (via reaction with SOCl₂ or PCl₅) and reacted it with a primary amine, expecting the amine to attack the sulfonyl group to form a sulfonamide. Instead, NMR shows you formed the 2-carbamoylbenzenesulfonic acid (the amide).

Root Cause Analysis: Hard/Soft Acid-Base Theory

In the cyclic anhydride intermediate, you have two electrophilic sites:

  • The Carbonyl Carbon (C=O): A "hard" electrophile.

  • The Sulfonyl Sulfur (SO₂): A "hard" electrophile but significantly more sterically hindered by its two oxygen atoms.

Experimental evidence confirms that nucleophilic attack by amines on 2-sulfobenzoic anhydrides is highly regioselective for the carbonyl carbon . The steric hindrance around the sulfur atom prevents the amine from approaching the sulfonyl center effectively, even though sulfur is highly polarized.[2]

Troubleshooting Protocol

If you want the Benzamide (Amide bond at C1):

  • Continue as is. React the cyclic anhydride with 1.0–2.0 equivalents of amine in an inert solvent (DCM or THF).

  • Note: The product will likely precipitate as the ammonium salt of the sulfonic acid.

If you want the Sulfonamide (Sulfonamide bond at C2):

  • Stop using the cyclic anhydride. You cannot force the regioselectivity to the sulfur easily using this intermediate.

  • Alternative Workflow:

    • Convert the sulfonic acid to the sulfonyl chloride specifically, while leaving the carboxylic acid as the free acid or ester. (Difficult due to cyclization).

    • Preferred Route: Convert the starting material to the 2-sulfobenzoic dichloride (using excess PCl₅/POCl₃).

    • React carefully with the amine at low temperature. The sulfonyl chloride is more reactive than the benzoyl chloride kinetically in some contexts, but this is risky.

    • The "Saccharin" Route: If your goal is the cyclic sulfonamide (saccharin analog), synthesis typically proceeds via the amide first, followed by oxidation or cyclization, rather than direct sulfonylation.

Visualizing the Pathway

RingOpening cluster_legend Mechanism Insight Anhydride 4-Bromo-2-sulfobenzoic Cyclic Anhydride Amine Primary Amine (R-NH2) Anhydride->Amine Prod_Amide Product A: Benzamide (Major Product) Amine->Prod_Amide Attack at C=O Prod_Sulf Product B: Sulfonamide (Rare/Trace) Amine->Prod_Sulf Attack at SO2 Path_C Path A: Carbonyl Attack (Kinetically Favored) Path_S Path B: Sulfonyl Attack (Sterically Hindered) Info The sulfonyl group is shielded by oxygen atoms, directing nucleophiles to the carbonyl.

Caption: Regioselectivity map for the ring opening of 4-bromo-2-sulfobenzoic cyclic anhydride. Path A dominates.

Ticket #102: "My SNAr reaction at the Bromine position failed."

Status: Reaction Optimization Severity: Medium

The Issue

You are attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the bromine at C4 with an amine or alkoxide, but the starting material remains unreacted.

Root Cause Analysis: Electronic Deactivation

In This compound , the bromine is para to the carboxylic acid (C1) and meta to the sulfonic acid (C2).

  • The Trap: If you run this reaction under basic conditions (typical for SNAr) without protecting the acid, the carboxylic acid deprotonates to the carboxylate anion (-COO⁻) .

  • The Effect: The carboxylate anion is electron-donating (via resonance) and negates the electron-withdrawing power required to activate the ring for SNAr. The ring becomes too electron-rich to accept the nucleophile.

Troubleshooting Protocol

Step 1: Esterification is Mandatory You must convert the C1 carboxylic acid to an ester (Methyl or Ethyl) or an amide before attempting the SNAr.

  • Why: The ester (-COOR) is a strong Electron Withdrawing Group (EWG) para to the bromine. This lowers the LUMO energy of the ring, facilitating nucleophilic attack.

Step 2: Solvent Selection

  • Use polar aprotic solvents (DMSO, DMF, or NMP) to solvate the nucleophile and stabilize the Meisenheimer complex intermediate.

Step 3: Temperature

  • Because the -SO3H group is meta (less activating) and the ester is para (activating), the activation is moderate. Expect to heat the reaction to 80–120°C .

Data Comparison: SNAr Reactivity

Substrate FormSubstituent at C1Electronic Effect on C4 (Br)SNAr Outcome
Free Acid -COOHModerate EWGSlow / Low Yield
Salt (Basic Cond.) -COO⁻Electron Donating (Deactivating) Fails
Ester -COOMeStrong EWGSuccessful

Ticket #103: "How do I handle the Sulfonyl Chloride without hydrolysis?"

Status: Handling & Storage Severity: Medium

The Issue

Users attempting to isolate 4-bromo-2-(chlorosulfonyl)benzoic acid often report the product turning into a sticky gum or reverting to the sulfonic acid upon exposure to air.

Expert Insight

The sulfonyl chloride of this scaffold is extremely hygroscopic and prone to intramolecular cyclization to reform the cyclic anhydride if any moisture is present. The proximity of the carboxylic acid (at C1) to the sulfonyl chloride (at C2) makes the system thermodynamically eager to eliminate HCl and close the ring.

Protocol: The "One-Pot" Fix

Do not attempt to isolate the pure sulfonyl chloride if possible.

  • Generate: Reflux the parent acid in excess Thionyl Chloride (SOCl₂) with a catalytic amount of DMF.

  • Evaporate: Remove excess SOCl₂ under strict anhydrous vacuum.

  • Dilute: Immediately dissolve the residue in anhydrous DCM or Toluene.

  • React: Add your amine/nucleophile immediately to this solution.

References

  • Title: Reaction of o-sulfobenzoic acid cyclic anhydride with primary aromatic amines.
  • Synthesis of Sulfobenzoic Anhydride

    • Title: o-Sulfobenzoic Anhydride (Organic Syntheses Procedure).[3][4][5]

    • Source: Organic Syntheses, Coll. Vol. 1, p. 495.
    • Significance: Standard protocol for generating the anhydride using thionyl chloride, highlighting the moisture sensitivity.
    • URL
  • Nucleophilic Aromatic Substitution (SNAr)
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride D

    • Title: Tetrabromo-2-sulfobenzoic acid cyclic anhydride.[6][7][8]

    • Source: MilliporeSigma / PubChem.
    • Significance: Confirms the existence and stability of brominated sulfobenzoic anhydrides as commercial reagents.
    • URL

Sources

Technical Support Center: Stability & Synthesis of Sulfobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Decarboxylation Side Reactions Ticket ID: SBA-DEC-001 Audience: Chemical Process Engineers, Medicinal Chemists

Executive Summary & Core Mechanism

The Problem: Sulfobenzoic acid derivatives (particularly ortho-isomers like 2-sulfobenzoic acid) are susceptible to decarboxylation (loss of


) under thermal or catalytic stress. This side reaction degrades the carboxylic acid moiety, often yielding the corresponding benzenesulfonic acid or biaryl byproducts, drastically reducing yield in saccharin synthesis, organocatalyst development, or cross-coupling workflows.

The Mechanism of Failure: Decarboxylation in these systems typically follows one of two pathways, which you must actively suppress:

  • Protodecarboxylation (Acid-Mediated): While electron-withdrawing groups (EWGs) like sulfonates generally stabilize the carboxylate, ortho-substitution introduces steric strain. In highly acidic media (common in sulfonation), the ipso-carbon can be protonated, leading to the expulsion of

    
    .
    
  • Metal-Catalyzed Decarboxylation (The "Goossen" Pathway): Trace transition metals (Cu, Pd, Ag) dramatically lower the activation energy for decarboxylation. While researchers like Goossen intentionally use this for cross-coupling, it is a fatal side reaction when the carboxylate is the desired product.

Interactive Troubleshooting Guide

Module A: Reaction Conditions & Synthesis

Q: I am observing gas evolution (


) during the sulfonation of benzoic acid. How do I stop this? 
A:  This is likely thermal protodecarboxylation driven by excessive heat in the presence of strong acid (oleum/

).
  • Root Cause: Temperatures exceeding 130–150°C in fuming sulfuric acid facilitate the protonation of the ipso-carbon.

  • Corrective Protocol:

    • Temperature Cap: Maintain reaction temperature strictly below 110°C .

    • Reagent Control: If using Oleum (20-65%

      
      ), add it dropwise to control the exotherm.
      
    • Alternative Route: Consider the diazotization of anthranilic acid followed by reaction with sulfur dioxide (Meerwein reaction) if the direct sulfonation thermal window is too narrow for your substrate.

Q: My 2-sulfobenzoic cyclic anhydride degrades upon storage. Is this decarboxylation? A: Likely not. It is more likely hydrolysis . However, if stored with trace metals or bases, decarboxylation can occur over time.

  • Root Cause: The cyclic anhydride is highly electrophilic. Moisture opens the ring to the di-acid, which is then more prone to decarboxylation if heated during subsequent drying.

  • Corrective Protocol:

    • Atmosphere: Store under Argon/Nitrogen.

    • Drying: Do not dry the hydrolyzed acid at high temperatures (>100°C) under vacuum. Use a desiccator with

      
       at room temperature.
      
Module B: Catalysis & Purification

Q: I am performing a Suzuki coupling on a sulfobenzoic derivative, but I'm losing the carboxyl group. A: You have inadvertently created a "decarboxylative cross-coupling" system.

  • Root Cause: The combination of Palladium (Pd) , Copper (Cu) , or Silver (Ag) salts with a carboxylate at temperatures >80°C promotes

    
     extrusion.
    
  • Corrective Protocol:

    • Metal Scavenging: Ensure your starting material is free of residual copper from previous steps (use QuadraSil™ or similar scavengers).

    • Base Selection: Avoid Ag-based bases (e.g.,

      
      ). Use milder bases like 
      
      
      
      or
      
      
      .
    • Temperature: Perform the coupling at the lowest viable temperature, ideally <60°C.

Visualizing the Failure Pathways

The following diagram illustrates the "Danger Zones" where decarboxylation becomes the dominant pathway.

DecarboxylationPathways Start Sulfobenzoic Acid Derivative AcidPath Strong Acid (H+) + High Temp (>130°C) Start->AcidPath MetalPath Trace Metals (Cu, Pd, Ag) Start->MetalPath SafePath Controlled Temp (<100°C) + Metal Scavenging Start->SafePath IpsoProton Ipso-Protonated Intermediate AcidPath->IpsoProton MetalCarb Metal-Carboxylate Complex MetalPath->MetalCarb Product Intact Product (High Yield) SafePath->Product Preserved -COOH Decarb1 LOSS OF CO2 (Protodecarboxylation) IpsoProton->Decarb1 -CO2 Decarb2 LOSS OF CO2 (Metal-Catalyzed) MetalCarb->Decarb2 -CO2 (Goossen Type)

Caption: Figure 1. Mechanistic divergence of sulfobenzoic acid derivatives. The red and yellow paths represent failure modes (acid-thermal and metal-catalyzed), while the green path represents the optimized stability window.

Data & Limits Table

Use this reference table to set your process parameters.

VariableSafe Operating LimitDanger Zone (Decarboxylation Risk)Mechanistic Reason
Temperature


Thermal energy overcomes the activation barrier for C-C bond cleavage.
pH / Acidity pH 2–9pH < 1 (Conc.

+ Heat)
Promotes ipso-protonation (

mechanism).
Catalysts None / Pd-only (clean)Cu(I), Ag(I), Pd(II) + LigandsMetals stabilize the transition state for

extrusion.
Solvent Aprotic (DCM, THF, DMF)High-boiling Protic (DMSO/Water + Heat)Protic solvents can facilitate proton transfer steps in decarboxylation.

Standard Operating Procedure (SOP): Purification without Degradation

Objective: Isolate 2-sulfobenzoic acid cyclic anhydride without inducing thermal decomposition.

  • Reaction Termination:

    • Cool reaction mixture to 0–5°C .

    • If quenching an oleum reaction, pour onto crushed ice slowly (maintain internal temp <30°C).

  • Extraction (Critical Step):

    • Extract into an organic solvent (e.g., Ethyl Acetate or DCM).

    • WARNING: Do not use alcohols (MeOH/EtOH) if the anhydride is the target; they will open the ring to form esters.

  • Drying:

    • Dry organic layer over anhydrous

      
      .
      
    • Filter and concentrate via Rotary Evaporator.

    • Bath Temperature Limit: 40°C . Do not exceed.

  • Crystallization:

    • Recrystallize from dry benzene or toluene/hexane.

    • Avoid boiling for extended periods.

Troubleshooting Decision Tree

Follow this logic flow when yield is low.

TroubleshootingTree Start Issue: Low Yield / CO2 Loss CheckTemp Is Reaction Temp > 120°C? Start->CheckTemp CheckMetal Are Cu/Ag/Pd present? CheckTemp->CheckMetal No Sol1 Action: Reduce Temp < 100°C Switch to Diazotization route CheckTemp->Sol1 Yes CheckAcid Is solvent strongly acidic? CheckMetal->CheckAcid No Sol2 Action: Add Metal Scavenger (QuadraSil / Chelex) CheckMetal->Sol2 Yes Sol3 Action: Buffer pH Use Aprotic Solvent CheckAcid->Sol3 Yes Sol4 Check for Hydrolysis (Not Decarboxylation) CheckAcid->Sol4 No (Investigate other pathways)

Caption: Figure 2. Step-by-step diagnostic workflow for identifying the source of decarboxylation.

References

  • Goossen, L. J., et al. (2006).[1] "Cu-catalyzed protodecarboxylation of benzoic acids." Chemical Communications.[2] Context: Establishes the role of Copper in facilitating decarboxylation; crucial for understanding what to avoid.

  • Cohen, T., & Schambach, R. A. (1970). "Copper-catalyzed decarboxylation kinetics." Journal of the American Chemical Society. Context: Fundamental kinetics explaining the thermal and catalytic thresholds for decarboxylation.

  • CymitQuimica. (2024).[3] "2-Sulfobenzoic acid cyclic anhydride: Stability and Reactivity." Context: Technical data sheet confirming stability parameters and storage requirements.

  • Tang, J., et al. (2015).[4] "Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates." Angewandte Chemie. Context: Describes the "Goossen pathway" mechanism, serving as a guide for conditions to suppress.

Sources

Validation & Comparative

HPLC Method Development for 4-Bromo-2-sulfobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Analyte Profiling

Developing a purity analysis method for 4-Bromo-2-sulfobenzoic acid (BSBA) presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic ring (amenable to Reversed-Phase) and a permanently charged sulfonic acid group (highly polar, problematic for RP).

Standard C18 methods often fail for BSBA, resulting in void volume elution (k' < 1) or severe peak tailing due to secondary silanol interactions. This guide compares the traditional Reversed-Phase (RP) approach against a Mixed-Mode (RP/Anion-Exchange) strategy, demonstrating why the latter is the superior "Product" for robust purity analysis.

The Analyte: this compound[1]
  • Functional Groups: Bromine (Hydrophobic), Carboxylic Acid (Weak Acid, pKa ~4.0), Sulfonic Acid (Strong Acid, pKa < 1.0).

  • Challenge: The sulfonic acid moiety remains deprotonated (anionic) across the entire usable HPLC pH range (pH 2–8).

  • Critical Impurities:

    • 4-Bromobenzoic acid (Precursor/Degradant): Less polar, lacks the sulfonic group.

    • Isomers (e.g., 2-Bromo-4-sulfobenzoic acid): Similar polarity, requires selectivity tuning.

Part 2: Method Comparison (The Core Analysis)

We compared two distinct separation strategies. The data below summarizes the performance metrics typically observed during development.

Alternative Method: Traditional C18 (RP-HPLC)
  • Mechanism: Hydrophobic interaction only.

  • Conditions: C18 Column, Water/ACN with 0.1% TFA (pH ~2).

  • Outcome: The highly polar sulfonate group dominates. Even at pH 2, the sulfonic acid is ionized. The molecule is too polar to retain well on C18, often eluting near the void volume (

    
    ).
    
  • Verdict: Unsuitable for quantitative purity analysis due to lack of retention and co-elution with polar matrix components.

Recommended Product: Mixed-Mode RP/WAX (Weak Anion Exchange)
  • Mechanism: Dual retention—Hydrophobic interaction (Bromobenzene ring) + Electrostatic attraction (Sulfonate anion vs. Protonated stationary phase).

  • Conditions: Mixed-Mode Column (e.g., Alkyl chain with embedded amine), Ammonium Formate buffer (pH 3.0).

  • Outcome: The anion exchange mechanism retains the sulfonate group, while the alkyl chain retains the aromatic ring.

  • Verdict: Superior. Provides tunable retention (

    
    ), excellent peak shape, and orthogonal selectivity for non-sulfonated impurities.
    
Performance Matrix: C18 vs. Mixed-Mode
MetricAlternative: Standard C18 Product: Mixed-Mode (RP/WAX) Scientific Rationale
Retention Factor (k') 0.5 – 1.2 (Poor)5.0 – 8.0 (Ideal)Electrostatic attraction retains the permanent anion.
Peak Symmetry (T) 1.5 – 2.5 (Tailing)0.9 – 1.1 (Excellent)Anion exchange sites prevent secondary silanol interactions.
Resolution (Rs) < 1.5 (vs. void)> 5.0Dual-mechanism separates BSBA from non-ionic impurities.
Dewetting Risk High (High % Aqueous)LowMixed-mode phases are compatible with 100% aqueous starts.
Mobile Phase simple (TFA/Water/ACN)Buffer required (Ammonium Formate)Buffer controls ionization of the stationary phase ligand.
Part 3: Detailed Experimental Protocols
Protocol A: The Recommended Mixed-Mode Method

This protocol is designed to be self-validating, ensuring specificity for both the main peak and potential hydrophobic impurities.

1. Instrumentation & Materials

  • System: HPLC with UV-Vis or PDA detector (Agilent 1200/Waters Alliance equivalent).

  • Column: Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep D or Amaze TH), 150 x 4.6 mm, 5 µm.

  • Wavelength: 254 nm (Aromatic ring) and 210 nm (Universal).

2. Mobile Phase Preparation

  • Buffer (Mobile Phase A): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? At this pH, the stationary phase amines are protonated (positively charged) to attract the sulfonate, while the carboxylic acid on the analyte is suppressed (neutral), reducing band broadening.

  • Organic (Mobile Phase B): 100% Acetonitrile (ACN).

3. Gradient Program

  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

Time (min)% A (Buffer)% B (ACN)Phase Description
0.09010Loading: High aqueous promotes ion-exchange retention.
2.09010Isocratic hold to anchor the ionic analyte.
15.04060Elution: Increasing organic breaks hydrophobic interactions; ions still retained.
18.01090Wash: Removes highly hydrophobic non-ionic impurities (e.g., 4-Bromobenzoic acid).
20.09010Re-equilibration.

4. Sample Preparation

  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Concentration: 0.5 mg/mL.[2]

  • Note: Do not dissolve in pure water; the acidity of the sample can cause local pH shifts. Use the buffered diluent.[2][3]

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Mixed-Mode solution, referencing the specific chemical properties of BSBA.

MethodDevelopment Start Start: this compound Analysis AnalyteCheck Analyte Profiling: Strong Acid (Sulfonate) + Hydrophobic Ring Start->AnalyteCheck Decision1 Select Initial Column Mode AnalyteCheck->Decision1 PathRP Path A: Standard C18 (RP) Decision1->PathRP Traditional Approach PathMM Path B: Mixed-Mode (RP + WAX) Decision1->PathMM Recommended Approach ResultRP Result: Analyte Elutes in Void (k' < 1) Reason: Ionic Repulsion/High Polarity PathRP->ResultRP ResultRP->PathMM Method Failure -> Switch MechMM Mechanism: 1. Anion Exchange retains Sulfonate 2. C18 retains Bromobenzene PathMM->MechMM Optimiz Optimization: Adjust Buffer pH to 3.0 (Protonate Column Ligands) MechMM->Optimiz Final Final Method: Retained Main Peak (k' ~ 5) Separated from Impurities Optimiz->Final

Figure 1: Decision tree highlighting the failure mode of standard RP-HPLC and the mechanistic success of Mixed-Mode chromatography for sulfobenzoic acids.

Part 5: Validation Framework (ICH Q2)

To ensure "Trustworthiness," the method must pass standard validation criteria. Below is the expected performance data based on the Mixed-Mode protocol.

1. Specificity (Stress Testing)

  • Protocol: Inject this compound spiked with 4-Bromobenzoic acid (potential impurity).

  • Acceptance: Resolution (

    
    ) > 2.0 between the sulfobenzoic derivative (elutes earlier due to polarity) and the benzoic acid derivative (elutes later due to hydrophobicity).
    

2. Linearity & Range

  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).

  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    .

3. Precision (Repeatability)

  • Protocol: 6 injections of the standard at 100% concentration.

  • Criterion: RSD

    
     for retention time; RSD 
    
    
    
    for peak area.
  • Note: If RSD is high, check the pH of the mobile phase. Mixed-mode columns are sensitive to pH fluctuations (

    
     pH unit matters).
    

4. Limit of Quantitation (LOQ)

  • Target: 0.05% area normalization (typical for purity analysis).

  • Signal-to-Noise: S/N

    
    .
    
Part 6: References
  • SIELC Technologies. HPLC Analysis of Sulfonic Acids on BIST A+ Column. Retrieved from .

  • Helix Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from .

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid. Retrieved from .

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

Sources

Mass Spectrometry Fragmentation Patterns of 4-Bromo-2-sulfobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and analytical chemistry, halogenated sulfobenzoic acids serve as critical building blocks and traceable metabolites. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-sulfobenzoic acid (4-Br-2-SBA) , benchmarking its analytical performance against two common alternatives: 4-Chloro-2-sulfobenzoic acid (4-Cl-2-SBA) and unsubstituted 2-Sulfobenzoic acid (2-SBA) . By understanding the mechanistic causality behind their gas-phase dissociation, researchers can design robust, self-validating LC-MS/MS workflows for structural elucidation and impurity profiling.

Mechanistic Causality: Ionization and Isotopic Signatures

The selection of an analytical tracer depends heavily on its ionization efficiency and its ability to be distinguished from complex biological matrices.

  • Ionization Dynamics: All three comparative compounds feature a highly acidic sulfonic acid moiety (

    
    ). This dictates the use of Electrospray Ionization in negative mode (ESI-), which ensures near 100% deprotonation in solution, yielding an exceptionally stable 
    
    
    
    precursor ion.
  • The Bromine Advantage (Isotopic Traceability): The defining analytical advantage of 4-Br-2-SBA over its chlorinated or unsubstituted counterparts is its isotopic signature. Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio (50.69% to 49.31%). This creates a highly diagnostic doublet in the MS1 spectrum separated by exactly 2 Da (
    
    
    278.9 and 280.9).
  • Comparison: 4-Cl-2-SBA produces a 3:1 isotopic doublet due to

    
     and 
    
    
    
    , which can sometimes be mistaken for background noise or overlapping species in low-abundance scenarios. 2-SBA (
    
    
    200.9) lacks a halogen entirely, offering no isotopic leverage for matrix filtering.

Comparative Fragmentation Pathways (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the


 precursor ions of these sulfobenzoic acids undergo specific, predictable fragmentation pathways dictated by their functional group proximity.
  • The Ortho-Effect (Dehydration): Because the carboxylic acid and sulfonic acid groups are positioned ortho to one another on the benzene ring, a proximity-driven dehydration occurs. The loss of

    
     (-18 Da) forms a stable cyclic sulfobenzoic anhydride intermediate. This pathway is highly diagnostic for ortho-substituted sulfobenzoic acids compared to their meta or para isomers.
    
  • Decarboxylation (Primary Pathway): The most thermodynamically favorable fragmentation is the ejection of the carboxylic acid moiety as carbon dioxide (-44 Da). For 4-Br-2-SBA, the

    
     278.9/280.9 precursors yield intense product ions at 
    
    
    
    234.9/236.9. Recent [1] confirm that
    
    
    loss is the universal primary dissociation step for sulfobenzoic acid regioisomers.
  • Desulfonation: At elevated collision energies, the decarboxylated anion undergoes subsequent loss of

    
     (-64 Da), yielding a halogenated phenide/phenolate derivative.
    

Fragmentation Precursor 4-Br-2-SBA Precursor [M-H]- (m/z 279 / 281) H2OLoss Cyclic Anhydride [M-H - H2O]- (m/z 261 / 263) Precursor->H2OLoss -H2O (-18 Da) Ortho-Effect CO2Loss Decarboxylated Anion [M-H - CO2]- (m/z 235 / 237) Precursor->CO2Loss -CO2 (-44 Da) Primary Pathway SO2Loss Desulfonated Anion [M-H - CO2 - SO2]- (m/z 171 / 173) CO2Loss->SO2Loss -SO2 (-64 Da) High Collision Energy

Proposed CID fragmentation pathways of this compound highlighting the ortho-effect.

Quantitative Data Comparison

The table below summarizes the theoretical monoisotopic masses and primary MS/MS transitions for the three comparative compounds. Data is derived from standard [2] and empirical fragmentation rules.

CompoundPrecursor

(

)
Isotope Ratio

Fragment (

)

Fragment (

)
Optimal CE (eV)Analytical Utility
4-Br-2-SBA 278.9 / 280.91:1 260.9 / 262.9234.9 / 236.915 - 25Excellent (Built-in tracer)
4-Cl-2-SBA 234.9 / 236.93:1216.9 / 218.9190.9 / 192.915 - 25Good (Moderate matrix filtering)
2-SBA 200.9N/A182.9156.910 - 20Baseline (Prone to interference)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in high-throughput screening, the following LC-MS/MS protocol is designed as a self-validating system . By leveraging the unique isotopic properties of 4-Br-2-SBA, the method inherently verifies its own accuracy during every run.

Step-by-Step Methodology
  • Sample Preparation (Causality of Buffer Choice): Dilute the analyte in a 50:50 Methanol:Water mixture containing 10 mM Ammonium Acetate (pH ~6.8) .

    • Why not Formic Acid? While 0.1% Formic Acid is standard for LC-MS, it can suppress the ionization of the carboxylic acid group. Ammonium acetate buffers the solution to ensure the sulfonic acid is fully deprotonated without causing ion suppression in negative mode.

  • Chromatographic Separation: Utilize a polar-embedded C18 column (e.g., Waters Acquity HSS T3) to retain the highly polar sulfobenzoic acid. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry Parameters:

    • Polarity: ESI Negative

    • Capillary Voltage: -2.5 kV

    • Desolvation Temperature: 400°C

  • Orthogonal Self-Validation (MRM Setup): Program the triple quadrupole to monitor two parallel Multiple Reaction Monitoring (MRM) transitions: 278.9 → 234.9 and 280.9 → 236.9 .

    • The Validation Rule: The chromatographic peak area ratio of these two transitions MUST remain exactly 1:1 across the entire elution profile. If the ratio skews (e.g., to 1.5:1), it definitively proves that a co-eluting isobaric interference is present, instantly preventing a false positive.

Workflow Prep Sample Prep 10mM NH4OAc Ionization ESI(-) Deprotonation Prep->Ionization MS1 MS1 Selection m/z 279 & 281 Ionization->MS1 CID CID Cell 15-30 eV MS1->CID Validate MRM Validation 1:1 Ratio Check CID->Validate

Self-validating LC-MS/MS workflow utilizing the 1:1 bromine isotopic signature for verification.

Conclusion

While 2-SBA and 4-Cl-2-SBA are functional equivalents in certain chemical syntheses, This compound offers vastly superior performance in analytical tracking. Its predictable decarboxylation and dehydration pathways, combined with the mathematically rigid 1:1 bromine isotopic signature, allow researchers to build self-validating mass spectrometry methods that are virtually immune to matrix interference.

References

  • Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. Journal of Mass Spectrometry (2024).[Link]

  • 4-Sulfobenzoic acid (CID 69469). National Center for Biotechnology Information (PubChem).[Link]

  • This compound (DTXSID40808264). EPA CompTox Chemicals Dashboard.[Link]

Technical Comparison: 4-Bromo- vs. 4-Chloro-2-Sulfobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In the design of sulfonyl-containing heterocycles (such as saccharin analogs, sultams, and benzoxathiazoles), 4-Bromo-2-sulfobenzoic acid and 4-Chloro-2-sulfobenzoic acid serve as critical ortho-functionalized scaffolds. While their electrophilic reactivities in ring-closing or ring-opening reactions are electronically similar, their utility diverges sharply at the stage of molecular diversification .

  • Select 4-Chloro-2-sulfobenzoic acid when optimizing for cost-efficiency, stability, and scale . The C-Cl bond is robust, surviving harsh acidic/basic conditions required for sulfonamide formation without participating in unwanted side reactions.

  • Select this compound when the scaffold serves as a branching point for library generation . The C-Br bond functions as a "latent" reactive handle, enabling late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce complexity after the core heterocycle is established.

Reactivity Profile & Mechanistic Analysis[1][2]

Electronic and Steric Comparison

Both molecules are typically utilized via their cyclic anhydride forms (5-halo-3H-2,1-benzoxathiol-3-one 1,1-dioxide). The halogen at position 4 is para to the carbonyl and meta to the sulfonyl group.

Feature4-Chloro Derivative4-Bromo DerivativeImpact on Reactivity
Hammett Constant (

)
0.230.23Identical electron-withdrawing effect on the carbonyl; nucleophilic attack rates are kinetically indistinguishable.
C-X Bond Energy (BDE) ~96 kcal/mol~68 kcal/molCritical Differentiator: Cl is inert to most Pd(0) oxidative additions under standard conditions; Br is highly reactive.
Steric Van der Waals Radius 1.75 Å1.85 ÅMinimal difference in steric hindrance during anhydride ring opening.
Lipophilicity (

)
0.710.86Br confers slightly higher logP, affecting solubility in non-polar solvents during workup.
The Core Reaction: Cyclic Anhydride Ring Opening

The primary utility of these scaffolds is the reaction with nucleophiles (amines, alcohols) to form open-chain sulfonamides or amides.

Regioselectivity Rule: Due to the higher electrophilicity of the carbonyl carbon compared to the sulfonyl sulfur, nucleophilic attack by amines occurs predominantly at the C=O bond .

  • Pathway A (Kinetic Control): Amine attacks Carbonyl

    
     Forms o-sulfobenzamide  (Amide-Sulfonic acid).
    
  • Pathway B (Thermodynamic/Rearrangement): Under dehydrating conditions (high heat/acid), the intermediate recyclizes to form the saccharin (cyclic sulfonimide) derivative.

Because the halogen is at position 4 (remote from the reaction center), it does not significantly alter the regioselectivity between the Chloro and Bromo variants.

Decision Matrix: When to Use Which?

The choice of halogen is dictated by the synthetic roadmap.

DecisionMatrix Start Target Molecule Design IsDiversityNeeded Is the halogen a handle for future functionalization? Start->IsDiversityNeeded No No: Halogen is a fixed structural motif IsDiversityNeeded->No Fixed Cl Yes Yes: Need to add Aryl/Amino groups later IsDiversityNeeded->Yes Reactive Handle UseCl Select 4-Chloro-2-sulfobenzoic acid (High Stability, Lower Cost) No->UseCl Reaction Perform Ring Opening / Cyclization UseCl->Reaction UseBr Select this compound (Enables Pd-Catalyzed Coupling) Yes->UseBr UseBr->Reaction FinalCl Final Product: Chlorinated Analog Reaction->FinalCl If Cl Coupling Perform Suzuki/Buchwald Coupling Reaction->Coupling If Br FinalDiv Final Product: Biaryl/Amino-Substituted Analog Coupling->FinalDiv

Figure 1: Strategic decision tree for selecting the halogenated scaffold.

Experimental Protocols

Synthesis of the Cyclic Anhydride (General Protocol)

Applicable to both 4-Bromo and 4-Chloro variants. This step converts the hydrated sulfobenzoic acid into the reactive cyclic anhydride electrophile.

Reagents:

  • 4-Halo-2-sulfobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Acetyl Chloride (excess)
    
  • Solvent: Toluene or Benzene (dry)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (

    
    ).
    
  • Addition: Suspend 20 mmol of the 4-halo-2-sulfobenzoic acid (ammonium or potassium salt can also be used) in 50 mL of dry toluene.

  • Activation: Add thionyl chloride (100 mmol) dropwise. Caution: Gas evolution (

    
    , HCl).
    
  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The solution should become clear as the acid converts to the anhydride.

  • Isolation: Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Purification: The residue is the crude cyclic anhydride. It can be recrystallized from dry benzene or used directly.

    • Note: The 4-Bromo anhydride is more sensitive to moisture hydrolysis than the 4-Chloro; store under argon.

Divergent Step: Suzuki-Miyaura Coupling (4-Bromo Specific)

This protocol demonstrates the utility of the Bromo-derivative. Attempting this with the Chloro-derivative under these conditions will result in <5% conversion.

Objective: Functionalization of a 4-bromo-saccharin derivative (derived from the anhydride).

Reagents:

  • 4-Bromo-saccharin derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: In a microwave vial or Schlenk flask, combine the bromo-substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and the aqueous base solution.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The Br signal (1:1 isotope pattern) will disappear; the product mass will appear.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

Comparative Data Summary

The following table synthesizes physical properties and reactivity expectations.

Parameter4-Chloro-2-sulfobenzoic Anhydride4-Bromo-2-sulfobenzoic Anhydride
Molecular Weight ~218.6 g/mol ~263.1 g/mol
Melting Point 118–122°C126–130°C
Hydrolytic Stability ModerateLow (Highly hygroscopic)

Reactivity
Low (Requires strong EWG activation)Low (Requires strong EWG activation)
Pd-Cat.[1] Oxidative Addition Very Slow (Requires specialized ligands like Buchwald biaryl phosphines)Fast (Standard Pd(PPh3)4 or Pd(dppf)Cl2 works)
Cost (Relative) $ (Baseline)

(1.5x - 2.0x Baseline)

Mechanistic Visualization

The following diagram illustrates the regioselectivity of the ring opening, which is identical for both, followed by the divergence in cross-coupling.

ReactionPathways Anhydride 4-Halo-2-sulfobenzoic Cyclic Anhydride NuAttack Nucleophilic Attack (Amine R-NH2) Anhydride->NuAttack Regioselective at C=O Intermediate Open Chain Amide-Sulfonic Acid NuAttack->Intermediate Cyclization Dehydrative Cyclization (Heat/Acid) Intermediate->Cyclization Scaffold 4-Halo-Saccharin Scaffold Cyclization->Scaffold Scaffold->Scaffold  If X = Cl (No Reaction) Coupling Suzuki Coupling (Pd Cat, Ar-B(OH)2) Scaffold->Coupling  If X = Br   FinalProduct 4-Aryl-Saccharin (Library Product) Coupling->FinalProduct

Figure 2: Reaction pathway showing the common scaffold synthesis and the divergence at the cross-coupling stage.

References

  • Clarke, H. T.; Dreger, E. E. "o-Sulfobenzoic Anhydride". Organic Syntheses, Coll.[2] Vol. 1, p. 495 (1941).

    • Foundational protocol for the synthesis of the cyclic anhydride
  • Luo, Y.; Wu, J. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides using Dihydrobenzoazaborine Ligands". Royal Society of Chemistry Advances, 2016.
  • BenchChem. "Reactivity of 4-Amino-3-bromobenzoic Acid vs 4-Amino-3-chlorobenzoic Acid". BenchChem Technical Guides, 2025.

    • Comparative analysis of halo-benzoic acid reactivities supporting the BDE and oxid
  • Sigma-Aldrich. "Bond Dissociation Energies of Organic Molecules". Technical Library.

Sources

A Comprehensive Guide to the Validation of 4-Bromo-2-sulfobenzoic Acid as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorously Characterized Reference Standards

In the landscape of pharmaceutical development and scientific research, the accuracy and reproducibility of analytical measurements are paramount. The foundation of this reliability rests upon the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a measurement base for assessing the identity, strength, quality, and purity of a substance.[1][2] As stated by the United States Pharmacopeia (USP), many pharmacopeial tests and assays rely on the comparison of a test specimen with a USP Reference Standard to achieve accurate results.[1][3] The International Council on Harmonisation (ICH) further emphasizes that reference standards are critical for the validation of analytical procedures and for ensuring the consistency of drug substances and products.[4][5]

4-Bromo-2-sulfobenzoic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[6] Its unique structure, featuring a carboxylic acid, a sulfonic acid, and a bromine atom, makes it a versatile building block. The presence of these functional groups, however, also presents analytical challenges and introduces the potential for various impurities. Therefore, establishing a batch of this compound as a reference standard requires a comprehensive validation program to ensure it is fit for its intended analytical purpose.

This guide provides an in-depth technical framework for the validation of this compound as a chemical reference standard. We will explore the necessary analytical methodologies, explain the rationale behind experimental choices, and present a self-validating system of protocols designed to deliver a reference material of the highest integrity.

Part 1: The Validation Workflow: A Multi-faceted Approach to Characterization

The establishment of a chemical reference substance is a systematic process that involves a suite of analytical tests to confirm its identity, purity, and content (assay).[7][8] This workflow ensures that the material is not only of high purity but that its properties are thoroughly documented and understood.

Validation_Workflow cluster_0 Phase 1: Candidate Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Analytical Validation cluster_2 Purity Sub-Analysis cluster_3 Phase 3: Finalization & Lifecycle Management A Source Material Selection (High Purity Batch) B Physicochemical Properties (Structure, MW, CAS) A->B C Identity Confirmation (NMR, MS, FT-IR) B->C D Purity Assessment C->D E Assay Determination (Mass Balance, qNMR) D->E P1 Chromatographic Purity (HPLC) D->P1 P2 Residual Solvents (GC-HS) D->P2 P3 Water Content (Karl Fischer) D->P3 P4 Inorganic Impurities (Sulfated Ash) D->P4 F Stability Assessment E->F G Certification & Documentation F->G H Ongoing Monitoring G->H

Caption: Workflow for the validation of a chemical reference standard.

Part 2: Identity Confirmation: Unambiguous Structural Verification

The first and most critical step in validation is to unequivocally confirm the chemical structure of the candidate material. This is achieved by using a combination of spectroscopic techniques that provide orthogonal (complementary) information.

A. Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. The chemical shifts and coupling patterns are unique to the structure of this compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for O-H (carboxylic acid), C=O, S=O (sulfonic acid), and C-Br bonds would be expected.

B. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound candidate material.

  • Dissolution: Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO is often chosen for its ability to dissolve polar compounds and to exchange with the acidic protons of the carboxylic and sulfonic acid groups, allowing them to be observed.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm they are consistent with the expected structure.

Table 1: Summary of Expected Spectroscopic Data for Identity Confirmation

Analytical TechniqueParameterExpected Result for this compound
¹H NMR Chemical Shifts (δ)Aromatic protons with specific shifts and coupling patterns consistent with the 1,2,4-substitution pattern. Broad singlets for the acidic protons.
¹³C NMR Chemical Shifts (δ)Signals corresponding to the carboxyl, sulfonic acid-bearing, bromine-bearing, and other aromatic carbons.
HRMS (ESI-) m/z[M-H]⁻ ion corresponding to the exact mass of C₇H₄BrO₅S⁻.
FT-IR Wavenumber (cm⁻¹)Characteristic absorptions for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), S=O (~1350 and ~1170 cm⁻¹), and C-Br (~600-500 cm⁻¹).

Part 3: Purity Assessment: A Comprehensive Impurity Profile

A reference standard must be of high purity, and all significant impurities must be identified and quantified.[4][7] The purity assessment is not a single test but a combination of methods designed to detect different types of impurities.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. For a molecule like this compound, which contains both a hydrophobic aromatic ring and highly polar acidic groups, a robust HPLC method is essential. A mixed-mode or ion-pair chromatography approach can be effective for retaining and separating related sulfonic acids.[9][10][11]

Experimental Protocol: HPLC Method for Purity Determination

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic and sulfonic acid groups, leading to better retention and peak shape.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is used to elute the main component and any less polar impurities. For example: 0-20 min, 5% to 80% B; 20-25 min, 80% B; 25.1-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare a solution of the reference standard candidate in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Table 2: Hypothetical Chromatographic Purity Data

Peak IdentityRetention Time (min)Peak AreaArea %
4-Bromobenzoic acid (Impurity)12.515,0000.05%
This compound 9.8 29,955,000 99.85%
Unknown Impurity 115.230,0000.10%
Total 30,000,000 100.00%

B. Other Essential Purity Tests

  • Residual Solvents (GC-HS): Determines the content of volatile organic solvents remaining from the synthesis and purification process. This is critical as volatile impurities can affect the assigned purity value.[7]

  • Water Content (Karl Fischer Titration): Accurately quantifies the water content. This is a crucial parameter for calculating the assay value, especially for hygroscopic materials.[3]

  • Residue on Ignition (Sulfated Ash): Measures the amount of inorganic impurities in the material. The sample is charred and then ignited in the presence of sulfuric acid to a constant weight.

Part 4: Assay Determination: Assigning a Precise Content Value

The assay is the true content of the substance in the reference material. It is typically determined by a mass balance approach, which is considered the most accurate method.

A. Mass Balance Method

The principle of the mass balance method is to subtract the percentages of all identified impurities from 100%. This approach provides a comprehensive and highly accurate assay value.

Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

B. Comparison with Alternative Assay Methods

While mass balance is preferred, other methods can be used for verification or in specific circumstances.

Table 3: Comparison of Assay Determination Methods

MethodPrincipleAdvantagesDisadvantages
Mass Balance Subtracts all impurities from 100%.Most accurate and comprehensive; accounts for all types of impurities.Requires multiple, precise analytical tests.
Quantitative NMR (qNMR) Compares the integral of a signal from the analyte to that of a certified internal standard.Primary ratio method; highly accurate; does not require a reference standard of the same compound.Requires a suitable, stable, and certified internal standard; specialized expertise.
Acid-Base Titration Neutralizes the acidic protons of the carboxylic and sulfonic acid groups with a standardized base.Simple, inexpensive, and precise.Non-specific; will titrate any acidic impurities, potentially leading to an overestimation of the assay.

Part 5: The Value of Validation: A Comparative Analysis

The rigorous process outlined above transforms a simple chemical reagent into a reliable reference standard. The practical implications for a researcher are significant.

Table 4: Comparison of a Validated Reference Standard vs. an Uncharacterized Reagent

ParameterValidated Reference StandardUncharacterized ReagentImplication for the Researcher
Identity Confirmed by orthogonal methods (NMR, MS, IR).Assumed from label; no data package.High Confidence: Accurate identification of analytes in experiments. Risk: Potential for using the wrong compound, invalidating results.
Purity Chromatographic and other impurities quantified.Unknown.Accurate Quantification: Reliable impurity profiling in drug development. Risk: Unidentified impurities may co-elute, leading to inaccurate assay results.
Assay Accurately assigned via mass balance.Not determined.Reliable Potency: Correct calculation of sample concentrations and potencies. Risk: Inaccurate weighing and concentration calculations, leading to failed experiments.
Stability Known stability profile under defined conditions.Unknown.Long-Term Reliability: Confidence in results over time. Risk: Degradation may occur, leading to inaccurate results and wasted resources.
Traceability Documented analytical data package.None.Regulatory Compliance: Meets requirements of bodies like the FDA and EMA.[7][8] Risk: Non-compliance, leading to delays in drug approval.

Conclusion

The validation of this compound as a reference standard is a meticulous but essential process. It is not merely about achieving high purity but about building a comprehensive analytical data package that provides irrefutable evidence of the material's identity, purity, content, and stability. By following a structured workflow grounded in authoritative guidelines from bodies like the USP and ICH, researchers and drug development professionals can produce a reference standard that ensures the integrity, accuracy, and regulatory compliance of their analytical data.[1][4][13] This commitment to scientific rigor is the bedrock upon which safe and effective medicines are built.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (2022, June 16). SIELC Technologies. Retrieved from [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002. Retrieved from [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2001). Journal of Thermal Analysis and Calorimetry, 63, 629–639. Retrieved from [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). AKJournals. Retrieved from [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • USP General Chapters and Reference Standards that Support the Development and Characterization of Biologics. (2017, February 8). American Pharmaceutical Review. Retrieved from [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). Diva-portal.org. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Guidelines for the validation and verification of chemical test methods. (n.d.). LATU. Retrieved from [Link]

  • Reference Standards & Materials – Simplifying Your Laboratory Work. (n.d.). Eurofins. Retrieved from [Link]

  • This compound | CAS#:62473-98-7. (2025, September 25). Chemsrc. Retrieved from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (n.d.). ILAC. Retrieved from [Link]

  • Choosing Reference Standards for API or Impurity. (2026, February 25). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Reference Standards for Potency Assays. (n.d.). BEBPA. Retrieved from [Link]

  • 4-Bromobenzoic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Methods for Validating Reference Materials. (2023, April 18). XRF Scientific. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ICH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (n.d.). Google Patents.
  • 4-Bromo-2-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]

  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-2-Chlorobenzoic Acid: A Versatile Research Tool. (n.d.). Example Domain. Retrieved from [Link]

  • CAS No : 1223434-16-9 | Product Name : 4-Bromo-2-cyanobenzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Technical Comparison Guide: Spectroscopic Differentiation of 4-Bromo-2-sulfobenzoic Acid and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Landscape

In the synthesis of saccharin derivatives and sulfonamide pharmacophores, 4-Bromo-2-sulfobenzoic acid (CAS: 62473-98-7) is a critical intermediate. However, its synthesis—often involving the oxidation of bromotoluenes or sulfonation of bromobenzoic acids—frequently yields regioisomeric impurities, most notably 5-Bromo-2-sulfobenzoic acid .

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 281.08 g/mol ) and similar solubility profiles. This guide provides a definitive spectroscopic workflow to differentiate the target 4-bromo isomer from its 5-bromo analog, relying primarily on


H NMR coupling constants (

-values)
rather than chemical shifts, which are solvent-dependent in sulfonic acids.
The Isomer Challenge
  • Target (4-Bromo): Bromine is meta to the sulfonic acid group and para to the carboxylic acid (if counting from C1=COOH).

  • Impurity (5-Bromo): Bromine is para to the sulfonic acid group and meta to the carboxylic acid.

Comparative NMR Spectroscopy ( H)

The most reliable method for identification is Proton NMR. The aromatic substitution pattern (1,2,4-trisubstituted benzene) dictates the splitting patterns.

Theoretical Coupling Logic

The differentiation rests on identifying the specific arrangement of the three aromatic protons.

  • Ortho-coupling (

    
    ):  ~8.0 – 9.0 Hz (Strong interaction between neighbors)
    
  • Meta-coupling (

    
    ):  ~1.5 – 2.5 Hz (Weak interaction, one carbon away)
    
Table 1: Predicted NMR Fingerprints (Solvent: DMSO- )
FeatureThis compound (Target)5-Bromo-2-sulfobenzoic acid (Impurity)
Proton A Doublet (

Hz)
(H3, between

and

)
Doublet (

Hz)
(H3, ortho to H4)
Proton B Doublet of Doublets (

Hz)
(H5, ortho to H6, meta to H3)
Doublet of Doublets (

Hz)
(H4, ortho to H3, meta to H6)
Proton C Doublet (

Hz)
(H6, ortho to H5)
Doublet (

Hz)
(H6, isolated between

and

)
Key Differentiator Look for a narrow doublet (

) at the most deshielded region (H3).
Look for a wide doublet (

) at the deshielded region (H3).

Critical Note: In the 5-bromo isomer, the H6 proton is squeezed between two strong electron-withdrawing groups (


 and 

), often shifting it significantly downfield (>8.2 ppm) as a meta-split doublet. In the 4-bromo target, the most deshielded proton (H6) is an ortho-split doublet.
Visualization: NMR Coupling Pathways

The following diagram illustrates the scalar coupling networks that define the spectra.

NMR_Logic cluster_4Br Target: 4-Bromo Isomer cluster_5Br Impurity: 5-Bromo Isomer H3_4 H3 (Isolated) Split: Doublet J ~ 2Hz (Meta) H5_4 H5 Split: dd J ~ 8Hz, 2Hz H3_4->H5_4 Meta Coupling H6_4 H6 Split: Doublet J ~ 8Hz (Ortho) H5_4->H6_4 Ortho Coupling H6_5 H6 (Isolated) Split: Doublet J ~ 2Hz (Meta) H4_5 H4 Split: dd J ~ 8Hz, 2Hz H6_5->H4_5 Meta Coupling H3_5 H3 Split: Doublet J ~ 8Hz (Ortho) H4_5->H3_5 Ortho Coupling

Figure 1: Scalar coupling networks distinguishing the 4-bromo and 5-bromo isomers. Note the reversal of the isolated proton position.

Vibrational Spectroscopy (FT-IR)

While NMR is definitive, FT-IR provides rapid "fingerprinting" for solid-state samples.

  • Carbonyl Region (

    
     cm
    
    
    
    ):
    Both isomers show strong C=O stretching from the carboxylic acid.
  • Sulfonyl Region (

    
     cm
    
    
    
    ):
    Strong symmetric and asymmetric
    
    
    stretches.
  • Fingerprint Region (The Differentiator):

    • C-H Out-of-Plane Bending (

      
       cm
      
      
      
      ):
      This region is sensitive to the substitution pattern.
    • 4-Bromo: Typically shows bands characteristic of 1,2,4-substitution where the isolated H is flanked by two substituents (

      
      , 
      
      
      
      ).
    • 5-Bromo: The isolated H is flanked by

      
       and 
      
      
      
      . The steric crowding and electronic environment often shift the C-H bend of the isolated proton to a higher frequency compared to the 4-bromo isomer.

Validated Experimental Protocols

Protocol A: High-Resolution NMR Analysis

Objective: Confirm regiochemistry and quantify isomeric purity.

  • Sample Prep: Dissolve 10-15 mg of the dry solid in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? Sulfonic acids are often hygroscopic.

      
       can cause exchange of acidic protons and shift migration due to pH changes. DMSO stabilizes the zwitterionic forms and provides sharp peaks.
      
  • Acquisition: Run a standard proton sequence (30° pulse) with at least 16 scans.

  • Processing: Apply 0.3 Hz line broadening.

  • Analysis:

    • Locate the aromatic region (7.5 – 8.5 ppm).[1][2]

    • Identify the doublet with the largest splitting (

      
       Hz).
      
    • Decision: If this large doublet is the most shielded (lowest ppm) aromatic signal, it is likely the 4-bromo isomer (H6). If the large doublet is deshielded (higher ppm), it suggests the 5-bromo isomer (H3).

Protocol B: HPLC Purity Check

Objective: Quantify % area of isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Note: The sulfobenzoic acids are highly polar. If retention is poor, consider using an Ion-Pairing agent (e.g., Tetrabutylammonium hydroxide) in Mobile Phase A.

Analytical Decision Matrix

Use this workflow to validate your material.

Decision_Matrix cluster_logic Differentiation Logic Start Start: Unknown Isomer Sample Solubility Dissolve in DMSO-d6 Start->Solubility NMR_Run Acquire 1H NMR Solubility->NMR_Run Check_H_Iso Analyze Isolated Proton (Smallest Coupling, J~2Hz) NMR_Run->Check_H_Iso Result_4Br Product is 4-Bromo Isomer (Target) Check_H_Iso->Result_4Br Isolated H is Doublet (d) Result_5Br Product is 5-Bromo Isomer (Impurity) Check_H_Iso->Result_5Br Isolated H is Doublet (d) Logic1 4-Br: Isolated H is H3 (Between SO3H and Br) Check_H_Iso->Logic1 Logic2 5-Br: Isolated H is H6 (Between COOH and SO3H) Check_H_Iso->Logic2

Figure 2: Step-by-step decision tree for assigning isomeric identity based on NMR data.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-bromo- IR Spectrum. NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link] (Provides the base vibrational data for the 4-bromobenzoic acid scaffold used in comparative analysis).

  • National Center for Biotechnology Information (NCBI). 2-Bromo-5-sulfobenzoic acid (CID 5175201). PubChem Compound Summary. Accessed October 2023. [Link] (Source for isomeric structural data and computed physicochemical properties).

  • Royal Society of Chemistry (RSC). Regio- and stereo-selectivity issues in radical brominations. Perkin Transactions 1. [Link] (Background on bromination regioselectivity mechanisms).

Sources

A Comparative Guide to the Bioactivity of 4-Bromo-2-Sulfobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the bioactivity of 4-bromo-2-sulfobenzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents supporting experimental data from various studies, and offers detailed protocols to empower further research and development in this area.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, with a diverse range of pharmacological activities.[1][2] The strategic placement of different functional groups on the benzoic acid scaffold can significantly modulate its biological properties. This guide focuses on derivatives of this compound, a class of compounds that combines the electronic and steric influences of a bromine atom and a sulfonic acid group. These features are anticipated to confer unique bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

The bromine atom, a halogen, can increase lipophilicity and act as a directed binding group, potentially enhancing membrane permeability and interaction with biological targets.[4][5] The sulfonic acid group, being a strong acid, is typically ionized at physiological pH, which can influence solubility and interactions with receptor sites.[6][7] Understanding the interplay of these substituents is crucial for designing novel therapeutic agents.

This guide will explore the known bioactivities of structurally related compounds, propose a framework for the systematic evaluation of this compound derivatives, and provide detailed experimental protocols for their assessment.

Antimicrobial Activity: A Primary Focus

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[8] Substituted benzoic acids have long been recognized for their antibacterial properties.[9][10] The bioactivity of these compounds is often linked to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with cellular metabolic processes.[11]

Structure-Activity Relationship Insights

The antimicrobial efficacy of benzoic acid derivatives is highly dependent on the nature and position of their substituents.[9] Generally, increased lipophilicity can enhance the ability of a compound to traverse the bacterial cell membrane.[4] For instance, the addition of a bromine atom is expected to increase the lipophilic character of the molecule.[4]

Studies on various substituted benzoic acids have revealed that:

  • The position of substituents (ortho, meta, para) significantly impacts antibacterial activity.[9]

  • The presence of hydroxyl groups can either enhance or weaken the antibacterial effect depending on their position.[9]

  • The aldehyde group in substituted benzaldehydes has been found to be more active than the carboxyl group in some instances.[10]

For this compound derivatives, it is hypothesized that the bromo group at the para position and the sulfonyl group at the ortho position will create a unique electronic and steric profile, influencing their interaction with bacterial targets.

Proposed Experimental Workflow for Antimicrobial Screening

To systematically evaluate the antibacterial potential of a series of this compound derivatives, a standardized workflow is essential.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies prep_compounds Synthesize & Purify Derivatives mic_determination Determine Minimum Inhibitory Concentration (MIC) prep_compounds->mic_determination prep_bacteria Prepare Bacterial Cultures (e.g., E. coli, S. aureus) prep_bacteria->mic_determination mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination For active compounds biofilm_inhibition Biofilm Inhibition Assay mic_determination->biofilm_inhibition For active compounds disk_diffusion Agar Disk Diffusion Assay membrane_permeability Membrane Permeability Assay mbc_determination->membrane_permeability enzyme_inhibition Target Enzyme Inhibition biofilm_inhibition->enzyme_inhibition G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Gene Expression Compound 4-Bromo-2-sulfobenzoic Acid Derivative Compound->MAPK Inhibits Compound->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway inhibition.

Experimental Protocols for Anti-inflammatory Assessment

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages [12][13]

  • Cell Line: RAW 264.7 macrophages are a suitable model.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of NO production.

2. Pro-inflammatory Cytokine Measurement (ELISA) [12]

  • Procedure:

    • Use the cell culture supernatants from the NO production assay.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Anticancer Activity

Sulfonamides and sulfonate derivatives have emerged as a promising class of anticancer agents. [3][14]Their mechanisms of action are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of key enzymes like carbonic anhydrases, which are often overexpressed in tumors. [3][6]

Structure-Activity and Mechanistic Considerations

The anticancer potential of this compound derivatives could be influenced by:

  • Lipophilicity: Affecting cell permeability and access to intracellular targets.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl and bromo groups may play a role in binding to target proteins.

  • Enzyme Inhibition: Potential for inhibiting carbonic anhydrase isoforms IX and XII, which are associated with tumor progression. [6]* Cell Cycle Arrest: Some sulfonated compounds have been shown to induce G2/M cell cycle arrest. [14]

Experimental Protocols for Anticancer Evaluation

1. Cell Viability Assay (MTT or AlamarBlue) [15]

  • Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung) should be used.

  • Procedure:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT or AlamarBlue reagent and incubate according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence to determine cell viability. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.

2. Cell Cycle Analysis by Flow Cytometry

  • Procedure:

    • Treat cancer cells with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells, fix them in ethanol, and stain them with a DNA-binding dye like propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Summary and Comparison

To facilitate a clear comparison of the bioactivities of different this compound derivatives, experimental data should be summarized in a tabular format.

Table 1: Comparative Antimicrobial Activity

DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coli
Compound 1
Compound 2
Compound 3
Control

Table 2: Comparative Anti-inflammatory Activity

DerivativeNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound 1
Compound 2
Compound 3
Control

Table 3: Comparative Anticancer Activity

DerivativeIC50 (µM) vs. Breast Cancer Cell LineIC50 (µM) vs. Colon Cancer Cell LineEffect on Cell Cycle
Compound 1
Compound 2
Compound 3
Control

Conclusion

The exploration of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. Their unique combination of a halogen and a sulfonic acid group on a benzoic acid scaffold provides a rich chemical space for modulating bioactivity. The experimental protocols and comparative framework outlined in this guide offer a systematic approach to evaluating their antimicrobial, anti-inflammatory, and anticancer potential. Further research, guided by the principles of structure-activity relationships and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (2021, June 19). Retrieved from [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC. (2021, April 9). Retrieved from [Link]

  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed. (2003, October 15). Retrieved from [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (2018, March 15). Retrieved from [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF - ResearchGate. Retrieved from [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC. Retrieved from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026, January 7). Retrieved from [Link]

  • Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole - Scholars Research Library. Retrieved from [Link]

  • Unprecedented anticancer activities of organorhenium sulfonato and carboxylato complexes against hormone-dependent MCF-7 and hormone-independent triple-negative MDA-MB-231 breast cancer cells - PMC. Retrieved from [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (2022, March 7). Retrieved from [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine - ResearchGate. (2025, July 14). Retrieved from [Link]

  • Anticonvulsants III: Alkyl Esters of 4-Bromo-2-sulfamoylbenzoic Acid and 4-Chloro-2 ... - R Discovery. Retrieved from [Link]

  • The analgesic and antiinflammatory activity and pharmacologic properties of bromfenac - PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022, September 7). Retrieved from [Link]

  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Retrieved from [Link]

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Retrieved from [Link]

  • The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid - Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). Retrieved from [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023, March 15). Retrieved from [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem. Retrieved from [Link]

  • (PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate. Retrieved from [Link]

Sources

Thermal Decomposition Analysis (TGA/DSC) of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal analysis of 4-Bromo-2-sulfobenzoic acid , a critical intermediate in organic synthesis. It synthesizes theoretical degradation pathways with comparative data from structural analogs to provide a robust framework for thermal characterization.[1]

Executive Summary

This compound (CAS 62473-98-7) exhibits a complex thermal profile characterized by dehydration-driven cyclization followed by high-temperature degradation. Unlike simple benzoic acid derivatives, the presence of the ortho-sulfonic acid group predisposes the molecule to form a cyclic anhydride upon heating. This guide establishes that the compound’s thermal stability is defined by two critical events: anhydride formation (120–150°C) and oxidative decomposition (>300°C) . Comparative analysis reveals that the bromine substituent significantly enhances thermal stability relative to the parent 2-sulfobenzoic acid, while the sulfonic group lowers the melting onset compared to 4-bromobenzoic acid.

Introduction

In pharmaceutical and agrochemical development, This compound serves as a versatile building block, particularly for synthesizing sulfonephthalein dyes and bioactive sulfonamides. Its thermal behavior is non-trivial due to the interaction between the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups.

Understanding its thermal decomposition is vital for:

  • Process Safety: Preventing runaway decarboxylation reactions during scale-up.

  • Purity Assessment: Distinguishing between the free acid, its hydrates, and the cyclic anhydride form.

  • Formulation Stability: Ensuring integrity under processing conditions (e.g., melt extrusion).

Thermal Analysis Profile (TGA/DSC)

Predicted Thermal Events

The thermal degradation of this compound does not follow a simple single-step melting process.[2] Instead, it undergoes a transformation cascade.

StageTemperature Range (Approx.)Event TypeTGA SignalDSC SignalMechanistic Description
I 80°C – 110°CDesolvationMass Loss (~5-10%)Endotherm (Broad)Loss of physisorbed water or crystal hydrates (if present).
II 120°C – 160°CCyclizationMass Loss (~5-6%)EndothermIntramolecular dehydration between -COOH and -SO₃H to form 4-bromo-2-sulfobenzoic cyclic anhydride .
III 160°C – 190°CMeltingNoneEndotherm (Sharp)Melting of the newly formed cyclic anhydride species.
IV >300°CDegradationMajor Mass LossExothermDecarboxylation (-CO₂) and Desulfonation (-SO₂), leaving a carbonaceous char.
Mechanism of Decomposition

The defining feature of ortho-sulfobenzoic acids is the thermal "ring closure." Upon heating, the molecule eliminates one equivalent of water to form a stable five-membered sultone ring (cyclic anhydride).

Pathway: Acid Hydrate


Free Acid

Cyclic Anhydride

Decomposition Products

Comparative Analysis

To validate the thermal performance, we compare this compound against its structural relatives.

vs. 2-Sulfobenzoic Acid (Parent)
  • Comparison: The parent acid is highly hygroscopic and forms an anhydride melting at ~129°C.

  • Effect of Bromine: The addition of the heavy bromine atom at the para position (relative to the sulfonyl group) increases molecular weight and intermolecular van der Waals forces.

  • Result: The 4-bromo derivative is expected to have a higher anhydride melting point (est. 160–180°C) and greater oxidative stability than the non-brominated parent.

vs. 4-Bromobenzoic Acid (Analogue)[3]
  • Comparison: 4-Bromobenzoic acid melts at ~254°C and is thermally stable up to its boiling/sublimation point.

  • Effect of Sulfonic Group: The ortho-sulfonic group disrupts the crystal lattice symmetry and introduces a dehydration pathway absent in 4-bromobenzoic acid.

  • Result: this compound has a lower initial onset temperature due to the dehydration reaction, making it less stable than 4-bromobenzoic acid for high-temperature applications requiring the intact acid form.

Comparative Data Summary
CompoundMelting Point (Lit/Est.)Key Instability FactorAnhydride Formation?
This compound 160–180°C (Anhydride) Dehydration to anhydrideYes
2-Sulfobenzoic acid121–129°C (Anhydride)HygroscopicityYes
4-Bromobenzoic acid252–254°CSublimationNo
Tetrabromo-2-sulfobenzoic anhydride220–222°CHigh thermal stabilityAlready Anhydride

Experimental Protocols

To obtain reproducible data, the following protocols must be strictly followed to account for the dehydration effect.

Thermogravimetric Analysis (TGA)[4][5][6]
  • Instrument: TA Instruments Q500 or equivalent.

  • Pan Type: Platinum or Alumina (open). Do not use sealed pans as pressure buildup from water vapor may rupture the seal.

  • Sample Mass: 5–10 mg (finely ground powder).

  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (balance purge) and 60 mL/min (sample purge).
    
  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis: Calculate the % mass loss in the 100–160°C region. Theoretical mass loss for anhydride formation is calculated as:

    
    
    
Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan Type: Tzero Aluminum Hermetic Pan with a pinhole lid.

    • Reasoning: The pinhole allows evolved water vapor to escape, preventing the "pressure pot" effect which would artificially shift the boiling point of water and obscure the anhydride melting endotherm.

  • Method:

    • Equilibrate at 20°C.

    • Ramp 5°C/min to 250°C.

    • (Optional) Cool to 20°C and reheat to check for reversibility (anhydride melting should be reversible; dehydration is irreversible).

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the transformation of the acid into its anhydride and subsequent degradation.

DecompositionPathway Acid This compound (Solid/Hydrate) Dehydration Dehydration Step (120-150°C) Acid->Dehydration Heat Anhydride Cyclic Anhydride (Stable Intermediate) Dehydration->Anhydride - H2O Melting Anhydride Melting (~160-180°C) Anhydride->Melting Heat Degradation Thermal Degradation (>300°C) CO2 + SO2 Release Melting->Degradation Oxidation

Figure 1: Thermal transformation pathway of this compound under non-isothermal heating.

Experimental Workflow

A decision tree for selecting the correct thermal analysis parameters.

ExperimentalWorkflow Start Start Characterization SamplePrep Sample Preparation (Grind to fine powder) Start->SamplePrep Decision Is Hydrate Suspected? SamplePrep->Decision TGA Run TGA (Open Pan, 10°C/min) Decision->TGA Always DSC_Pinhole Run DSC (Pinhole Lid) Decision->DSC_Pinhole Yes (Allow evaporation) DSC_Sealed Run DSC (Hermetic Seal) Decision->DSC_Sealed No (Anhydrous only) Analysis Analyze Data: 1. Mass Loss (TGA) 2. Endotherms (DSC) TGA->Analysis DSC_Pinhole->Analysis DSC_Sealed->Analysis

Figure 2: Workflow for selecting TGA/DSC pan configurations based on hydration state.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-bromo- Thermochemical Data. National Institute of Standards and Technology.[3] Available at: [Link]

  • Organic Syntheses. o-Sulfobenzoic Anhydride Synthesis Protocol. Org.[4][5] Synth. 1923, 3,[6][7] 87. Available at: [Link]

  • ChemSrc. this compound CAS 62473-98-7 Data.[8] Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-2-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 4-Bromo-2-sulfobenzoic acid, a compound requiring meticulous attention to safety procedures. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to personal and environmental safety. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of the substance to ensure a self-validating system of laboratory safety.

Immediate Hazard Assessment

Key Hazard Considerations:

  • Corrosivity: The sulfonic acid group confers strong acidic properties, posing a risk of severe skin burns and eye damage upon contact.[1][2]

  • Irritation: Halogenated benzoic acids are known to cause skin, eye, and respiratory irritation.[3][4][5][6][8]

  • Toxicity: Similar brominated aromatic compounds are classified as harmful if swallowed.[4][5][7][9][10][11]

Hazard Classification (Inferred)DescriptionPrimary Exposure Routes
Skin Corrosion/Irritation Expected to be corrosive or at least a severe irritant.[1][3][4][5][6][7]Dermal contact
Serious Eye Damage/Irritation Expected to cause serious eye damage.[1][3][4][5][6][7][10]Eye contact
Acute Toxicity (Oral) May be harmful if swallowed.[4][7][9][10][11]Ingestion
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[3][4][6][7][8]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale explained to underscore the importance of each component.[2][3][12][13]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Goggles must be tight-fitting to protect against splashes. A face shield provides a secondary layer of protection for the entire face, which is crucial when handling corrosive materials.[1][2][3]
Hands Chemical-resistant gloves.Neoprene or butyl rubber gloves are recommended for handling sulfonic acids.[12] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
Body Flame-resistant lab coat and a chemical-resistant apron.A lab coat should be worn at all times in the laboratory. When actively handling the compound, a chemical-resistant apron provides an additional barrier against spills and splashes.[1][12][13]
Respiratory NIOSH-approved respirator with acid gas cartridges.To be used in a well-ventilated area. If engineering controls like a fume hood are not available or are insufficient to control vapors or dust, a respirator is mandatory to prevent inhalation.[1][8][11][13]
Feet Closed-toe shoes.Shoes should be made of a non-porous, chemical-resistant material to protect against spills.[2][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination. The following workflow provides a step-by-step guide for safe handling.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Inspect Container b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing and Transfer c->d Proceed with caution e Reaction Setup d->e f Decontaminate Surfaces e->f After experiment completion g Segregate Waste f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.